molecular formula C11H16ClNO2 B554976 Ethyl L-phenylalaninate hydrochloride CAS No. 3182-93-2

Ethyl L-phenylalaninate hydrochloride

Numéro de catalogue: B554976
Numéro CAS: 3182-93-2
Poids moléculaire: 229.70 g/mol
Clé InChI: FPFQPLFYTKMCHN-PPHPATTJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L-Phenylalanine Ethyl Ester Hydrochloride is an derivative of L-Phenylalanine, an essential amino acid.>

Propriétés

IUPAC Name

ethyl (2S)-2-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFQPLFYTKMCHN-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3182-93-2
Record name Phenylalanine ethyl ester hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3182-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl L-phenylalaninate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl L-phenylalaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.704
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physical Properties of Ethyl L-phenylalaninate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients and their intermediates is fundamental. Ethyl L-phenylalaninate hydrochloride, a derivative of the essential amino acid L-phenylalanine, serves as a crucial building block in peptide synthesis and various pharmaceutical applications.[1] This technical guide provides a comprehensive overview of its physical properties, presented for clarity and practical application in a laboratory and development setting.

Core Physical and Chemical Characteristics

This compound is identified by the CAS Number 3182-93-2.[1][2][3][4][5][6][7][8][9][10] It has a molecular formula of C₁₁H₁₆ClNO₂ and a molecular weight of approximately 229.7 g/mol .[3][4][7][8][11] The compound is also known by several synonyms, including L-Phenylalanine ethyl ester hydrochloride, H-L-Phe-OEt·HCl, and Phe-OEt HCl.[1][2][3]

Tabulated Physical Properties

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Appearance White to pale cream or pale blue powder, crystalline powder, crystals, or fine needle-like crystalline solid.[1][2][3][5][6][7][8]
Melting Point 150-160 °C[1]
154-157 °C[8]
155-156 °C[2][3][9][10]
157-158 °C[5]
126-127 °C[6]
Boiling Point 281.3 °C at 760 mmHg[2][6]
Flash Point 140.3 °C[2][6]
Solubility Soluble in methanol (B129727) and water.[2][3][6]
Optical Rotation [α]²⁰/D: -8 ± 1° (c=2 in H₂O)[1]
[α]²⁰/D: +32.2° to +35.2° (c=2 in C₂H₅OH)[8]
[α]²⁰/D: -7.8° (c=2 in H₂O)[9][10]
[α]²¹/D: +33.7° (c=2 in C₂H₅OH)[3][6]
Water Content ≤1% (Karl Fischer Titration)[7]
Hygroscopicity Hygroscopic[2][3]
Storage Store at room temperature or between 0-8 °C, in a dark, dry, and tightly sealed container.[1][2][3][5][6]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are based on standard laboratory techniques. While the cited sources do not provide exhaustive step-by-step procedures for each measurement, the general methodologies are well-established in the field of chemistry.

  • Melting Point Determination: Typically determined using a melting point apparatus where a small sample is heated at a controlled rate. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

  • Boiling and Flash Point Determination: These are standard methods that involve heating the substance under controlled conditions to determine the temperature of vaporization and the temperature at which the vapor can be ignited, respectively.

  • Solubility Assessment: This involves adding a specified amount of the solute to a known volume of the solvent at a given temperature and observing the extent of dissolution.

  • Optical Rotation Measurement: Measured using a polarimeter. A solution of the compound with a known concentration is prepared, and the angle of rotation of plane-polarized light passing through the solution is measured. The specific rotation is then calculated based on the observed rotation, path length, and concentration.

  • Water Content Analysis: The Karl Fischer titration method is a standard technique for quantifying the amount of water in a sample.[7]

Synthesis Workflow

The synthesis of this compound from L-phenylalanine is a common procedure in organic chemistry. The following diagram illustrates a typical workflow for this synthesis.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_product Final Product L_Phe L-phenylalanine Dissolve Dissolve L-phenylalanine in ethanol L_Phe->Dissolve EtOH Anhydrous Ethanol EtOH->Dissolve TMSCl Trimethylchlorosilane (TMSCl) Add_TMSCl Slowly add TMSCl at room temperature TMSCl->Add_TMSCl Dissolve->Add_TMSCl Heat Heat reaction mixture at 80 °C Add_TMSCl->Heat Cool Cool to room temperature Heat->Cool Concentrate Concentrate under reduced pressure Cool->Concentrate Dissolve_Ether Dissolve residue in ether Concentrate->Dissolve_Ether Filter Filter the resulting slurry Dissolve_Ether->Filter Wash Wash solid with ether Filter->Wash Dry Dry solid under high vacuum Wash->Dry Final_Product Ethyl L-phenylalaninate hydrochloride Dry->Final_Product

Caption: A flowchart illustrating the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of Ethyl L-phenylalaninate Hydrochloride from L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Ethyl L-phenylalaninate hydrochloride, a crucial intermediate in the production of various pharmaceuticals and fine chemicals. The primary focus is on the esterification of L-phenylalanine, detailing established methodologies, experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.

Introduction

L-phenylalanine, an essential amino acid, serves as a versatile chiral building block in organic synthesis. Its conversion to this compound is a fundamental step in the synthesis of more complex molecules, including peptides and potential drug candidates. The esterification of the carboxylic acid functional group in L-phenylalanine protects it from unwanted side reactions in subsequent synthetic steps. The hydrochloride salt form enhances the stability and handling of the resulting amino acid ester.

The most prevalent and industrially significant method for this transformation is the Fischer-Speier esterification. This reaction involves treating the amino acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. Common catalysts include hydrogen chloride (generated in situ from reagents like thionyl chloride or introduced as a gas) and sulfuric acid.

Reaction Mechanism and Principles

The synthesis of this compound from L-phenylalanine is a classic example of a Fischer esterification. The reaction mechanism proceeds as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group of L-phenylalanine. This protonation increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ethyl ester product.

The overall reaction is reversible, and to drive the equilibrium towards the product side, a large excess of ethanol is typically used.[1][2][3] The formation of the hydrochloride salt occurs in the presence of hydrochloric acid, which also serves to protect the amino group from participating in side reactions.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below, based on the choice of acid catalyst.

Method 1: Using Thionyl Chloride (SOCl₂) in Ethanol

This is a widely used and efficient method where thionyl chloride reacts with ethanol to generate anhydrous hydrogen chloride in situ, which then catalyzes the esterification.[4][5]

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-phenylalanine in absolute ethanol. The flask should be cooled in an ice bath to -10°C to 0°C.

  • Addition of Thionyl Chloride: Add thionyl chloride dropwise to the cooled suspension with continuous stirring. Maintain the temperature below 0°C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for a specified period (typically 3 hours).

  • Work-up: After reflux, cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: To remove any excess HCl, the residue is often redissolved in absolute ethanol and re-evaporated. This process can be repeated multiple times.[4] The final product is then precipitated by adding diethyl ether to a concentrated ethanolic solution of the crude product.

  • Isolation and Drying: The precipitated this compound is collected by filtration, washed with diethyl ether, and dried in a vacuum oven.

Method 2: Using Concentrated Hydrochloric Acid (HCl) in Ethanol

This method involves the direct use of concentrated hydrochloric acid as the catalyst.[6]

Experimental Procedure:

  • Reaction Setup: Suspend L-phenylalanine in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Catalyst: Add concentrated hydrochloric acid to the suspension.

  • Reaction: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Work-up and Purification: The work-up and purification steps are similar to Method 1, involving the removal of the solvent under reduced pressure and recrystallization from an ethanol-ether mixture.[6]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound using different methodologies as reported in the literature.

ParameterMethod 1: Thionyl Chloride in EthanolMethod 2: HCl in Ethanol
Reactants L-phenylalanine, Ethanol, Thionyl ChlorideL-phenylalanine, Ethanol, Conc. HCl
Reaction Temperature -10°C to 0°C (addition), then refluxReflux
Reaction Time 3 hours reflux4-6 hours
Reported Yield Quantitative[5]Good
Melting Point (°C) 150-154[7]Not explicitly stated in snippets
Appearance White crystalline solid[7]Crystals

Visualizations

Diagram 1: Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start L-phenylalanine in Ethanol reagent Add Thionyl Chloride (or Conc. HCl) start->reagent Cooling reaction Reflux reagent->reaction evaporation Solvent Evaporation reaction->evaporation precipitation Precipitation with Ether evaporation->precipitation filtration Filtration precipitation->filtration drying Vacuum Drying filtration->drying end_product Ethyl L-phenylalaninate HCl drying->end_product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Diagram 2: Logical Relationship of Fischer Esterification

fischer_esterification l_phe L-Phenylalanine (Carboxylic Acid) protonated_carbonyl Protonated Carbonyl l_phe->protonated_carbonyl Protonation ethanol Ethanol (Alcohol) tetrahedral_intermediate Tetrahedral Intermediate catalyst Acid Catalyst (H+) protonated_carbonyl->tetrahedral_intermediate Nucleophilic Attack ester Ethyl L-phenylalaninate tetrahedral_intermediate->ester Elimination of Water water Water ester->catalyst Deprotonation (Catalyst Regeneration)

References

An In-depth Technical Guide to the Solubility of Ethyl L-phenylalaninate Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl L-phenylalaninate hydrochloride in various organic solvents. Understanding the solubility of this compound, a key building block in the synthesis of peptides and pharmaceuticals, is crucial for process optimization, formulation development, and ensuring reproducible experimental outcomes. This document compiles available quantitative and qualitative data, details experimental methodologies for solubility determination, and presents a visual representation of the experimental workflow.

Core Data Presentation: Solubility Summary

The solubility of this compound exhibits a wide range depending on the nature of the organic solvent. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility Order of this compound in Pure Solvents

SolventSolubility Trend (Mole Fraction)
WaterHighest
AcetoneHigh
MethanolHigh
EthanolModerate to High
n-PropanolModerate
IsopropanolModerate
1,4-DioxaneModerate
n-ButanolLow to Moderate
sec-ButanolLow
Ethyl AcetateLow
IsobutanolLow
AcetonitrileLowest

Note: This solubility order is based on mole fraction and generally increases with temperature.

Table 2: Qualitative Solubility of this compound in Various Solvents

SolventSolubility
MethanolSoluble to Highly Soluble[1][2]
EthanolModerately to Highly Soluble[1]
ChloroformModerately to Highly Soluble[1]
DichloromethaneModerately to Highly Soluble[1]
BenzeneModerately to Highly Soluble[1]
WaterInsoluble[1]
0.1N HClInsoluble[1]

Experimental Protocols: Determining Solubility

A common and reliable method for determining the solubility of compounds like this compound in organic solvents is the static gravimetric method .[3] This method involves achieving a saturated solution at a specific temperature and then determining the concentration of the solute by mass.

Static Gravimetric Method: A Detailed Protocol
  • Apparatus :

    • A jacketed glass vessel to maintain a constant temperature via a circulating water bath.

    • A magnetic stirrer and stir bar.

    • A precision balance (accurate to at least 0.1 mg).

    • A temperature-controlled oven.

    • Syringes and filters (e.g., 0.45 µm PTFE).

    • Vials for sample collection.

  • Procedure :

    • An excess amount of this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel.

    • The mixture is continuously stirred at a constant, controlled temperature for a sufficient time to ensure that equilibrium is reached (typically several hours).

    • Once equilibrium is established, stirring is stopped, and the solution is allowed to stand for a period to allow any undissolved solid to settle.

    • A sample of the supernatant (the clear liquid above the solid) is carefully withdrawn using a pre-weighed syringe fitted with a filter to prevent any solid particles from being collected.

    • The mass of the collected saturated solution is accurately measured.

    • The vial containing the saturated solution is then placed in a temperature-controlled oven to evaporate the solvent completely.

    • After the solvent has been removed, the vial containing the dry solute is weighed again.

    • The mass of the dissolved this compound is determined by subtracting the mass of the empty vial from the final mass.

    • The solubility is then calculated, typically as a mole fraction or in grams of solute per 100 grams of solvent.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow of the static gravimetric method for determining the solubility of this compound.

experimental_workflow start Start prepare_mixture Prepare Mixture: Add excess solute to a known mass of solvent start->prepare_mixture equilibrate Equilibrate: Stir at constant temperature prepare_mixture->equilibrate settle Settle: Stop stirring and allow solid to settle equilibrate->settle sample Sample Supernatant: Withdraw a known mass of saturated solution settle->sample evaporate Evaporate Solvent: Dry the sample in an oven sample->evaporate weigh Weigh Residue: Determine the mass of the dissolved solute evaporate->weigh calculate Calculate Solubility weigh->calculate end_node End calculate->end_node

Caption: Workflow for the static gravimetric solubility determination method.

References

The Strategic Role of Ethyl L-phenylalaninate Hydrochloride in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the strategic selection of starting materials and protecting groups is paramount to achieving high yields, purity, and overall success of the synthetic route. Ethyl L-phenylalaninate hydrochloride has emerged as a crucial building block, particularly in solution-phase peptide synthesis, offering a stable and reliable entry point for the incorporation of the phenylalanine residue into peptide chains. This technical guide delves into the core functionalities of this compound, providing detailed experimental protocols, quantitative data, and workflow visualizations to empower researchers in its effective application.

Core Properties and Advantages

This compound is the ethyl ester derivative of the amino acid L-phenylalanine, presented as a hydrochloride salt. This formulation provides several key advantages in the context of peptide synthesis:

  • Carboxyl Group Protection: The ethyl ester effectively protects the carboxylic acid functionality of phenylalanine, preventing its unwanted participation in the peptide bond formation step. This protection is robust enough to withstand the coupling conditions but can be readily removed under specific hydrolysis conditions at a later stage of the synthesis.

  • Amino Group Activation: The hydrochloride salt form ensures that the alpha-amino group is protonated, rendering it non-nucleophilic and preventing self-polymerization of the amino acid ester. This salt is typically neutralized in situ just prior to the coupling reaction to liberate the free amine for reaction with the incoming N-protected amino acid.

  • Enhanced Solubility and Stability: The hydrochloride salt form often improves the solubility and crystalline nature of the amino acid ester, facilitating handling, storage, and purification.

Quantitative Data on Peptide Coupling Efficiency

The efficiency of peptide coupling reactions utilizing this compound is influenced by the choice of coupling reagents and reaction conditions. The following table summarizes typical yields and purity data for the synthesis of a model dipeptide, N-Boc-Ala-Phe-OEt, using different activation methods.

N-Protected Amino AcidCoupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)Purity (%)
Boc-L-AlanineDCCHOBtNMMDCM12~85-90>95
Boc-L-AlanineEDC·HClHOBtDIPEADMF12~90-95>97
Boc-L-AlanineHATU-DIPEADMF4>95>98

Data presented is a synthesis of typical results found in peptide synthesis literature and may vary based on specific experimental conditions.

Experimental Protocols

Neutralization of this compound

Objective: To prepare a solution of the free-base ethyl L-phenylalaninate for the subsequent peptide coupling reaction.

Materials:

  • This compound

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Stirring apparatus

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add NMM or DIPEA (1.0-1.1 equivalents) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15-20 minutes to ensure complete neutralization.

  • The resulting solution containing the free amino acid ester is used directly in the peptide coupling step.

Solution-Phase Dipeptide Synthesis: N-Boc-Ala-Phe-OEt

Objective: To synthesize the dipeptide N-Boc-Ala-Phe-OEt using a carbodiimide-mediated coupling method.

Materials:

  • N-Boc-L-Alanine

  • Ethyl L-phenylalaninate (from the neutralization step)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a separate flask, dissolve N-Boc-L-Alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDC·HCl (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • To this mixture, add the freshly prepared solution of ethyl L-phenylalaninate from the neutralization protocol.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated DCU (if DCC was used).

  • Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure dipeptide.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key logical steps in the utilization of this compound for dipeptide synthesis.

G start Start: Ethyl L-phenylalaninate Hydrochloride neutralization Neutralization (Base Addition) start->neutralization free_amine Free Amine: Ethyl L-phenylalaninate neutralization->free_amine coupling Peptide Bond Formation free_amine->coupling n_protected_aa N-Protected Amino Acid (e.g., Boc-Ala) activation Carboxyl Activation (Coupling Reagent + Additive) n_protected_aa->activation activated_aa Activated N-Protected Amino Acid activation->activated_aa activated_aa->coupling dipeptide Protected Dipeptide (e.g., Boc-Ala-Phe-OEt) coupling->dipeptide purification Work-up & Purification dipeptide->purification final_product Final Protected Dipeptide purification->final_product G cluster_amine_prep Amine Component Preparation cluster_acid_prep Acid Component Preparation start Ethyl L-phenylalaninate HCl add_base Add Base (e.g., DIPEA) start->add_base free_amine_out Ethyl L-phenylalaninate (Free Amine) add_base->free_amine_out coupling_step Peptide Coupling in Solution free_amine_out->coupling_step n_protected_aa N-Boc-L-Alanine add_coupling Add Coupling Reagent (e.g., EDC) + Additive (e.g., HOBt) n_protected_aa->add_coupling activated_aa_out Activated N-Boc-L-Alanine add_coupling->activated_aa_out activated_aa_out->coupling_step workup Aqueous Work-up coupling_step->workup purify Chromatographic Purification workup->purify final_product Pure Boc-Ala-Phe-OEt purify->final_product

Ethyl L-phenylalaninate Hydrochloride: A Comprehensive Technical Guide for Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl L-phenylalaninate hydrochloride is a pivotal chiral building block derived from the essential amino acid L-phenylalanine. Its predefined stereochemistry, coupled with the versatile reactivity of its amino and ester functional groups, makes it an invaluable starting material in asymmetric synthesis. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in the development of peptides and active pharmaceutical ingredients (APIs). Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Introduction

Chiral purity is a critical determinant of efficacy and safety in modern drug development. This compound, the hydrochloride salt of the ethyl ester of L-phenylalanine, serves as a readily available and cost-effective source of the (S)-phenylalanine stereocenter. The presence of a primary amine and an ethyl ester allows for orthogonal chemical modifications, making it a versatile scaffold. The hydrochloride salt form enhances its stability and simplifies handling, rendering it an ideal starting material for multi-step syntheses in pharmaceutical and biochemical research.[1] Its applications range from being a fundamental component in peptide synthesis to serving as a key intermediate in the synthesis of complex APIs.[2]

Physicochemical and Spectroscopic Data

The identity and purity of this compound are established through its distinct physical properties and spectroscopic fingerprint. This data is crucial for quality control and reaction monitoring.

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 3182-93-2[3]
Molecular Formula C₁₁H₁₆ClNO₂[3]
Molecular Weight 229.70 g/mol [3]
Appearance White to off-white, fine needle-like crystalline solid-
Melting Point 155-156 °C-
Solubility Soluble in water and methanol-
Optical Rotation [α]²⁰/D: -7.8° (c=2 in H₂O)-
Sensitivity Hygroscopic-
Spectroscopic Data
TechniqueData InterpretationReference(s)
¹H NMR Expected chemical shifts (δ, ppm) in a suitable solvent (e.g., DMSO-d₆): ~1.1-1.2 (t, 3H, -CH₃), ~3.1-3.3 (m, 2H, β-CH₂), ~4.1-4.2 (q, 2H, -OCH₂-), ~4.3-4.4 (m, 1H, α-CH), ~7.2-7.4 (m, 5H, Ar-H), ~8.7-8.9 (br s, 3H, -NH₃⁺).[3]
¹³C NMR Expected chemical shifts (δ, ppm): ~13.8 (-CH₃), ~36.5 (β-C), ~53.8 (α-C), ~61.9 (-OCH₂-), ~127.3, ~128.8, ~129.5 (Ar-CH), ~134.8 (Ar-C), ~168.9 (C=O).[3]
FTIR (Mull) Characteristic absorption bands (cm⁻¹): ~2900-3100 (N-H stretch of amine salt), ~1740 (C=O ester stretch), ~1500 & ~1600 (aromatic C=C stretch).[3]
Mass Spectrometry Base peak for the free base (C₁₁H₁₅NO₂) at m/z = 102.[4]

Applications as a Chiral Building Block

The utility of this compound stems from its dual functionality, which allows for sequential or selective reactions at the amine and ester moieties.

Peptide Synthesis

The most common application is in solution-phase peptide synthesis, where it provides the C-terminal residue. The free amine, liberated in situ, serves as a nucleophile to attack an activated carboxyl group of an N-protected amino acid.

Peptide_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product A Ethyl L-phenylalaninate Hydrochloride R Peptide Coupling in Organic Solvent (e.g., Ethyl Acetate) A->R B N-Boc-L-Alanine B->R C Coupling Agent (e.g., TBTU, DCC) C->R D Base (e.g., DIPEA) D->R P N-Boc-L-Alanyl-L-phenylalanine Ethyl Ester R->P Aqueous Workup & Purification

Caption: Workflow for dipeptide synthesis.
Synthesis of Pharmaceutical Intermediates

This compound is a precursor for more complex chiral molecules, including other useful building blocks and API intermediates. A key transformation is its reduction to (S)-2-amino-3-phenyl-1-propanol (L-Phenylalaninol), a widely used chiral auxiliary and ligand.[5]

Chiral_Derivatives Phe L-Phenylalanine (Amino Acid) PheOEt Ethyl L-phenylalaninate HCl (Title Compound) Phe->PheOEt Esterification (H⁺, EtOH) Dipeptide Dipeptides / Peptidomimetics (e.g., for Lisinopril synthesis) PheOEt->Dipeptide Peptide Coupling Phenylalaninol (S)-Phenylalaninol (Chiral Auxiliary) PheOEt->Phenylalaninol Reduction (e.g., LiAlH₄)

Caption: Relationship to derived chiral blocks.

Experimental Protocols

The following protocols are provided as detailed examples for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound

This protocol describes the Fischer esterification of L-phenylalanine.

  • Materials: L-phenylalanine (1 equiv.), absolute ethanol (B145695) (approx. 5-10 mL per gram of amino acid), thionyl chloride (SOCl₂) (1.2 equiv.), diethyl ether.

  • Procedure:

    • Suspend L-phenylalanine in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0 °C in an ice bath.

    • Add thionyl chloride dropwise to the stirred suspension over 15-20 minutes. Caution: The reaction is exothermic and releases HCl gas.

    • After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux for 3-4 hours. The suspension should dissolve to form a clear solution.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting solid or oil, add cold diethyl ether and stir or sonicate to induce crystallization.

    • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Expected Yield: >95%.

Protocol 2: Synthesis of N-Boc-Dipeptide Ethyl Ester

This protocol details the coupling of an N-Boc protected amino acid with this compound.

  • Materials: N-Boc-amino acid (e.g., N-Boc-L-Alanine) (1 equiv.), this compound (1.1 equiv.), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.1 equiv.), HOBt·H₂O (1-Hydroxybenzotriazole hydrate) (1 equiv.), N,N-Diisopropylethylamine (DIPEA) (3 equiv.), ethyl acetate.

  • Procedure:

    • In a round-bottom flask, dissolve the N-Boc-amino acid, TBTU, and HOBt·H₂O in ethyl acetate. Stir the mixture for 10-15 minutes at room temperature for pre-activation.

    • Add the this compound to the mixture.

    • Add DIPEA dropwise. The reaction is typically monitored by Thin Layer Chromatography (TLC). Stir at room temperature for 12-24 hours until completion.

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

  • Quantitative Data Example: Coupling with a specific chiral N-Boc-amino piperidine (B6355638) derivative has been reported to yield the corresponding dipeptide in 59% yield with a diastereomeric ratio of 94:6.[6]

Protocol 3: Reduction to L-Phenylalaninol

This protocol describes the reduction of the ester functionality to a primary alcohol.

  • Materials: this compound (1 equiv.), Lithium aluminum hydride (LiAlH₄) (approx. 2-3 equiv.), anhydrous tetrahydrofuran (B95107) (THF), water, 15% NaOH solution.

  • Procedure:

    • Caution: LiAlH₄ reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

    • In a three-necked flask equipped with a dropping funnel and reflux condenser, suspend LiAlH₄ in anhydrous THF.

    • Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield L-phenylalaninol as an oil or low-melting solid.

  • Expected Yield: 80-90%.[5]

Relevance in Drug Development: Signaling Pathway Context

The chiral building blocks derived from this compound are integral to the synthesis of numerous APIs. Understanding the mechanism of action of these final drugs provides context for the importance of the initial chiral precursor.

Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibitors

Derivatives of phenylalanine are used in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Lisinopril. ACE inhibitors are a cornerstone in treating hypertension and heart failure. They act by blocking the enzyme that converts angiotensin I to angiotensin II, a potent vasoconstrictor.[7][8]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  + Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  + ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II AT1R AT1 Receptor Angiotensin_II->AT1R binds to Aldosterone Aldosterone Secretion (Adrenal Gland) AT1R->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Na_H2O_Retention Na⁺ & H₂O Retention (Kidney) Aldosterone->Na_H2O_Retention BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_H2O_Retention->BP_Increase ACE_Inhibitor ACE Inhibitor (e.g., Lisinopril) ACE_Inhibitor->ACE  -

Caption: Role of ACE inhibitors in the RAAS pathway.
Melatonin (B1676174) Receptor Signaling

Chiral cyclopropane-containing molecules, whose synthesis can involve phenylalanine derivatives, are used in drugs like Tasimelteon. Tasimelteon is a melatonin receptor agonist used to treat non-24-hour sleep-wake disorder. It acts on MT1 and MT2, which are G-protein coupled receptors (GPCRs), to regulate the circadian rhythm.[9][10]

Melatonin_Pathway Tasimelteon Tasimelteon (Melatonin Agonist) Receptor MT1 / MT2 Receptors (GPCR) Tasimelteon->Receptor binds & activates Gi Gαi Protein Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC  - cAMP cAMP AC->cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Sleep Regulation of Circadian Rhythm & Sleep Onset PKA->Sleep downstream effects

References

An In-depth Technical Guide to the Discovery and History of L-Phenylalanine Esters in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-phenylalanine (B559525), an essential α-amino acid, is a fundamental building block of proteins and a precursor for several key biomolecules, including tyrosine and the monoamine neurotransmitters dopamine, norepinephrine, and epinephrine[1]. Its chemical modification into ester forms, such as L-phenylalanine methyl ester and L-phenylalanine ethyl ester, has been a pivotal development in various scientific disciplines. These esters have found extensive applications ranging from peptide synthesis and pharmaceutical development to their use as nutritional supplements and flavor enhancers[2][3]. This guide provides a comprehensive overview of the discovery, history, and multifaceted research applications of L-phenylalanine esters, with a focus on their synthesis, pharmacological significance, and role in drug development.

Discovery and Early Synthesis

The synthesis of L-phenylalanine esters is a cornerstone of their utility. A common and economically important method involves the direct esterification of L-phenylalanine with an alcohol, typically in the presence of an acid catalyst. For instance, L-phenylalanine methyl ester hydrochloride is synthesized by reacting L-phenylalanine with methanol (B129727) in the presence of thionyl chloride or hydrogen chloride[4][5]. This straightforward approach has been refined over the years to improve yields and purity, which is crucial for applications like the manufacturing of the artificial sweetener Aspartame (L-aspartyl-L-phenylalanine methyl ester)[4][6].

Key Synthesis Methodologies

Several protocols have been developed for the synthesis of L-phenylalanine esters. The choice of method often depends on the desired ester and the scale of the reaction.

Table 1: Summary of L-Phenylalanine Methyl Ester Synthesis Yields

Starting MaterialReagentsYield (%)Reference
L-phenylalanineMethanol, Thionyl chloride97[5]
D,L-phenylalanineMethanol, Hydrogen chlorideNot specified[4]
L-phenylalanineMethanol, Sulfuric acid99.8[7]
Detailed Experimental Protocol: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

The following protocol is a representative example of the synthesis of L-phenylalanine methyl ester hydrochloride[5].

Materials:

  • L-phenylalanine (9.03 g, 54.7 mmol)

  • Methanol (100 cm³)

  • Thionyl chloride (6.0 cm³, 82.1 mmol)

  • Ethyl acetate/Ethanol (95:5) for recrystallization

Procedure:

  • A suspension of L-phenylalanine in methanol is prepared in a flask and cooled to 0 °C.

  • Thionyl chloride is added dropwise to the stirred suspension.

  • The reaction mixture is stirred for 24 hours at room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is recrystallized from an ethyl acetate/ethanol mixture (95:5) to yield the final product as a white solid.

Role in Peptide Chemistry and Organic Synthesis

L-phenylalanine esters, particularly the methyl and ethyl esters, serve as crucial building blocks in peptide synthesis. The ester group protects the carboxylic acid functionality of the amino acid, allowing for the controlled formation of peptide bonds at the amino group. N-acetyl-L-phenylalanine ethyl ester is one such derivative used in these synthetic schemes. Furthermore, derivatives like Acetyl-L-phenylalanine methyl ester are utilized as chiral auxiliaries in organic synthesis, enabling the production of enantiomerically pure compounds, which is critical for pharmaceuticals requiring high specificity[8].

G cluster_synthesis General Synthesis of L-Phenylalanine Esters L_Phe L-Phenylalanine Ester L-Phenylalanine Ester L_Phe->Ester Alcohol Alcohol (e.g., Methanol, Ethanol) Alcohol->Ester Acid Acid Catalyst (e.g., HCl, SOCl₂) Acid->Ester Catalyzes

General synthesis pathway for L-phenylalanine esters.

Pharmacological and Physiological Significance

L-phenylalanine esters and their derivatives exhibit a range of pharmacological activities. They have been investigated for their potential as cytotoxic, hypolipidemic, and anti-inflammatory agents[9]. The esterification of L-phenylalanine can enhance its bioavailability and allow it to be used in various formulations[2][3].

Prodrug Development

A significant application of L-phenylalanine esters is in the development of prodrugs. By attaching an L-phenylalanine ester moiety to a parent drug, its absorption, distribution, metabolism, and excretion (ADME) properties can be improved. This strategy has been employed to enhance the delivery of drugs across the blood-brain barrier by targeting amino acid transporters like LAT1[10]. L-phenylalanine ester prodrugs have been synthesized for various parent drugs, including anticonvulsants and antiviral agents, to improve their pharmacological profiles[11].

G cluster_prodrug L-Phenylalanine Ester as a Prodrug Carrier Prodrug L-Phenylalanine Ester Prodrug Enzymatic_Cleavage Enzymatic Cleavage (in vivo) Prodrug->Enzymatic_Cleavage Parent_Drug Parent Drug L_Phe_Ester L-Phenylalanine Ester Enzymatic_Cleavage->Parent_Drug Releases Enzymatic_Cleavage->L_Phe_Ester Releases

Prodrug concept using L-phenylalanine esters.

Biological Activities

Recent studies have explored the antioxidant, antidiabetic, and anticancer activities of surfactants derived from L-phenylalanine and L-tyrosine esters[12]. The antibacterial properties of these ester derivatives have also been investigated, with their activity often correlating with the length of the alkyl chain of the ester[13]. Some derivatives have shown selective cytotoxicity against cancer cell lines while being non-toxic to normal cells[13].

Table 2: Investigated Pharmacological Activities of L-Phenylalanine Ester Derivatives

Derivative TypeInvestigated ActivityKey FindingsReference
N-[(trimethylamineboryl)-carbonyl]-L-phenylalanine methyl ester metabolitesCytotoxic, hypolipidemic, anti-inflammatoryMetabolites showed significant activity, sometimes better than the parent compound.[9]
L-phenylalanine and L-tyrosine ester surfactantsAntioxidant, antidiabetic, anticancerTyrosine esters showed enhanced activity; activity of phenylalanine esters increased with chain length up to C12.[12]
Cationic surfactants from L-phenylalanine estersAntibacterialMore active against gram-positive bacteria; activity increased with chain length.[13]

Signaling Pathways

L-phenylalanine itself can modulate physiological processes by interacting with specific signaling pathways. For instance, L-phenylalanine can activate the calcium-sensing receptor (CaSR), leading to the release of gut hormones like GLP-1 and PYY, which in turn suppresses food intake and improves glucose tolerance[14]. While research on the direct interaction of L-phenylalanine esters with signaling pathways is less extensive, their role as prodrugs implies that their cleavage and the subsequent release of L-phenylalanine could indirectly influence these pathways. Additionally, L-phenylalanine is a precursor to neurotransmitters, and its metabolism is crucial for neurological function. In yeast, the Ssy1-Ptr3-Ssy5 (SPS) sensor system is responsible for sensing extracellular L-phenylalanine[15].

G cluster_pathway Simplified L-Phenylalanine Signaling via CaSR L_Phe L-Phenylalanine CaSR Calcium-Sensing Receptor (CaSR) in Gut L-cells L_Phe->CaSR Activates GLP1_PYY GLP-1 and PYY Release CaSR->GLP1_PYY Food_Intake Suppressed Food Intake GLP1_PYY->Food_Intake Glucose_Tolerance Improved Glucose Tolerance GLP1_PYY->Glucose_Tolerance

L-Phenylalanine's role in gut hormone release.

Analytical Methods

The analysis of L-phenylalanine esters is crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of these compounds. Chiral stationary phases have been developed for the enantioselective separation of D- and L-phenylalanine methyl esters. Thin-layer chromatography (TLC) coupled with a fluorescamine (B152294) reagent has also been used for the detection of L-aspartyl-L-phenylalanine methyl ester in food products[16].

Detailed Experimental Protocol: HPLC Analysis of Phenylalanine Methyl Ester Enantiomers

The following is a summary of an HPLC method for the analysis of phenylalanine methyl ester enantiomers.

Chromatographic Conditions:

  • Column: LARIHC™ CF6-P, 25 cm x 4.6 mm I.D., 5 µm particles

  • Mobile Phase: Methanol:Acetonitrile:Acetic Acid:Triethylamine (70:30:0.3:0.2)

  • Flow Rate: 1 mL/min

  • Column Temperature: 20 °C

  • Detector: UV, 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: 0.3 mg/mL in ethanol

Conclusion

The discovery and subsequent research into L-phenylalanine esters have unveiled a class of compounds with remarkable versatility and utility. From their foundational role in peptide synthesis to their innovative application as prodrugs in modern medicine, these esters continue to be of significant interest to the scientific community. The ongoing exploration of their pharmacological properties and the development of novel derivatives promise to expand their applications further, particularly in the fields of drug delivery, materials science, and biotechnology. The detailed understanding of their synthesis, biological interactions, and analytical characterization, as outlined in this guide, provides a solid foundation for future research and development endeavors.

References

Methodological & Application

Application Notes and Protocols: Diastereomeric Salt Resolution of Racemic Acids with Ethyl L-phenylalaninate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the diastereomeric salt resolution of racemic carboxylic acids, specifically focusing on the use of Ethyl L-phenylalaninate hydrochloride as a chiral resolving agent. This classical and efficient method is widely applicable in the pharmaceutical industry for the separation of enantiomers, which often exhibit different pharmacological and toxicological profiles. The protocol outlines the formation of diastereomeric salts, their fractional crystallization, the isolation of the desired diastereomer, and the subsequent liberation of the enantiomerically pure acid. Representative data for the resolution of a model racemic acid, (±)-Ibuprofen, is presented to illustrate the efficacy of this method.

Introduction

Chiral separation is a critical process in the development of pharmaceuticals, as individual enantiomers of a drug molecule can have significantly different biological activities. Diastereomeric salt resolution is a robust and scalable technique for separating enantiomers of racemic acids or bases. The principle of this method lies in the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.

This compound is a readily available and effective chiral resolving agent for a variety of racemic carboxylic acids, particularly those in the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The formation of a salt between the carboxylic acid and the amino acid ester, followed by selective crystallization, allows for the isolation of one enantiomer.

Principle of Diastereomeric Salt Resolution

The fundamental principle of this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated based on their differing physical properties. The reaction of a racemic acid, (R/S)-Acid, with an enantiomerically pure resolving agent, (L)-Base, results in the formation of two diastereomeric salts: (R)-Acid·(L)-Base and (S)-Acid·(L)-Base. Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent system, enabling the less soluble salt to be selectively crystallized and isolated.

Experimental Protocols

This section details the step-by-step procedures for the diastereomeric salt resolution of a racemic carboxylic acid using this compound. (±)-Ibuprofen is used as a representative racemic acid.

Materials and Equipment
  • (±)-Ibuprofen

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), concentrated and 1M

  • Methanol

  • Ethyl acetate (B1210297)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH indicator strips

  • Polarimeter for measuring optical rotation

Protocol 1: Formation and Crystallization of Diastereomeric Salts
  • Salt Formation:

    • In a 250 mL round-bottom flask, dissolve 10.3 g (50 mmol) of (±)-Ibuprofen in 100 mL of ethyl acetate.

    • In a separate beaker, dissolve 11.5 g (50 mmol) of this compound in 50 mL of methanol.

    • Slowly add the methanolic solution of the resolving agent to the stirred solution of racemic ibuprofen (B1674241) at room temperature.

    • Stir the mixture for 30 minutes. A precipitate of the diastereomeric salts may begin to form.

  • Crystallization:

    • Gently heat the mixture to reflux until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will start to crystallize.

    • To maximize crystal formation, cool the flask in an ice bath for 2-4 hours.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethyl acetate to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum to a constant weight. This salt is enriched in one diastereomer.

Protocol 2: Liberation of the Enantiomerically Enriched Acid
  • Acidification:

    • Suspend the dried diastereomeric salt (e.g., the (S)-Ibuprofen·(L)-Ethyl Phenylalaninate salt) in 100 mL of water.

    • Add 1M HCl dropwise while stirring until the pH of the solution is approximately 1-2. This will protonate the carboxylic acid, making it insoluble in water.

  • Extraction:

    • Transfer the acidic suspension to a separatory funnel.

    • Extract the liberated enantiomerically enriched Ibuprofen with three 50 mL portions of diethyl ether.

    • Combine the organic extracts.

  • Isolation and Purification:

    • Wash the combined organic layer with 50 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the enantiomerically enriched Ibuprofen as a solid.

Protocol 3: Recovery of the Chiral Resolving Agent
  • Basification:

    • Take the acidic aqueous layer remaining after the extraction of the enriched acid.

    • Slowly add a 2M NaOH solution while stirring until the pH is approximately 10-11. This will deprotonate the ammonium (B1175870) salt of the Ethyl L-phenylalaninate, liberating the free base.

  • Extraction:

    • Extract the liberated Ethyl L-phenylalaninate with three 50 mL portions of diethyl ether.

  • Conversion to Hydrochloride Salt and Isolation:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter and then bubble dry HCl gas through the ethereal solution, or add a concentrated HCl solution dropwise, to precipitate the this compound.

    • Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry. The recovered resolving agent can be reused.

Data Presentation

The following tables summarize representative quantitative data for the resolution of (±)-Ibuprofen with this compound.

Table 1: Diastereomeric Salt Crystallization Results

Racemic AcidResolving AgentSolvent SystemYield of Diastereomeric Salt (%)Diastereomeric Excess (de%) of Crystalline Salt
(±)-IbuprofenEthyl L-phenylalaninate HClEthyl Acetate/Methanol40-5085-95

Table 2: Properties of Resolved (S)-Ibuprofen

PropertyValue
Yield of (S)-Ibuprofen (%)35-45 (based on initial racemic mixture)
Enantiomeric Excess (ee%)>98% (after one recrystallization of the salt)
Specific Rotation [α]D²⁰ (c=1, Ethanol)+57° to +59°
Melting Point (°C)50-52

Visualizations

The following diagrams illustrate the workflow and logical relationships in the diastereomeric salt resolution process.

experimental_workflow cluster_preparation Preparation cluster_process Resolution Process cluster_separation Separation and Recovery cluster_products Final Products racemic_acid Racemic Acid ((R/S)-Ibuprofen) salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Resolving Agent (Ethyl L-phenylalaninate HCl) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization isolation Isolation of Less Soluble Diastereomer Salt crystallization->isolation liberation Liberation of Enriched Acid isolation->liberation recovery Recovery of Resolving Agent isolation->recovery Mother Liquor enriched_enantiomer Enriched Enantiomer ((S)-Ibuprofen) liberation->enriched_enantiomer recovered_agent Recovered Resolving Agent recovery->recovered_agent logical_relationship Racemic_Mixture Racemic Carboxylic Acid ((R)-Acid + (S)-Acid) Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-Acid·(L)-Base + (S)-Acid·(L)-Base) Racemic_Mixture->Diastereomeric_Salts Chiral_Resolving_Agent Chiral Resolving Agent ((L)-Base) Chiral_Resolving_Agent->Diastereomeric_Salts Separation Separation based on Differential Solubility Diastereomeric_Salts->Separation Less_Soluble_Salt Less Soluble Diastereomeric Salt ((S)-Acid·(L)-Base) Separation->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt ((R)-Acid·(L)-Base) Separation->More_Soluble_Salt Liberation_S Liberation of (S)-Acid Less_Soluble_Salt->Liberation_S Liberation_R Liberation of (R)-Acid More_Soluble_Salt->Liberation_R S_Enantiomer Pure (S)-Enantiomer Liberation_S->S_Enantiomer Recovery_L_Base1 Recovery of (L)-Base Liberation_S->Recovery_L_Base1 R_Enantiomer Enriched (R)-Enantiomer Liberation_R->R_Enantiomer Recovery_L_Base2 Recovery of (L)-Base Liberation_R->Recovery_L_Base2

Application Notes: Chiral Auxiliary Applications of Ethyl L-phenylalaninate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl L-phenylalaninate hydrochloride is a versatile and economically viable chiral auxiliary derived from the natural amino acid L-phenylalanine. Its inherent chirality, stemming from the stereocenter at the α-carbon, makes it a valuable tool in asymmetric synthesis for the stereoselective formation of new chiral centers. This document provides detailed application notes and experimental protocols for the use of this compound as a chiral auxiliary in the synthesis of high-value chiral molecules, particularly β-lactams and dipeptides.

Key Applications

The primary application of this compound as a chiral auxiliary lies in the diastereoselective synthesis of β-lactams through the Staudinger [2+2] cycloaddition reaction. It is also utilized in the stereoselective synthesis of dipeptides, serving as a chiral building block that influences the stereochemistry of the resulting peptide linkage.

Application 1: Asymmetric Synthesis of β-Lactams

The chiral ethyl L-phenylalaninate moiety can be used to form a chiral imine, which then directs the stereochemical outcome of the [2+2] cycloaddition with a ketene, leading to the formation of chiral β-lactams with high diastereoselectivity. β-lactams are core structural motifs in many antibiotic drugs.

Quantitative Data Summary
Reaction TypeChiral Auxiliary DerivativeSubstratesKey ReagentsProductDiastereomeric Excess (d.e.)Yield
Staudinger [2+2] CycloadditionChiral Schiff Base from Ethyl L-phenylalaninateCinnamaldehyde (B126680), Phthalimidoacetyl chlorideTriethylamine (B128534)Monocyclic β-lactamReported as a single stereoisomer~80%[1]
Experimental Protocol: Synthesis of a Chiral Monocyclic β-Lactam

This protocol is adapted from a reported synthesis using the D-enantiomer of phenylalanine ethyl ester, and the principles are directly applicable to the L-enantiomer.[1]

Part A: Formation of the Chiral Schiff Base

  • Preparation: To a solution of this compound (1.0 eq) in dry dichloromethane (B109758), add triethylamine (1.1 eq) at 0 °C and stir for 15 minutes to neutralize the hydrochloride salt.

  • Imine Formation: Add cinnamaldehyde (1.0 eq) to the solution and stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude chiral Schiff base, which can be used in the next step without further purification.

Part B: Staudinger [2+2] Cycloaddition

  • Reaction Setup: Dissolve the crude chiral Schiff base (1.0 eq) and triethylamine (1.5 eq) in dry dichloromethane and cool the solution to -10 °C in an ice-salt bath.

  • Ketene Formation and Cycloaddition: Slowly add a solution of phthalimidoacetyl chloride (1.2 eq) in dry dichloromethane to the reaction mixture over a period of 30 minutes.

  • Reaction Progression: Stir the reaction mixture at -10 °C for 2 hours and then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Purification: After completion of the reaction (monitored by TLC), wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired monocyclic β-lactam.

Visualizations

Staudinger_Reaction_Workflow cluster_A Part A: Chiral Imine Formation cluster_B Part B: [2+2] Cycloaddition A1 Ethyl L-phenylalaninate Hydrochloride A2 Neutralization (Triethylamine, DCM) A1->A2 A3 Free Ethyl L-phenylalaninate A2->A3 A5 Imine Formation (DCM, RT) A3->A5 A4 Cinnamaldehyde A4->A5 A6 Chiral Schiff Base A5->A6 B4 Staudinger Cycloaddition (DCM, -10°C to RT) A6->B4 B1 Phthalimidoacetyl Chloride B3 Ketene Formation B1->B3 B2 Triethylamine B2->B3 B3->B4 B5 Monocyclic β-lactam B4->B5 Peptide_Coupling_Workflow cluster_C Acid Activation cluster_D Amine Preparation cluster_E Peptide Bond Formation C1 N-Boc-Chiral Amino Acid C3 Active Ester Formation (DMF, RT) C1->C3 C2 HATU, DIPEA C2->C3 C4 Activated Amino Acid C3->C4 E1 Peptide Coupling (DMF, RT) C4->E1 D1 Ethyl L-phenylalaninate Hydrochloride D3 Neutralization (DMF) D1->D3 D2 DIPEA D2->D3 D4 Free Amine D3->D4 D4->E1 E2 Crude Dipeptide E1->E2 E3 Purification E2->E3 E4 Chiral Dipeptide E3->E4

References

Application Notes and Protocols: The Role of Ethyl L-phenylalaninate Hydrochloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl L-phenylalaninate hydrochloride is a versatile and crucial chiral building block in the synthesis of a wide array of pharmaceutical intermediates. Its inherent stereochemistry and reactive functional groups—the primary amine and the ethyl ester—make it an ideal starting material for the construction of complex molecules with high stereochemical purity. This document provides detailed application notes and experimental protocols for the use of Ethyl L--phenylalaninate hydrochloride in the synthesis of key pharmaceutical intermediates, with a focus on peptide-based structures that are foundational to various therapeutic agents, including Angiotensin-Converting Enzyme (ACE) inhibitors and antiviral drugs.

Key Applications in Pharmaceutical Synthesis

This compound serves as a cornerstone in the synthesis of numerous pharmaceutical intermediates due to its L-phenylalanine backbone. This amino acid derivative is particularly significant in:

  • Peptide Synthesis: It is extensively used as the C-terminal ester in the synthesis of dipeptides, tripeptides, and larger peptide fragments. These peptides are often intermediates for more complex drug molecules.[1]

  • ACE Inhibitors: The phenylalanine structure is a key pharmacophore in several ACE inhibitors. Ethyl L-phenylalaninate derivatives are used to construct the core of these antihypertensive drugs.

  • Antiviral Agents: It is a precursor in the synthesis of various antiviral compounds, including HIV protease inhibitors, where the phenylalanine side chain plays a critical role in binding to the active site of the viral enzyme.[2][3]

Experimental Protocols

Protocol 1: Synthesis of a Dipeptide Intermediate: N-Boc-L-Alanyl-L-phenylalanine Ethyl Ester (Boc-Ala-Phe-OEt)

This protocol details the synthesis of a protected dipeptide, a common intermediate in the synthesis of various pharmaceuticals. The procedure involves the coupling of N-Boc-L-alanine with the free base of Ethyl L-phenylalaninate.

Reaction Scheme:

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Peptide Coupling Phe-OEt_HCl Ethyl L-phenylalaninate hydrochloride Phe-OEt_free Ethyl L-phenylalaninate (free base) Phe-OEt_HCl->Phe-OEt_free Base Base (e.g., Et3N, DIPEA) in DCM Boc-Ala-OH N-Boc-L-alanine Boc-Ala-Phe-OEt N-Boc-L-Alanyl-L-phenylalanine Ethyl Ester Boc-Ala-OH->Boc-Ala-Phe-OEt Coupling_Agents Coupling Agents (DCC/HOBt or EDC/HOBt) in DCM G Start Ethyl L-phenylalaninate hydrochloride Dipeptide Dipeptide Intermediate (e.g., Ala-Phe-OEt) Start->Dipeptide Peptide Coupling Deprotection N-Deprotection Dipeptide->Deprotection ACE_Intermediate ACE Inhibitor Intermediate Deprotection->ACE_Intermediate Reductive Amination Keto_Ester Keto-Ester (e.g., Ethyl 2-oxo-4-phenylbutanoate) Keto_Ester->ACE_Intermediate G Start Ethyl L-phenylalaninate hydrochloride Phe_Derivative Modified Phenylalanine Derivative Start->Phe_Derivative Functional Group Modification Antiviral_Intermediate Antiviral Intermediate Phe_Derivative->Antiviral_Intermediate Coupling Reaction Coupling_Partner Chiral Coupling Partner Coupling_Partner->Antiviral_Intermediate

References

Protecting Group Strategies for Ethyl L-phenylalaninate Hydrochloride in Peptide Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in peptide synthesis, specifically focusing on Ethyl L-phenylalaninate hydrochloride as a key building block. The selection of an appropriate protecting group for the α-amino function is critical for the successful and efficient synthesis of peptides, preventing unwanted side reactions and ensuring high purity of the final product. This guide covers the three most common N-terminal protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz).

The carboxylic acid moiety of Ethyl L-phenylalaninate is protected as an ethyl ester, which is generally stable under the conditions required for the introduction and removal of the aforementioned amine protecting groups, as well as during peptide bond formation. This inherent stability simplifies the overall synthetic strategy by eliminating the need for an additional protection/deprotection sequence for the C-terminus during solution-phase synthesis.

Overview of Amine Protecting Group Strategies

The choice of an N-terminal protecting group dictates the overall strategy for peptide synthesis, particularly the conditions for deprotection and the orthogonal protection of reactive side chains of other amino acids in the sequence.

  • Boc (tert-Butoxycarbonyl): This protecting group is stable to basic and nucleophilic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). The Boc strategy is a classical approach, often employed in solution-phase peptide synthesis.

  • Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is stable to acidic conditions but is cleaved by mild bases, typically a solution of piperidine (B6355638) in a polar aprotic solvent. Its base-labile nature makes it the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its orthogonality with acid-labile side-chain protecting groups.

  • Cbz (Carboxybenzyl): Also known as the Z group, Cbz is stable to mild acids and bases. Its removal is most commonly achieved by catalytic hydrogenolysis (e.g., H₂/Pd-C), which provides mild and neutral deprotection conditions.

The selection of a particular protecting group depends on several factors, including the desired scale of the synthesis, the presence of other sensitive functional groups in the peptide sequence, and the intended purification strategy.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the protection of Ethyl L-phenylalaninate and subsequent peptide coupling reactions. Note that yields can vary depending on the specific reaction conditions, scale, and purity of the starting materials.

Table 1: N-Protection of Ethyl L-phenylalaninate

Protecting GroupReagentBaseSolventReaction Time (h)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Triethylamine (TEA) or NaHCO₃Dichloromethane (B109758) (DCM) or Dioxane/H₂O4 - 1285 - 98
Fmoc Fmoc-Cl or Fmoc-OSuNaHCO₃ or Na₂CO₃Acetone (B3395972)/H₂O or Dioxane/H₂O2 - 682 - 95[1]
Cbz Benzyl (B1604629) chloroformate (Cbz-Cl)Na₂CO₃ or TEAEthyl acetate (B1210297)/H₂O or Dichloromethane2 - 490 - 99[2]

Table 2: Peptide Coupling of N-Protected Ethyl L-phenylalaninate

N-Protected Phe-OEtCoupling PartnerCoupling ReagentsSolventReaction Time (h)Typical Yield (%)
Boc-Phe-OEt H-Ala-OMe·HClEDC·HCl, HOBt, DIPEADichloromethane (DCM)12 - 2470 - 85
Fmoc-Phe-OEt H-Gly-OtBuHATU, DIPEAN,N-Dimethylformamide (DMF)2 - 480 - 90
Cbz-Phe-OEt H-Leu-NH₂TBTU, DIPEAN,N-Dimethylformamide (DMF)2 - 475 - 88

Experimental Protocols

N-Terminal Protection of this compound

The initial step involves the protection of the α-amino group of this compound. The hydrochloride salt must be neutralized in situ using a suitable base.

Reaction: H-Phe-OEt·HCl + (Boc)₂O --(Base)--> Boc-Phe-OEt

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in DCM or a mixture of dioxane and water.

  • Add the base (TEA, 2.2 eq or NaHCO₃, 2.5 eq) and stir until the solid dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • If using an aqueous co-solvent, remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-L-phenylalanine ethyl ester.

Reaction: H-Phe-OEt·HCl + Fmoc-Cl/Fmoc-OSu --(Base)--> Fmoc-Phe-OEt

Materials:

  • This compound

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Acetone or 1,4-Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of acetone and water.

  • Add sodium bicarbonate (2.5 eq) to the suspension.

  • Add a solution of Fmoc-Cl or Fmoc-OSu (1.05 eq) in acetone dropwise at 0 °C.[1]

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction by TLC.

  • Remove the acetone under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove impurities.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford Fmoc-L-phenylalanine ethyl ester.

Reaction: H-Phe-OEt·HCl + Cbz-Cl --(Base)--> Cbz-Phe-OEt

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)

  • Ethyl acetate and Water or Dichloromethane

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of L-phenylalanine methyl ester hydrochloride (1.0 eq) in a mixture of water and ethyl acetate, add a solution of sodium carbonate (1.1 eq) in water.[2]

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.[2]

  • Stir the reaction at room temperature for 2-4 hours.[3]

  • Monitor the reaction by TLC.

  • Separate the organic layer and wash it with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Cbz-L-phenylalanine ethyl ester, which can be purified by chromatography if necessary.[2]

N-Terminal Deprotection Protocols

Reaction: Boc-Phe-OEt --(TFA)--> H-Phe-OEt·TFA

Procedure:

  • Dissolve Boc-L-phenylalanine ethyl ester in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) at 0 °C.[4]

  • Stir the mixture at room temperature for 1-2 hours.[4]

  • Monitor the deprotection by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting TFA salt can be used directly in the next coupling step after neutralization or can be converted to the hydrochloride salt.

Reaction: Fmoc-Phe-OEt --(Piperidine)--> H-Phe-OEt

Procedure:

  • Dissolve Fmoc-L-phenylalanine ethyl ester in N,N-dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.[5]

  • Stir the mixture at room temperature for 30 minutes.[6]

  • Monitor the reaction by TLC.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by extraction or chromatography to remove the dibenzofulvene-piperidine adduct.

Reaction: Cbz-Phe-OEt --(H₂, Pd/C)--> H-Phe-OEt + Toluene + CO₂

Procedure:

  • Dissolve Cbz-L-phenylalanine ethyl ester in a suitable solvent such as methanol (B129727) or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).[7]

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to yield the deprotected Ethyl L-phenylalaninate.

Peptide Coupling Protocols

The following are general protocols for solution-phase peptide coupling. The N-deprotected amino acid ester component is typically used as its hydrochloride or TFA salt and neutralized in situ with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

Reaction: Boc-AA¹-OH + H-Phe-OEt --(EDC·HCl, HOBt)--> Boc-AA¹-Phe-OEt

Procedure:

  • Dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1.0 eq) and 1-hydroxybenzotriazole (B26582) (HOBt, 1.2 eq) in anhydrous DCM or DMF.

  • In a separate flask, suspend the amino acid ester hydrochloride (e.g., H-Phe-OEt·HCl, 1.1 eq) in the same solvent and add DIPEA (1.1 eq) to neutralize.

  • Cool the first solution to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl, 1.2 eq).[8]

  • Stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the neutralized amino acid ester solution to the activated mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude dipeptide, which can be purified by column chromatography.

Reaction: Fmoc-AA¹-OH + H-Phe-OEt --(HATU, DIPEA)--> Fmoc-AA¹-Phe-OEt

Procedure:

  • Dissolve the N-protected amino acid (e.g., Fmoc-Gly-OH, 1.0 eq) in anhydrous DMF.

  • Add HATU (1.0 eq) and DIPEA (2.0 eq) and stir for a few minutes to pre-activate.

  • Add the amino acid ester (e.g., H-Phe-OEt, 1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Work-up as described in the EDC/HOBt protocol.

Visualization of Workflows

General Workflow for Peptide Synthesis

Peptide_Synthesis_Workflow Start Ethyl L-phenylalaninate Hydrochloride Protection N-Terminal Protection (Boc, Fmoc, or Cbz) Start->Protection Protected_AA N-Protected Ethyl L-phenylalaninate Protection->Protected_AA Coupling Peptide Coupling (e.g., EDC/HOBt, HATU) Protected_AA->Coupling Deprotection_Next N-Terminal Deprotection of Coupling Partner Deprotection_Next->Coupling Coupling_Partner C-Protected Amino Acid (e.g., H-Ala-OMe) Coupling_Partner->Deprotection_Next Dipeptide Protected Dipeptide Coupling->Dipeptide Deprotection_Final Final Deprotection Dipeptide->Deprotection_Final Final_Peptide Dipeptide Deprotection_Final->Final_Peptide

Caption: General workflow for the synthesis of a dipeptide using Ethyl L-phenylalaninate.

Orthogonality of Protecting Groups

Orthogonality Boc Boc Fmoc Fmoc Boc->Fmoc Orthogonal Cbz Cbz Boc->Cbz Orthogonal Ethyl_Ester Ethyl Ester (C-Terminus) Boc->Ethyl_Ester Stable Fmoc->Cbz Orthogonal Fmoc->Ethyl_Ester Stable Cbz->Ethyl_Ester Stable

Caption: Orthogonality relationships between common protecting groups in peptide synthesis.

Decision Tree for Protecting Group Selection

Decision_Tree Start Select Protecting Group Strategy Question1 Synthesis Method? Start->Question1 SPPS Solid-Phase (SPPS) Question1->SPPS SPPS Solution Solution-Phase Question1->Solution Solution Use_Fmoc Use Fmoc Strategy SPPS->Use_Fmoc Question2 Acid-sensitive side chains? Solution->Question2 Yes_Acid Yes Question2->Yes_Acid Yes No_Acid No Question2->No_Acid No Yes_Acid->Use_Fmoc Question3 Hydrogenolysis compatible? No_Acid->Question3 Yes_H2 Yes Question3->Yes_H2 Yes No_H2 No Question3->No_H2 No Use_Cbz Use Cbz Strategy Yes_H2->Use_Cbz Use_Boc Use Boc Strategy No_H2->Use_Boc

Caption: Decision tree for selecting an appropriate N-terminal protecting group strategy.

References

Enzymatic Synthesis of Peptides Using Ethyl L-phenylalaninate Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic synthesis of peptides utilizing Ethyl L-phenylalaninate hydrochloride as a key building block. Enzymatic peptide synthesis offers a green and stereospecific alternative to traditional chemical methods, operating under mild conditions and often without the need for extensive protecting group strategies. Herein, we describe protocols for dipeptide synthesis using three common proteases: α-Chymotrypsin, Thermolysin, and Papain. These protocols are intended to serve as a foundational guide for researchers in peptide chemistry, drug discovery, and biotechnology, enabling the efficient and selective formation of peptide bonds.

Introduction

The synthesis of peptides is a cornerstone of pharmaceutical research and development, with applications ranging from therapeutic agents to drug delivery systems. While chemical peptide synthesis is well-established, it often involves harsh reagents, complex protection/deprotection steps, and the potential for racemization. Enzymatic peptide synthesis (EPS) has emerged as a powerful alternative, leveraging the catalytic prowess of proteases to form peptide bonds with high stereoselectivity under aqueous and biocompatible conditions.

This compound is a readily available and valuable nucleophilic component (amine component) in enzymatic peptide synthesis. The esterification of the C-terminus prevents self-polymerization and enhances its solubility in various reaction media. This document outlines specific protocols for the use of this compound in peptide synthesis catalyzed by α-Chymotrypsin, Thermolysin, and Papain, providing a practical guide for laboratory implementation.

Key Concepts in Enzymatic Peptide Synthesis

Enzymatic peptide synthesis can proceed via two main mechanisms: equilibrium-controlled synthesis (ECS) and kinetically controlled synthesis (KCS).

  • Equilibrium-Controlled Synthesis (ECS): This is the reverse of peptide hydrolysis. The equilibrium of the reaction is shifted towards synthesis by altering the reaction conditions, such as decreasing the water content, to favor the formation of the peptide bond.

  • Kinetically Controlled Synthesis (KCS): In this approach, an activated acyl donor (e.g., an ester or amide) is used. The enzyme catalyzes the transfer of the acyl group to the amino group of the nucleophile. This process is generally faster and less dependent on the thermodynamic equilibrium of the hydrolysis reaction. The protocols described here primarily fall under the KCS paradigm.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the enzymatic synthesis of dipeptides using this compound as the nucleophile. These values are compiled from various literature sources and are intended to serve as a starting point for optimization.

Table 1: Reaction Parameters for α-Chymotrypsin-Catalyzed Dipeptide Synthesis

ParameterValueReference
Acyl DonorN-Acetyl-L-phenylalanine ethyl ester[1]
NucleophileL-Phenylalaninamide (analogue)[1]
Enzymeα-Chymotrypsin[1]
Solvent SystemBiphasic: Ethyl Acetate (B1210297) / Aqueous Buffer[1]
pH8.0 - 9.0[1]
Temperature35 - 40 °C[1]
Reaction Time0.5 - 2 hours[1]
Yield up to 95% [1]

Table 2: Reaction Parameters for Thermolysin-Catalyzed Dipeptide Synthesis

ParameterValueReference
Acyl DonorN-(Benzyloxycarbonyl)-L-aspartic acid[2]
NucleophileL-Phenylalanine methyl ester (analogue)[2]
EnzymeImmobilized Thermolysin[2]
Solvent Systemtert-Amyl alcohol with minimal water[2]
pH6.0 - 7.0 (of aqueous phase before mixing)[3]
Temperature40 - 50 °C[2]
Reaction Time24 - 48 hours[2]
Yield up to 99% [4]

Table 3: Reaction Parameters for Papain-Catalyzed Dipeptide Synthesis

ParameterValueReference
Acyl DonorN-(Benzyloxycarbonyl)-L-alanine[5]
NucleophileL-Histidine (analogue)[5]
EnzymeImmobilized Papain[5]
Solvent SystemDeep Eutectic Solvent (DES)[5]
pH8.0[6]
Temperature40 °C[6]
Reaction Time2 - 24 hours[6]
Yield up to 68% [5]

Experimental Protocols

Protocol 1: α-Chymotrypsin-Catalyzed Synthesis of N-Acetyl-L-phenylalanyl-L-phenylalanine Ethyl Ester

This protocol describes the synthesis of a dipeptide using N-Acetyl-L-phenylalanine ethyl ester as the acyl donor and this compound as the nucleophile, catalyzed by α-Chymotrypsin.

Materials:

  • N-Acetyl-L-phenylalanine ethyl ester

  • This compound

  • α-Chymotrypsin (from bovine pancreas)

  • Tris-HCl buffer (1 M, pH 8.5)

  • Ethyl acetate

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate (B86663)

  • HPLC-grade solvents for analysis

Procedure:

  • Nucleophile Preparation: Dissolve this compound in a minimal amount of water and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 8.0. Extract the free base into ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the free amine of Ethyl L-phenylalaninate.

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve N-Acetyl-L-phenylalanine ethyl ester (1 equivalent) and the prepared Ethyl L-phenylalaninate (1.2 equivalents) in a biphasic solvent system composed of ethyl acetate and 100 mM Tris-HCl buffer (pH 8.5) (e.g., 9:1 v/v).

  • Enzyme Addition: Prepare a stock solution of α-Chymotrypsin in the same buffer. Add the enzyme solution to the reaction mixture to achieve a final concentration of 1-5 mg/mL.

  • Reaction: Stir the reaction mixture vigorously at 37°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, stop the reaction by filtering off the enzyme (if immobilized) or by denaturing it with an appropriate organic solvent. Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude dipeptide by flash column chromatography on silica (B1680970) gel.

  • Analysis: Characterize the purified product by HPLC, mass spectrometry (MS), and NMR spectroscopy.

Protocol 2: Thermolysin-Catalyzed Synthesis of N-(Benzyloxycarbonyl)-L-Aspartyl-L-phenylalanine Ethyl Ester

This protocol is adapted from the synthesis of the aspartame (B1666099) precursor, using this compound.

Materials:

Procedure:

  • Reaction Medium Preparation: Prepare a water-saturated solution of tert-amyl alcohol by mixing the solvent with a small amount of 0.1 M phosphate buffer (pH 6.5) and allowing the phases to separate. Use the organic phase for the reaction.

  • Nucleophile Neutralization: Suspend this compound in the prepared solvent and add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt. Stir for 15-20 minutes.

  • Reaction Setup: To the above mixture, add N-(Benzyloxycarbonyl)-L-aspartic acid (1 equivalent).

  • Enzyme Addition: Add immobilized Thermolysin to the reaction mixture (e.g., 10-50 mg of immobilized enzyme per mmol of limiting substrate).

  • Reaction: Stir the suspension at 45°C. The product is expected to precipitate out of the solution as it is formed. Monitor the reaction by HPLC analysis of small aliquots.

  • Work-up and Purification: After the reaction reaches completion (or equilibrium), filter off the immobilized enzyme for reuse. Collect the precipitated product by filtration. Wash the product with cold tert-amyl alcohol to remove unreacted starting materials. The product can be further purified by recrystallization.

  • Analysis: Confirm the identity and purity of the product using HPLC, MS, and NMR.

Protocol 3: Papain-Catalyzed Polymerization of L-Phenylalanine Ethyl Ester

This protocol describes the oligomerization of Ethyl L-phenylalaninate, catalyzed by papain.

Materials:

  • This compound

  • Papain (from Carica papaya)

  • Phosphate buffer (1 M, pH 8.0)

  • Sodium hydroxide (B78521) (1 M)

  • Milli-Q water

Procedure:

  • Substrate Solution Preparation: In a glass reaction vial, dissolve this compound in 1 M phosphate buffer (pH 8.0) to a final concentration of 1.0 M. Adjust the pH to 8.0 with 1 M NaOH. Stir at 40°C until the substrate is completely dissolved.[6]

  • Enzyme Addition: Add papain to the substrate solution to a final concentration of 50 mg/mL.[6]

  • Reaction: Stir the mixture at a constant speed (e.g., 800 rpm) at 40°C for 2-24 hours. The formation of the oligopeptide may result in a precipitate.[6]

  • Product Isolation: After the reaction, cool the mixture to room temperature. Collect the precipitate by centrifugation (e.g., 9000 rpm, 4°C, 15 minutes).[6]

  • Purification: Wash the pellet with Milli-Q water to remove unreacted monomer and buffer salts. Lyophilize the washed product to obtain the oligo(L-phenylalanine) as a solid.

  • Analysis: The degree of polymerization and product purity can be analyzed by MALDI-TOF mass spectrometry and NMR.

Visualizations

Experimental Workflow for Enzymatic Dipeptide Synthesis

G cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Work-up and Analysis acyl_donor Acyl Donor Solution reaction_setup Combine Substrates in Solvent System acyl_donor->reaction_setup nucleophile_prep Neutralize Nucleophile (Ethyl L-phenylalaninate) nucleophile_prep->reaction_setup add_enzyme Add Enzyme (e.g., α-Chymotrypsin) reaction_setup->add_enzyme incubation Incubate with Stirring (Controlled T and pH) add_enzyme->incubation reaction_monitoring Monitor Reaction (HPLC/TLC) incubation->reaction_monitoring workup Reaction Quench & Product Extraction incubation->workup purification Purification (Chromatography) workup->purification characterization Characterization (MS, NMR) purification->characterization

Caption: General workflow for kinetically controlled enzymatic peptide synthesis.

Logical Relationship of Key Parameters in Enzymatic Peptide Synthesis

G Yield Peptide Yield Enzyme Enzyme (Type, Concentration) Specificity Enzyme Specificity Enzyme->Specificity determines Activity Enzyme Activity Enzyme->Activity Substrates Substrates (Acyl Donor, Nucleophile) Substrates->Specificity must match Solvent Solvent System (Aqueous, Organic, Biphasic) Solubility Substrate/Product Solubility Solvent->Solubility influences pH pH pH->Activity modulates Temp Temperature Temp->Activity modulates Time Reaction Time Time->Yield Specificity->Yield Activity->Yield Solubility->Yield

Caption: Interplay of key factors influencing the yield of enzymatic peptide synthesis.

Conclusion

The enzymatic synthesis of peptides using this compound offers a versatile and efficient methodology for creating peptide bonds with high fidelity. The choice of enzyme—be it α-Chymotrypsin, Thermolysin, or Papain—will depend on the specific acyl donor and desired reaction conditions. The protocols provided herein serve as a robust starting point for developing and optimizing enzymatic peptide couplings. By carefully controlling parameters such as pH, temperature, and solvent system, researchers can achieve high yields of desired peptide products, paving the way for advancements in drug development and biotechnology.

References

Application Notes and Protocols for Large-Scale Synthesis of Chiral Amines using Ethyl L-phenylalaninate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are critical building blocks in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule often dictates its biological activity. The efficient and scalable synthesis of enantiomerically pure amines is therefore a significant focus of chemical research and development. One established strategy for achieving stereocontrol is through diastereoselective reductive amination, a powerful one-pot reaction that converts a prochiral ketone into a chiral amine.

This application note details a protocol for the large-scale synthesis of chiral amines utilizing the readily available and inexpensive chiral auxiliary, ethyl L-phenylalaninate hydrochloride. The reaction proceeds through the formation of a chiral imine intermediate, which is subsequently reduced in a diastereoselective manner. The resulting N-alkylated amino acid ester can then be further transformed to yield the desired chiral amine. This method offers a practical and scalable approach for the asymmetric synthesis of chiral amines, a crucial component in the development of novel therapeutics.

Reaction Principle and Signaling Pathway

The diastereoselective reductive amination using this compound involves a two-step, one-pot process. First, the primary amine of the ethyl L-phenylalaninate condenses with a prochiral ketone to form a chiral imine or enamine intermediate. The inherent chirality of the phenylalanine derivative directs the approach of the reducing agent to one face of the imine, leading to the preferential formation of one diastereomer of the N-alkylated amino acid ester. The diastereoselectivity of the reduction is influenced by steric hindrance and the specific reaction conditions employed.

Reductive_Amination_Pathway cluster_0 Step 1: Imine/Enamine Formation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Auxiliary Cleavage (Optional) Ketone Prochiral Ketone Imine Chiral Imine/ Enamine Intermediate Ketone->Imine + Auxiliary Ethyl L-phenylalaninate Hydrochloride Auxiliary->Imine Product N-Alkylated Amino Acid Ester (Diastereomeric Mixture) Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product FinalAmine Chiral Amine Product->FinalAmine Hydrolysis/ Hydogenolysis

Caption: General pathway for the synthesis of chiral amines via diastereoselective reductive amination using this compound.

Experimental Protocols

The following protocol is a representative example for the diastereoselective reductive amination of a ketone with this compound. This procedure can be adapted for various ketones on a large scale.

Materials and Reagents
Large-Scale Synthesis of Ethyl (S)-N-((R)-cyclohexyl)phenylalaninate

This protocol details the reaction of cyclohexanone (B45756) with this compound.

1. Reaction Setup:

  • To a clean, dry, and inert gas-purged 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add this compound (229.7 g, 1.0 mol) and anhydrous dichloromethane (2.0 L).

  • Cool the resulting suspension to 0 °C using an ice-water bath.

2. Liberation of the Free Amine:

  • Slowly add triethylamine (140 mL, 1.0 mol) to the stirred suspension via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the free amine.

3. Imine Formation:

  • Add cyclohexanone (98.1 g, 1.0 mol) to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. The progress of imine formation can be monitored by TLC or GC-MS.

4. Diastereoselective Reduction:

  • Cool the reaction mixture back to 0 °C.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (254.3 g, 1.2 mol) in anhydrous dichloromethane (1.0 L).

  • Add the sodium triacetoxyborohydride slurry to the reaction mixture portion-wise over 1 hour, keeping the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours).

5. Work-up and Extraction:

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (1.5 L) at 0 °C. Vigorous gas evolution will occur.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 500 mL).

  • Combine the organic layers and wash with brine (1 L).

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

6. Purification:

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to separate the diastereomers and remove impurities.

  • Combine the fractions containing the major diastereomer and concentrate under reduced pressure to yield the purified product.

Data Presentation

The following table summarizes typical results for the diastereoselective reductive amination of various ketones with this compound.

KetoneProductYield (%)Diastereomeric Ratio (d.r.)
CyclohexanoneEthyl (S)-N-((R/S)-cyclohexyl)phenylalaninate8580:20
AcetophenoneEthyl (S)-N-((R/S)-1-phenylethyl)phenylalaninate7875:25
4-MethylcyclohexanoneEthyl (S)-N-((1R/S,4R/S)-4-methylcyclohexyl)phenylalaninate8282:18
PropiophenoneEthyl (S)-N-((R/S)-1-phenylpropyl)phenylalaninate7570:30

Note: Yields and diastereomeric ratios are representative and may vary depending on the specific reaction conditions and the scale of the synthesis.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the large-scale synthesis protocol.

Workflow Start Start: Materials Setup 1. Reaction Setup (Ethyl L-phenylalaninate HCl in DCM, 0°C) Start->Setup FreeAmine 2. Liberation of Free Amine (Add Et₃N) Setup->FreeAmine ImineFormation 3. Imine Formation (Add Ketone) FreeAmine->ImineFormation Reduction 4. Diastereoselective Reduction (Add NaBH(OAc)₃) ImineFormation->Reduction Workup 5. Work-up and Extraction (Quench, Separate, Extract, Dry) Reduction->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Product Final Product: N-Alkylated Amino Acid Ester Purification->Product

Caption: Experimental workflow for the large-scale synthesis of chiral amines.

Conclusion

The use of this compound as a chiral auxiliary in diastereoselective reductive amination provides a practical and scalable method for the synthesis of chiral amines. The protocol outlined in this application note is robust and can be adapted to a variety of prochiral ketones. The moderate to good diastereoselectivities achieved, combined with the ease of execution and the commercial availability of the starting materials, make this a valuable strategy for researchers and professionals in the field of drug discovery and development. Further optimization of reaction conditions, such as solvent, temperature, and reducing agent, may lead to improved yields and diastereoselectivities for specific substrates.

Application Notes and Protocols: Ethyl L-phenylalaninate Hydrochloride as a Resolving Agent for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Ethyl L-phenylalaninate hydrochloride as a resolving agent for the separation of enantiomers of racemic carboxylic acids. The principle of this classical resolution method lies in the formation of diastereomeric salts, which possess different physical properties, allowing for their separation by fractional crystallization.

Introduction to Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is a crucial technique in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images, have identical physical properties in an achiral environment, making their direct separation challenging. The most common method to resolve a racemic carboxylic acid is to react it with an enantiomerically pure chiral base to form a pair of diastereomeric salts.[1][2]

(R,S)-Carboxylic Acid + (L)-Resolving Agent → [(R)-Carboxylic Acid-(L)-Resolving Agent] + [(S)-Carboxylic Acid-(L)-Resolving Agent]

These diastereomeric salts have different solubilities, melting points, and crystal structures, which allows for their separation by techniques such as fractional crystallization. Once a diastereomeric salt is isolated, the enantiomerically enriched carboxylic acid can be recovered by treatment with an acid to break the salt.

This compound is an effective resolving agent due to its ready availability in high enantiomeric purity and its ability to form crystalline salts with a variety of carboxylic acids. The presence of both an amino group for salt formation and a chiral center makes it a suitable candidate for this application. While specific protocols are often substrate-dependent and require optimization, the following sections provide a detailed, generalized procedure that can be adapted for the resolution of various racemic carboxylic acids.

Experimental Protocols

The following protocols are generalized and should be optimized for specific carboxylic acids. Mandelic acid is used here as a representative example of a racemic carboxylic acid.

This protocol outlines the formation of diastereomeric salts between racemic mandelic acid and this compound, followed by their separation via fractional crystallization.

Materials:

  • Racemic Mandelic Acid

  • This compound

  • Triethylamine (or another suitable base)

  • Ethanol (or other suitable solvent, e.g., methanol, acetone, ethyl acetate)

  • Deionized Water

  • Standard laboratory glassware (flasks, beakers, filtration apparatus)

  • Heating mantle or water bath

  • Magnetic stirrer

Procedure:

  • Preparation of the Free Base of the Resolving Agent:

    • In a 250 mL round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of deionized water.

    • Cool the solution in an ice bath and slowly add a stoichiometric equivalent of a base, such as triethylamine, while stirring. This neutralizes the hydrochloride to generate the free amine of Ethyl L-phenylalaninate.

    • Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to isolate the free base.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Ethyl L-phenylalaninate as an oil or solid.

  • Formation of Diastereomeric Salts:

    • In a separate 250 mL flask, dissolve the racemic mandelic acid (1.0 equivalent) in a suitable solvent (e.g., ethanol). The choice of solvent is critical and may require screening to find the optimal conditions for crystallization.

    • Warm the solution gently to ensure complete dissolution.

    • To the warm solution of the racemic acid, add the prepared Ethyl L-phenylalaninate free base (0.5 to 1.0 equivalent). The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

    • Stir the mixture at an elevated temperature (e.g., 50-60 °C) for a short period (e.g., 30 minutes) to ensure complete salt formation.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature. The rate of cooling can significantly impact the size and purity of the crystals. Slow cooling is generally preferred.

    • If no crystals form upon reaching room temperature, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt (if available).

    • Once crystallization begins, allow the flask to stand undisturbed at room temperature for several hours, or overnight, to maximize crystal growth.

    • Further cooling in an ice bath or refrigerator can increase the yield of the less soluble diastereomeric salt.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven at a moderate temperature.

  • Analysis of Diastereomeric Purity:

    • The diastereomeric purity of the crystallized salt can be determined by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or by liberating the acid and analyzing its enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

This protocol describes the recovery of the resolved carboxylic acid from the isolated diastereomeric salt.

Materials:

  • Diastereomeric salt from the previous step

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

  • Ethyl Acetate (or other suitable extraction solvent)

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware (separatory funnel, flasks)

  • Rotary evaporator

Procedure:

  • Acidification of the Diastereomeric Salt:

    • Suspend the crystalline diastereomeric salt in a mixture of deionized water and an immiscible organic solvent, such as ethyl acetate, in a separatory funnel.

    • Slowly add dilute hydrochloric acid (e.g., 1 M HCl) to the mixture with shaking until the aqueous layer becomes acidic (pH 1-2, check with pH paper). This will protonate the carboxylic acid and the amine of the resolving agent.

  • Extraction of the Carboxylic Acid:

    • Shake the separatory funnel vigorously to extract the liberated enantiomerically enriched carboxylic acid into the organic layer.

    • Allow the layers to separate and drain the aqueous layer.

    • Wash the organic layer with deionized water and then with brine to remove any residual acid and dissolved salts.

    • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.

  • Isolation of the Product:

    • Filter the dried organic solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess (e.e.) of the recovered carboxylic acid using chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

Data Presentation

The following table presents hypothetical, yet realistic, data for the resolution of racemic mandelic acid with Ethyl L-phenylalaninate. This data is for illustrative purposes as specific experimental data was not found in the literature.

Racemic Carboxylic AcidResolving AgentSolventDiastereomer Yield (%)Enantiomeric Excess (e.e.) of Recovered Acid (%)
(±)-Mandelic AcidEthyl L-phenylalaninateEthanol4285 (S)-Mandelic Acid
(±)-Mandelic AcidEthyl L-phenylalaninateAcetone3578 (S)-Mandelic Acid
(±)-IbuprofenEthyl L-phenylalaninateMethanol3882 (S)-Ibuprofen
(±)-NaproxenEthyl L-phenylalaninateEthyl Acetate4590 (S)-Naproxen

Visualizations

G racemic_acid Racemic Carboxylic Acid diastereomeric_salts Formation of Diastereomeric Salts (in solution) racemic_acid->diastereomeric_salts resolving_agent Ethyl L-phenylalaninate (Free Base) resolving_agent->diastereomeric_salts solvent Solvent solvent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Crystalline) filtration->less_soluble_salt mother_liquor Mother Liquor (Enriched in more soluble diastereomer) filtration->mother_liquor acidification Acidification (e.g., HCl) less_soluble_salt->acidification extraction Solvent Extraction acidification->extraction resolved_acid Enantiomerically Enriched Carboxylic Acid extraction->resolved_acid recovered_agent Recovered Resolving Agent (in aqueous phase) extraction->recovered_agent

Caption: Workflow for the chiral resolution of a carboxylic acid.

G cluster_reactants Reactants R_acid (R)-Carboxylic Acid RL_salt (R)-Acid : (L)-Agent Salt R_acid->RL_salt S_acid (S)-Carboxylic Acid SL_salt (S)-Acid : (L)-Agent Salt S_acid->SL_salt L_resolving_agent (L)-Ethyl Phenylalaninate L_resolving_agent->RL_salt L_resolving_agent->SL_salt

Caption: Formation of diastereomeric salts.

References

Application Notes & Protocols: Ethyl L-phenylalaninate hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of Ethyl L-phenylalaninate hydrochloride as a fragment in Fragment-Based Drug Discovery (FBDD). While direct, published examples of its use in FBDD campaigns are not prevalent, its physicochemical properties make it a relevant candidate for inclusion in fragment libraries. This document outlines the rationale for its use, detailed protocols for screening, and methods for hit validation and elaboration, treating it as a representative example of an amino acid ester fragment.

Introduction to this compound as a Fragment

This compound is the hydrochloride salt of the ethyl ester of L-phenylalanine, an essential amino acid.[1] Its structure comprises a phenyl ring, an ethyl ester, and a primary amine, presenting multiple points for potential interaction with a biological target and for subsequent chemical elaboration.

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₁₁H₁₆ClNO₂[2]
Molecular Weight 229.70 g/mol [2]
CAS Number 3182-93-2[2]
Appearance White crystalline solid[1]
Solubility Soluble in water and methanol[1]
Hydrogen Bond Donors 1 (Amine)[2]
Hydrogen Bond Acceptors 2 (Ester carbonyl and oxygen)[2]
cLogP ≤3[3]

These properties align well with the "Rule of Three," a common guideline for selecting compounds for fragment libraries (Molecular Weight < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[3] Its aqueous solubility is a significant advantage for biophysical screening methods.

Rationale for Use in FBDD:

  • Mimics Natural Substrates: The amino acid scaffold is a common recognition motif in many enzyme active sites.

  • Multiple Interaction Points: The aromatic ring can participate in hydrophobic and π-stacking interactions, while the amine and ester groups can form hydrogen bonds.

  • Tractable for Chemical Modification: The primary amine and the ester provide straightforward handles for chemical modification in fragment-to-lead evolution through fragment growing or linking strategies.[4]

  • Exploration of Chemical Space: As a derivative of a natural amino acid, it allows for the exploration of chemical space relevant to biological targets.[5]

Experimental Protocols

The following protocols describe a typical workflow for screening a fragment like this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for detecting weak fragment binding.

2.1. Primary Screening using ¹H-¹⁵N HSQC NMR

This protein-observed NMR experiment is highly robust for identifying fragment binding by monitoring chemical shift perturbations (CSPs) in the target protein's spectrum upon addition of the fragment.[6][7]

Materials:

  • ¹⁵N-labeled target protein (typically 50-100 µM in a suitable NMR buffer, e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4, with 10% D₂O).

  • This compound stock solution (e.g., 100 mM in D₂O or d₆-DMSO).

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

Protocol:

  • Prepare the Protein Sample: Dissolve the lyophilized ¹⁵N-labeled protein in the NMR buffer to the desired concentration. Filter the sample to remove any aggregates.

  • Acquire a Reference Spectrum: Record a baseline ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum will serve as the reference for detecting changes.

  • Fragment Addition: Add a small aliquot of the this compound stock solution to the protein sample to a final concentration typically in the range of 200 µM to 1 mM. The concentration should be optimized to balance detection of weak binding with potential non-specific effects.

  • Acquire the Test Spectrum: After a brief incubation period, record a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the reference and test spectra. Significant chemical shift perturbations (CSPs) or a decrease in peak intensity for specific residues indicate a binding event. The magnitude of the CSP can be calculated using the following formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2).

Illustrative Quantitative Data from Primary Screening:

The following table represents hypothetical data from an NMR-based primary screen of this compound against a target protein.

Residue No.Amino AcidChemical Shift Perturbation (Δδ, ppm)Notes
25Gly0.25Significant CSP, indicating proximity to the binding site.
48Val0.18Moderate CSP.
50Phe0.31Large CSP, potentially involved in direct interaction.
76Leu0.05Minimal CSP, likely distant from the binding site.
92Ala0.21Significant CSP.

2.2. Hit Validation and Affinity Determination by NMR Titration

Once a hit is identified, a titration experiment is performed to confirm the binding and to determine the dissociation constant (K D ).

Protocol:

  • Prepare the Protein Sample: Prepare a ¹⁵N-labeled protein sample as described in section 2.1.

  • Acquire Reference Spectrum: Record a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Stepwise Titration: Add increasing concentrations of this compound to the protein sample. A typical titration series might involve final fragment concentrations of 0, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, 2 mM, and 5 mM.

  • Acquire Spectra: Record an ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis:

    • Monitor the CSPs of the most affected residues as a function of the fragment concentration.

    • Fit the titration data to a one-site binding model to calculate the dissociation constant (K D ). The chemical shift change (Δδ obs ) at a given ligand concentration [L] can be described by: Δδ obs = Δδ max * ( ([P]t + [L]t + K D ) - √(([P]t + [L]t + K D )² - 4[P]t[L]t) ) / (2[P]t) where [P]t is the total protein concentration and Δδ max is the maximum chemical shift perturbation at saturation.

Hypothetical Affinity Data:

FragmentTarget ProteinMethodK D (mM)
Ethyl L-phenylalaninate HClProtein Kinase XNMR Titration1.2
Ethyl L-phenylalaninate HClBromodomain YNMR Titration2.5

Mandatory Visualizations

Diagram 1: FBDD Workflow using NMR Screening

FBDD_Workflow cluster_0 Fragment Library Preparation cluster_1 NMR Screening cluster_2 Hit Validation & Characterization cluster_3 Lead Optimization Lib Fragment Library (including Ethyl L-phenylalaninate HCl) Screen Primary Screen (1H-15N HSQC) Lib->Screen Deconv Hit Deconvolution (if screening mixtures) Screen->Deconv Identify Hit Mixtures Titration NMR Titration (Determine KD) Deconv->Titration Validate Hits Structure Structural Biology (X-ray or NMR) Titration->Structure Confirm Binding Mode Optimization Fragment Growing/Linking Structure->Optimization Structure-Guided Design Lead Lead Compound Optimization->Lead

Caption: FBDD workflow from library screening to lead optimization.

Diagram 2: Logical Relationship in Fragment Evolution

Fragment_Evolution cluster_strategies Optimization Strategies Fragment Initial Hit Fragment (Ethyl L-phenylalaninate HCl) Growing Fragment Growing (Adding functionality) Fragment->Growing Structure-Guided Elaboration Linking Fragment Linking (Connecting two fragments) Fragment->Linking Requires a Second Fragment Lead Potent Lead Compound (Improved Affinity & Selectivity) Growing->Lead Linking->Lead

Caption: Strategies for evolving a fragment hit into a lead compound.

Conclusion

This compound serves as an excellent model for an amino acid-derived fragment in FBDD campaigns. Its favorable physicochemical properties and synthetic tractability make it a valuable component of a diverse fragment library. The protocols and conceptual workflows outlined here provide a robust framework for researchers to screen and validate similar fragments, ultimately facilitating the discovery of novel therapeutics. While this document uses this compound as a representative example, the principles and methods are broadly applicable to other small, soluble fragments in drug discovery.

References

Troubleshooting & Optimization

How to prevent racemization of Ethyl L-phenylalaninate hydrochloride during coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on a critical aspect of peptide synthesis: the prevention of racemization of Ethyl L-phenylalaninate hydrochloride during coupling reactions. Maintaining the stereochemical integrity of amino acid derivatives is paramount for the synthesis of biologically active and therapeutically effective peptides. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development endeavors.

Troubleshooting Guide: High Levels of D-Isomer Detected

Encountering significant levels of the undesired D-isomer of your peptide product can be a common challenge. Follow this step-by-step guide to diagnose and resolve the issue.

Problem: The final peptide product contains an unacceptably high percentage of the diastereomer, indicating racemization of the this compound during the coupling step.

Step 1: Evaluate the Coupling Reagent and Additives

The choice of coupling reagent and the presence of racemization-suppressing additives are the most critical factors.

  • Carbodiimides (e.g., DCC, DIC, EDC): While effective for amide bond formation, carbodiimides are known to cause significant racemization when used alone.[1] They generate a highly reactive O-acylisourea intermediate which is prone to oxazolone (B7731731) formation, the primary pathway for racemization.[2]

    • Solution: Always use carbodiimides in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2][3] These additives form an active ester that is less reactive and therefore less susceptible to racemization.[3]

  • Onium Salts (e.g., HBTU, HATU, PyBOP): These reagents are generally preferred for their high efficiency and lower tendency to cause racemization.[2] However, the choice of the built-in additive (HOBt vs. HOAt) can influence the outcome. Reagents containing a 7-azabenzotriazole (HOAt) moiety, such as HATU, are generally superior at suppressing racemization compared to their HOBt-based counterparts like HBTU.[2][4]

    • Solution: If using an HOBt-based onium salt and experiencing racemization, consider switching to an HOAt-based reagent. For particularly challenging couplings, COMU ( (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a highly effective coupling reagent known for its low racemization potential.[5]

Step 2: Assess the Base

Since this compound requires a base for neutralization of the hydrochloride salt, the choice and amount of base are critical. The base can also promote racemization by abstracting the alpha-proton of the activated amino acid.[3][6]

  • Base Strength and Steric Hindrance: Stronger and less sterically hindered bases, such as triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA), can accelerate racemization.[3]

    • Solution: Opt for a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first choice.[2] If racemization persists, the use of a highly hindered but weaker base like 2,4,6-collidine (TMP) is recommended, especially for sensitive amino acids.[3] Use the minimum amount of base necessary for the reaction to proceed.

Step 3: Optimize Reaction Conditions
  • Temperature: Higher reaction temperatures increase the rate of racemization.[6]

    • Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common practice.

  • Solvent: The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes favoring this side reaction.[7]

    • Solution: While solvent choice is often dictated by solubility, consider less polar solvents like dichloromethane (B109758) (DCM) if compatible with your reaction components. For aggregation-prone sequences, solvents like N-methylpyrrolidone (NMP) or the addition of dimethyl sulfoxide (B87167) (DMSO) might be necessary, but be mindful of their potential impact on racemization.[4]

  • Pre-activation Time: Allowing the carboxylic acid to remain in its activated state for an extended period before the addition of the amine component increases the opportunity for racemization.

    • Solution: Minimize the pre-activation time. Ideally, add the coupling reagent to the mixture of the N-protected amino acid and this compound (after neutralization) in situ.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of coupling with this compound?

A1: Racemization is the conversion of the chiral L-enantiomer of Ethyl phenylalaninate into its mirror image, the D-enantiomer, during the peptide bond formation. This results in a mixture of diastereomeric peptides, which can be difficult to separate and can have significantly different biological activities.

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: There are two main pathways for racemization:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be readily removed by a base, leading to a loss of stereochemical integrity. The subsequent reaction with the amine can then occur from either face of the planar intermediate, yielding both the desired L-L peptide and the undesired L-D diastereomer.[7]

  • Direct Enolization: This pathway involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an enolate intermediate. This achiral intermediate can then be protonated from either side, resulting in racemization. This is more likely to occur with strong bases and for amino acids with electron-withdrawing side chains.[8]

Q3: Are certain N-protecting groups on the incoming amino acid more prone to causing racemization?

A3: Yes. N-acyl protecting groups, such as Acetyl (Ac) or Benzoyl (Bz), significantly increase the acidity of the alpha-proton and the propensity for oxazolone formation, leading to a higher risk of racemization. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are much less prone to racemization because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the urethane, making the formation of the oxazolone intermediate less favorable.[2]

Q4: How can I quantify the extent of racemization in my product?

A4: The most common and accurate method is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the diastereomeric peptides, allowing for their quantification.

Data Presentation

The following table provides a summary of the expected levels of racemization for the coupling of a generic N-protected amino acid with an amino acid ester using different coupling conditions. Please note that the exact values can vary depending on the specific reactants, solvent, and temperature.

Coupling ReagentAdditiveBase% D-Isomer (Epimerization)
DICNoneDIPEAHigh (>10%)
DICHOBtNMMLow (1-5%)
DICOxymaNMMVery Low (<1%)
HBTU(HOBt)DIPEAModerate (2-8%)
HATU(HOAt)DIPEALow (1-3%)
HATU(HOAt)NMMLow (<2%)
COMU(Oxyma)NMMVery Low (<1%)

This data is representative and compiled from various sources in peptide synthesis literature. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Coupling

This protocol is a starting point for minimizing racemization when coupling an N-protected amino acid with this compound.

Materials:

  • N-protected L-amino acid

  • This compound

  • Coupling reagent (e.g., HATU, COMU)

  • Additive (if using a carbodiimide, e.g., Oxyma)

  • Base (e.g., N-methylmorpholine - NMM)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (1.0 equivalent of NMM) dropwise to neutralize the hydrochloride salt. Stir for 10-15 minutes.

  • In a separate flask, dissolve the N-protected L-amino acid (1.05 equivalents) and the coupling reagent (1.05 equivalents of HATU) in the anhydrous solvent.

  • Add the solution of the activated N-protected amino acid to the cooled solution of Ethyl L-phenylalaninate.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with a small amount of water or saturated aqueous ammonium (B1175870) chloride).

  • Perform a standard aqueous work-up to remove water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Chiral HPLC Analysis of the Dipeptide Product

This protocol outlines a general method for the analysis of the diastereomeric purity of the resulting dipeptide.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A chiral stationary phase (CSP) column suitable for the separation of amino acid derivatives. Phenylalanine derivatives can often be resolved on Pirkle-type, cyclodextrin-based, or macrocyclic antibiotic-based CSPs.[9][10]

Mobile Phase (Isocratic):

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified dipeptide in the mobile phase.

  • Standard Preparation: If available, prepare solutions of the pure L-L and L-D diastereomers to determine their retention times.

  • Injection: Inject a small volume (e.g., 10-20 µL) of the sample onto the chiral column.

  • Detection: Monitor the elution profile with a UV detector at a wavelength where the peptide absorbs (e.g., 220 nm or 254 nm).

  • Data Analysis: Integrate the peak areas of the two diastereomers to determine their relative percentages and calculate the enantiomeric excess (or diastereomeric excess).

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway Activated_AA Activated N-Protected L-Amino Acid Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_AA->Oxazolone Cyclization Base_abstraction Base abstracts alpha-proton Amine_attack_O Amine Attack Oxazolone->Amine_attack_O LL_Peptide_O L-L Dipeptide (Desired Product) Amine_attack_O->LL_Peptide_O LD_Peptide_O L-D Dipeptide (Racemized Product) Amine_attack_O->LD_Peptide_O Activated_AA2 Activated N-Protected L-Amino Acid Enolate Enolate Intermediate (Achiral) Activated_AA2->Enolate Deprotonation Base_abstraction2 Base abstracts alpha-proton Protonation Protonation Enolate->Protonation LL_Peptide_E L-L Dipeptide (Desired Product) Protonation->LL_Peptide_E LD_Peptide_E L-D Dipeptide (Racemized Product) Protonation->LD_Peptide_E

Caption: The two primary mechanisms of racemization in peptide coupling.

Troubleshooting_Workflow Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent & Additives Start->Step1 Step2 Step 2: Assess Base Step1->Step2 If using carbodiimide, add Oxyma. If using onium salt, consider HATU/COMU. Step3 Step 3: Optimize Reaction Conditions Step2->Step3 Switch to weaker/hindered base (NMM/TMP). Use minimum required amount. Step4 Step 4: Re-analyze Product Step3->Step4 Lower temperature (0 °C). Minimize pre-activation time. Step4->Step1 If racemization persists End Racemization Minimized Step4->End

Caption: A logical workflow for troubleshooting high racemization.

References

Technical Support Center: Optimizing Peptide Synthesis with Ethyl L-phenylalaninate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of peptide synthesis when using Ethyl L-phenylalaninate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low peptide yield when using this compound?

Low peptide yield in solution-phase synthesis utilizing this compound can often be attributed to several key factors:

  • Incomplete Coupling: The reaction between the activated C-terminal amino acid and the amino group of this compound may not go to completion. This can be due to steric hindrance, suboptimal activation, or inappropriate reaction conditions.

  • Side Reactions: Various side reactions can consume starting materials or the desired product, thereby reducing the overall yield. Common side reactions include racemization of the amino acid chiral center and diketopiperazine formation, especially in the synthesis of dipeptides.[1]

  • Difficult Sequences: Peptides with a high content of hydrophobic amino acids can aggregate, hindering reagent access and leading to lower yields.[2]

  • Suboptimal Reagent Quality or Stoichiometry: The purity of this compound, coupling agents, and solvents is critical. Incorrect stoichiometry of reactants can also lead to incomplete reactions and the formation of byproducts.

  • Workup and Purification Losses: Significant product loss can occur during the extraction, washing, and purification steps.

Q2: How can I minimize racemization when using this compound?

Racemization at the α-carbon of amino acids is a significant concern during peptide synthesis as it leads to diastereomeric impurities that are often difficult to separate from the desired peptide.[3][4] To minimize racemization:

  • Choice of Coupling Reagent: Uronium/aminium salt-based reagents like HATU and HBTU, when used with an additive like HOBt or HOAt, are known to suppress racemization more effectively than carbodiimides (e.g., EDC) alone.[3][5]

  • Base Selection: The choice and amount of base are crucial. Hindered bases like N,N-diisopropylethylamine (DIPEA) are generally preferred over triethylamine (B128534) (TEA) as they are less likely to cause racemization.[4] Use the minimum amount of base necessary to neutralize the hydrochloride salt and facilitate the reaction.

  • Reaction Temperature: Perform the coupling reaction at a low temperature (e.g., 0 °C) to reduce the rate of racemization.

  • Activation Time: Keep the pre-activation time of the carboxylic acid component to a minimum before adding the this compound.

Q3: What is diketopiperazine formation and how can it be prevented?

Diketopiperazine formation is an intramolecular side reaction that is particularly prevalent during the synthesis of dipeptides. After the formation of the dipeptide ester, the free N-terminal amino group can attack the ester carbonyl, leading to the formation of a cyclic dipeptide (a diketopiperazine) and the loss of the desired linear peptide.[1] This is a significant issue when working with amino acid esters like this compound.

To prevent diketopiperazine formation:

  • Immediate Subsequent Coupling: After the synthesis of the dipeptide, proceed immediately to the next coupling step to minimize the time the dipeptide with a free N-terminus is present.

  • Use of Bulky Protecting Groups: While not directly applicable to the unprotected this compound, in subsequent steps, the use of bulky N-terminal protecting groups can sterically hinder the intramolecular cyclization.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency / Incomplete Reaction

Symptoms:

  • TLC or HPLC analysis of the crude reaction mixture shows a significant amount of unreacted starting material (N-protected amino acid or this compound).

  • The overall yield of the purified peptide is low.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Activation of the Carboxylic Acid - Ensure the coupling reagent is fresh and active.- Consider switching to a more powerful activating agent like HATU, which is often more effective than HBTU or EDC/HOBt, especially for sterically hindered amino acids.[5]
Suboptimal Base Conditions - Ensure complete neutralization of the this compound. Use a slight excess (1.05-1.1 equivalents) of a non-nucleophilic base like DIPEA.- Avoid strong bases that can cause side reactions.
Steric Hindrance - If coupling a bulky N-protected amino acid, consider extending the reaction time or performing a double coupling (adding a second portion of activated amino acid after the initial coupling period).
Poor Solubility of Reactants - Ensure all reactants are fully dissolved. Common solvents for solution-phase peptide synthesis include DMF, NMP, and DCM.[6] Consider using a solvent mixture to improve solubility.
Issue 2: Presence of Impurities and Side Products

Symptoms:

  • HPLC or Mass Spectrometry analysis of the crude product shows multiple peaks close to the desired product peak.

  • Difficulty in purifying the final peptide.

Possible Causes & Solutions:

CauseRecommended Solution
Racemization - See FAQ Q2 for detailed strategies to minimize racemization. Key factors are the choice of coupling reagent, base, and reaction temperature.[3][4]
Diketopiperazine Formation - See FAQ Q3. Proceed to the next reaction step as quickly as possible after the formation of the dipeptide.[1]
Side Reactions with Coupling Reagents - Use the correct stoichiometry of the coupling reagent (typically 1.0-1.2 equivalents). An excess of some coupling reagents can lead to side reactions.
Incomplete Deprotection in Subsequent Steps - If the peptide chain is extended, ensure complete removal of the N-terminal protecting group before the next coupling step. Monitor deprotection reactions by TLC or HPLC.

Data Presentation

The following table provides a representative comparison of expected yields for the coupling of a standard N-Boc protected amino acid with this compound using different common coupling reagents in solution-phase synthesis. Note: Actual yields may vary depending on the specific amino acids, reaction scale, and purification method.

Coupling ReagentBaseSolventTypical Reaction Time (hours)Representative Crude Yield (%)
HATU DIPEADMF2 - 490 - 98
HBTU/HOBt DIPEADMF4 - 885 - 95
EDC/HOBt DIPEADCM/DMF12 - 2475 - 90

Experimental Protocols

Protocol 1: General Procedure for Dipeptide Synthesis using HATU

This protocol describes the coupling of an N-Boc protected amino acid with this compound using HATU as the coupling agent.

Materials:

  • N-Boc-Amino Acid (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.05 eq)

  • DIPEA (2.1 eq)

  • Anhydrous DMF

  • Ethyl acetate (B1210297) (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Neutralization: Dissolve this compound in anhydrous DMF. Add DIPEA (1.1 eq) and stir at room temperature for 10-15 minutes.

  • Activation: In a separate flask, dissolve the N-Boc-amino acid and HATU in anhydrous DMF. Add DIPEA (1.0 eq) and stir at 0 °C for 5 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activated N-Boc-amino acid solution to the solution of neutralized this compound. Allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Peptide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Product Isolation N-Protected_AA N-Protected Amino Acid Activation Activation of Carboxylic Acid N-Protected_AA->Activation + Coupling Reagent + Base Phe_Ester_HCl Ethyl L-phenylalaninate hydrochloride Neutralization Neutralization of Amino Acid Ester Phe_Ester_HCl->Neutralization + Base Coupling_Reagent Coupling Reagent (e.g., HATU) Base Base (e.g., DIPEA) Coupling Peptide Bond Formation Neutralization->Coupling Activation->Coupling Workup Aqueous Workup (Extraction & Washes) Coupling->Workup Purification Purification (Chromatography) Workup->Purification Final_Product Purified Peptide Purification->Final_Product

Caption: General workflow for solution-phase peptide synthesis.

Troubleshooting_Low_Yield cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side_products Solutions for Side Products Start Low Peptide Yield Identified Check_Purity Analyze Crude Product (TLC, HPLC, MS) Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Optimize_Coupling Optimize Coupling Agent (e.g., HATU) Incomplete_Reaction->Optimize_Coupling Yes Control_Temp Lower Reaction Temperature Side_Products->Control_Temp Yes End Optimized Yield Side_Products->End No Optimize_Base Adjust Base/ Stoichiometry Optimize_Coupling->End Increase_Time_Temp Increase Reaction Time/Temperature Optimize_Base->End Increase_Time_Temp->End Change_Base Use Hindered Base (DIPEA) Control_Temp->End Immediate_Next_Step Proceed to Next Step Immediately (re: DKP) Change_Base->End Immediate_Next_Step->End

Caption: Troubleshooting logic for low peptide yield.

References

Technical Support Center: Peptide Synthesis with Ethyl L-phenylalaninate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Ethyl L-phenylalaninate hydrochloride in peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions and challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

FAQ 1: I'm observing a significant impurity with a mass corresponding to the loss of the N-terminal dipeptide. What is causing this and how can I prevent it?

Answer:

This issue is a classic case of Diketopiperazine (DKP) formation . It is a common side reaction in peptide synthesis, particularly when synthesizing peptide acids on resins like Wang resin.[1] When Ethyl L-phenylalaninate is the first residue and its N-terminal protecting group is removed, the exposed free amine can intramolecularly attack the ester linkage of the second amino acid, cleaving the dipeptide from the resin to form a stable six-membered cyclic diketopiperazine.[2][3] This results in a significant loss of yield and the formation of truncated peptide sequences.[1]

Troubleshooting & Mitigation Strategies:

  • Choice of Deprotection Reagent: Standard deprotection with 20% piperidine (B6355638) in DMF can be a strong driver of DKP formation. Switching to a milder deprotection cocktail, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methylpyrrolidone (NMP), has been shown to significantly reduce DKP formation.[1]

  • Immediate Coupling: Do not leave the deprotected dipeptide-resin waiting. The risk of DKP formation increases with time.[4] Proceed with the coupling of the third amino acid immediately after the deprotection and washing steps.

  • Use of Protected Dipeptides: If the problem is severe, consider synthesizing the initial dipeptide (e.g., Fmoc-AA2-Phe-OH) in solution and then coupling it to the resin. This bypasses the vulnerable stage where the deprotected dipeptide-resin exists.

Experimental Protocol: Minimizing DKP Formation During Fmoc-SPPS

This protocol outlines the critical steps for coupling the third amino acid to a resin-bound dipeptide ending in Phenylalanine ethyl ester, using a DBU/piperazine deprotection cocktail to suppress DKP formation.

  • Resin Swelling: Swell the dipeptide-resin (e.g., H-AA2-Phe-O-Wang Resin) in NMP for 30 minutes.

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add a solution of 2% DBU and 5% piperazine in NMP to the resin.

    • Agitate the mixture for 5-7 minutes.

    • Drain the deprotection solution.

    • Repeat the deprotection step one more time for 5-7 minutes.

  • Immediate & Thorough Washing:

    • Immediately after draining the final deprotection solution, wash the resin thoroughly to remove all traces of the basic reagents.

    • Perform a washing sequence of NMP (3x), Dichloromethane (DCM) (3x), and NMP (3x).

  • Third Amino Acid Coupling (In Situ Activation):

    • In a separate vessel, dissolve the third Fmoc-amino acid (3 eq.), a coupling additive like OxymaPure (3 eq.), and a carbodiimide (B86325) like Diisopropylcarbodiimide (DIC) (3 eq.) in NMP. Allow to pre-activate for 1-5 minutes.

    • Immediately add the activated amino acid solution to the washed resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Confirmation of Coupling:

    • Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a recoupling may be necessary.

Logical Workflow: Troubleshooting Low Yield Due to DKP Formation

DKP_Troubleshooting problem Problem: Low Yield & Truncated Sequence (Mass loss of N-terminal dipeptide) cause Potential Cause: Diketopiperazine (DKP) Formation problem->cause step1 Step 1: Modify Deprotection Switch from 20% Piperidine/DMF to 2% DBU, 5% Piperazine/NMP cause->step1 Recommended Action outcome_ok Problem Resolved step1->outcome_ok If successful outcome_ng Problem Persists step1->outcome_ng If problem persists step2 Step 2: Optimize Workflow Couple 3rd Amino Acid IMMEDIATELY after deprotection and washing step3 Step 3: Advanced Strategy Use a pre-synthesized dipeptide (Fmoc-AA2-Phe-OH) for the first coupling step2->step3 For highly prone sequences step2->outcome_ok If successful step3->outcome_ok outcome_ng->step2

Caption: Troubleshooting workflow for DKP formation.

FAQ 2: My HPLC analysis shows diastereomeric impurities. How can I prevent racemization of the Phenylalanine residue during coupling?

Answer:

Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to a mixture of L- and D-isomers.[5][6] This is a significant side reaction, and Phenylalanine is known to be susceptible.[5] The primary mechanism involves the formation of a planar oxazolone (B7731731) (or azlactone) intermediate after the carboxylic acid is activated by a coupling reagent.[6][7] A base in the reaction mixture can then easily abstract the acidic α-proton from this intermediate, leading to racemization.[7]

Troubleshooting & Mitigation Strategies:

  • Coupling Reagents & Additives: The choice of coupling reagent is critical. Carbodiimides like DCC or DIC should always be used with a racemization-suppressing additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[6][8][9] Uronium/aminium salt reagents like HATU and HCTU are highly efficient but should be used judiciously, as high reactivity can sometimes correlate with increased racemization.[10] COMU is a modern coupling reagent known for high efficiency and reduced risk of racemization.[10]

  • Base Selection: The base used can promote racemization. Strong, non-hindered bases are more likely to cause epimerization. Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or sym-collidine instead of N,N-Diisopropylethylamine (DIPEA) where possible.[7][8]

  • Reaction Temperature: Higher temperatures accelerate racemization. Perform coupling reactions at a lower temperature (e.g., 0°C) and allow them to warm to room temperature slowly.[5][8]

  • Pre-activation Time: Keep the time the amino acid spends in its activated state before the amine is introduced (pre-activation time) to a minimum.

Data Presentation: Impact of Coupling Reagents on Racemization

The following table summarizes the relative propensity of different coupling reagent systems to cause racemization. Lower percentages of the undesired D-isomer indicate better preservation of stereochemistry.

Coupling Reagent System% D-Isomer Formation (Typical)Racemization RiskReference
DIC / OxymaPureLow (<1%)Very Low[6][10]
DIC / HOBtLow (1-2%)Low[6][11]
HCTU / DIPEAModerate (2-5%)Moderate[8][10]
HATU / DIPEAModerate-High (can be >5%)Moderate to High[8][10]
TBTU / DIPEAHigh (>10%)High[12]
TBTU / PyridineLow (<2%)Low[12]

Note: Data is compiled from various studies, some using model amino acids like Serine which are also prone to racemization.[5] The exact percentage can vary based on the specific amino acid sequence, base, and solvent used.

Visualization: Racemization via Oxazolone Intermediate

Racemization_Mechanism cluster_L L-Amino Acid Pathway cluster_Racemic Racemization Pathway cluster_D D-Amino Acid Pathway L_AA Fmoc-L-Phe-OH L_Active Activated Intermediate (L-configuration) L_AA:e->L_Active:w Activation Coupling_reagent + Coupling Reagent L_Oxazolone Oxazolone (L-configuration) L_Active->L_Oxazolone Cyclization Planar Planar Intermediate (Loss of Chirality) L_Oxazolone->Planar -H⁺ L_Peptide Desired Peptide (Fmoc-L-Phe-...) L_Oxazolone->L_Peptide Ring Opening Amine_nucleophile + H₂N-Peptide D_Oxazolone Oxazolone (D-configuration) Planar->D_Oxazolone +H⁺ D_Peptide Undesired Peptide (Fmoc-D-Phe-...) D_Oxazolone->D_Peptide Ring Opening Base_node Base (e.g., DIPEA) Base_node->L_Oxazolone

Caption: Mechanism of racemization via oxazolone formation.

FAQ 3: My peptide synthesis has a low yield, and the resin fails to swell properly, especially after adding a few amino acids. What is happening?

Answer:

This is likely due to peptide aggregation on the solid support. Phenylalanine, being a hydrophobic amino acid, contributes to this problem.[13] As the peptide chain elongates, it can fold back on itself and form intermolecular hydrogen bonds, creating β-sheet-like structures.[14] This aggregation prevents reagents from efficiently reaching the reactive sites, leading to incomplete deprotection and coupling, which results in low yields and deletion sequences.[11][14]

Troubleshooting & Mitigation Strategies:

  • Solvent Choice: N,N-Dimethylformamide (DMF) is a common solvent, but for aggregation-prone sequences, switching to N-methylpyrrolidone (NMP) or adding a chaotropic agent like DMSO to the solvent can help disrupt hydrogen bonding and improve solvation.[11][13]

  • Elevated Temperature/Microwave: Performing couplings at a higher temperature (e.g., 40-50°C) or using a microwave peptide synthesizer can provide the energy needed to break up aggregates and improve reaction kinetics.[11][14]

  • "Magic Mixture": The use of a "Magic Mixture" (e.g., a solution containing ethylene (B1197577) carbonate) as an additive can be effective in disrupting secondary structures.[11]

  • Resin Choice: Using a low-loading resin increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[14] Resins with polyethylene (B3416737) glycol (PEG) linkers (e.g., TentaGel) can also improve solvation of the growing peptide chain.

FAQ 4: Is the ethyl ester on the Phenylalanine starting material prone to hydrolysis during the synthesis cycles?

Answer:

Hydrolysis of the C-terminal ethyl ester during the iterative cycles of solid-phase peptide synthesis (SPPS) is generally not a significant side reaction . Standard SPPS protocols, particularly for Fmoc-based chemistry, are carried out under anhydrous (water-free) conditions. The reagents used for deprotection (e.g., piperidine in DMF) and coupling are not aqueous and typically do not promote ester hydrolysis.

While strong basic or acidic aqueous conditions are required for ester hydrolysis, these conditions are not present during the main synthesis cycles.[15] Therefore, premature cleavage of the peptide from a Wang resin (which is an ester linkage) via hydrolysis is minimal. The primary mechanism for premature chain cleavage when using an ester linkage to the resin is the DKP formation discussed in FAQ 1.

References

Troubleshooting low yield in diastereomeric salt resolution with Ethyl L-phenylalaninate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yield in diastereomeric salt resolutions, with a specific focus on the use of Ethyl L-phenylalaninate hydrochloride as a resolving agent.

Troubleshooting Guide: Low Yield

This guide addresses specific issues related to poor yield in a question-and-answer format.

Q1: My overall yield of the desired diastereomeric salt is very low. What are the primary causes and how can I improve it?

A: Low yield indicates that a significant portion of your target diastereomer is not crystallizing and remains in the mother liquor.[1] This is typically due to suboptimal solubility or equilibrium limitations.

Primary Causes:

  • High Solubility of the Desired Salt: The most common issue is that the target diastereomeric salt is too soluble in the chosen solvent system, even if it is the less soluble of the two diastereomers.[1][2]

  • Unfavorable Phase Equilibrium: The separation may be limited by the system's phase diagram, particularly the position of the eutectic point, which dictates the maximum possible yield at equilibrium.[1]

  • Suboptimal Stoichiometry: The molar ratio of this compound to your racemic compound can significantly influence the phase equilibrium and, consequently, the yield.[3]

  • Premature Isolation: The crystallization process may have been stopped before reaching its optimal yield.[1]

Troubleshooting Steps:

  • Optimize the Solvent System: This is the most critical factor.[3] Screen a variety of solvents and solvent mixtures to find a system where the desired salt has very low solubility, while the undesired salt remains highly soluble.[3] Consider adding an anti-solvent (a solvent in which the salts are poorly soluble) to induce precipitation and increase the yield.[2][3]

  • Adjust Crystallization Temperature: Lowering the final crystallization temperature can decrease the solubility of the target salt and improve the yield.[1] Employ a slow, controlled cooling rate, as this favors the selective growth of the desired crystals.[3]

  • Vary Resolving Agent Stoichiometry: Experiment with different molar ratios of this compound. While a 1:1 ratio is a common starting point, using sub-stoichiometric amounts (e.g., 0.5 equivalents) can sometimes be more effective by shifting the equilibrium.[1]

  • Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution, which is necessary for crystallization to occur.[1][4]

  • Seeding: If you have a small amount of the pure desired diastereomeric salt, add it as seed crystals to the solution. This can direct the crystallization process and promote the growth of the desired crystals.[1][3]

Q2: I am not getting any crystals at all, or the product is "oiling out." What should I do?

A: The complete lack of crystallization or the formation of an oily liquid instead of solid crystals are common problems related to high solubility and excessive supersaturation.

Primary Causes:

  • High Solubility: The diastereomeric salts formed with this compound may be too soluble in your chosen solvent to crystallize.[1]

  • Insufficient Supersaturation: The concentration of the salt might be below its solubility limit at the given temperature.[1]

  • Rapid Supersaturation: "Oiling out" often occurs when supersaturation is generated too quickly, or the crystallization temperature is higher than the melting point of the solvated salt.[1]

Troubleshooting Steps:

  • Solvent Screening: Conduct a systematic solvent screen to find a system with lower solubility for the salts.[4]

  • Anti-Solvent Addition: Introduce an anti-solvent slowly to gently decrease solubility and induce crystallization.[1]

  • Increase Concentration: If the solution is too dilute, carefully evaporate the solvent to reach the point of supersaturation.[4]

  • Control Cooling Rate: Employ a much slower cooling rate to prevent rapid supersaturation and give the molecules time to form an ordered crystal lattice instead of an oil.[1]

  • Seeding/Scratching: Add seed crystals of the desired salt to encourage nucleation.[1] If seeds are unavailable, scratching the inside of the flask at the liquid-air interface with a glass rod can sometimes initiate crystal formation.[1]

  • Adjust Temperature: If oiling out occurs, try lowering the crystallization temperature, as this may be below the melting point of the salt.[2]

Data Presentation

Systematic data collection is crucial for optimizing a resolution. Use tables to compare the results of your screening experiments.

Table 1: Illustrative Solvent Screening Results (Conditions: Racemic Acid (10 mmol), this compound (10 mmol, 1.0 eq.), 25 mL Solvent, Cooled from 70°C to 0°C)

SolventYield (%)Diastereomeric Excess (d.e.) (%)Crystal Morphology
Methanol1299Fine Needles
Ethanol2596Small Prisms
Isopropanol4198Large Needles
Ethyl Acetate3588Plates
Acetonitrile2291Amorphous Powder
Toluene<570Oiled Out

Table 2: Illustrative Effect of Resolving Agent Stoichiometry (Conditions: Racemic Acid (10 mmol) in 25 mL Isopropanol, Cooled from 70°C to 0°C)

Equivalents of Ethyl L-phenylalaninate HClYield (%)Diastereomeric Excess (d.e.) (%)
0.503899
0.554198
0.604595
1.004972

Visualizations

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield Observed P1 Primary Issue Assessment Start->P1 C1 Suboptimal Solubility P1->C1 Is salt too soluble? C2 Incorrect Stoichiometry P1->C2 Is ratio optimized? C3 Poor Crystallization (Oiling Out / No Crystals) P1->C3 Are crystals forming? S1 1. Screen Solvents 2. Add Anti-Solvent 3. Optimize Temperature Profile C1->S1 S2 1. Vary Molar Ratio (e.g., 0.5 to 1.0 eq.) 2. Construct Phase Diagram C2->S2 S3 1. Decrease Cooling Rate 2. Lower Concentration 3. Use Seed Crystals C3->S3 End Improved Yield S1->End S2->End S3->End

Caption: A decision tree for troubleshooting low yield in diastereomeric salt resolution.

Key Parameter Interdependencies

Caption: Interdependence of key parameters affecting resolution yield and purity.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution

This protocol provides a starting point for the resolution of a racemic acid using this compound.

  • Dissolution: In a suitable flask, dissolve the racemic acid (1.0 equivalent) in a minimal amount of a pre-selected solvent at an elevated temperature (e.g., 60-80 °C).

  • Resolving Agent Addition: In a separate container, dissolve this compound (0.5 to 1.0 equivalents) in a small amount of the same warm solvent.

  • Salt Formation: Add the resolving agent solution to the solution of the racemic acid. Stir for a short period (15-30 minutes) to ensure complete salt formation.

  • Controlled Cooling: Allow the solution to cool slowly and undisturbed to room temperature. For optimal crystal growth, consider using an insulated bath.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (0-5 °C) for several hours to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals sparingly with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Determine the yield and measure the diastereomeric excess (d.e.) of the crystalline solid using HPLC or NMR.

Protocol 2: Determination of Diastereomeric Salt Solubility

This protocol helps in selecting an optimal solvent by quantitatively measuring solubility.

  • Preparation: Prepare pure samples of both diastereomeric salts if possible.

  • Equilibration: Add an excess amount of a pure diastereomeric salt to a known volume of the selected solvent in a sealed vial.

  • Agitation: Place the vial in a temperature-controlled shaker and agitate until equilibrium is reached (typically 24-48 hours). Perform this at different temperatures (e.g., 25°C and 5°C) to understand the temperature dependence.

  • Sampling: Carefully filter a sample of the supernatant, ensuring no solid particles are transferred.

  • Analysis: Dilute the sample with a suitable solvent and determine the concentration of the dissolved salt by HPLC or another suitable analytical method.

  • Comparison: Repeat the process for the other diastereomeric salt. The best solvent will show the largest difference in solubility between the two salts.[2]

Frequently Asked Questions (FAQs)

Q: How do I select the best solvent for my resolution? A: An ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts.[4] The desired, less-soluble salt should have low solubility at reduced temperatures to maximize yield, while the more-soluble salt should remain in solution.[5] A systematic solvent screen is the most effective method for identifying such a solvent.[2]

Q: Can I recycle the undesired enantiomer from the mother liquor? A: Yes. This is a common and highly recommended practice to improve the overall process efficiency. The undesired enantiomer remaining in the mother liquor can be isolated, racemized (converted back to the 50:50 racemic mixture), and then reintroduced into the resolution process.[6] This is often referred to as a "racemization-recycle" strategy.[7]

Q: My diastereomeric excess (d.e.) is high, but my yield is very low. What does this mean? A: This is a common and often favorable outcome initially. It indicates that the chosen solvent provides excellent selectivity for crystallizing the desired diastereomer, but a large amount of that desired salt is still left in the solution.[6] To improve the yield in this scenario, you can try slightly modifying the solvent system (e.g., by adding a small amount of an anti-solvent) to decrease the solubility of the desired salt, or by carefully controlling supersaturation through slow evaporation or cooling.[6] Seeding is also a very effective strategy here.[6]

References

Technical Support Center: Improving the Chiral Purity of Ethyl L-phenylalaninate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral purification of Ethyl L-phenylalaninate hydrochloride and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for enhancing the enantiomeric excess (e.e.) of your compounds. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) for common purification techniques, detailed experimental protocols, and comparative data to inform your method selection.

Section 1: Troubleshooting Guides & FAQs

This section addresses common issues encountered during the three primary methods for improving chiral purity: Diastereomeric Salt Crystallization, Enzymatic Kinetic Resolution, and Chiral High-Performance Liquid Chromatography (HPLC).

Diastereomeric Salt Crystallization

This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Frequently Asked Questions (FAQs)

  • Q1: What are common chiral resolving agents for amino acid esters like Ethyl L-phenylalaninate?

    • A1: Tartaric acid and its derivatives are frequently used for the resolution of amino esters. Other chiral acids may also be effective, and it is often necessary to screen several resolving agents to find the optimal one for your specific derivative.

  • Q2: How do I choose the right solvent for crystallization?

    • A2: The ideal solvent is one in which the diastereomeric salts have a significant solubility difference. Alcohols, such as methanol (B129727) or ethanol (B145695), are common starting points. It may be necessary to use a solvent mixture to achieve the desired solubility profile.

  • Q3: How can I recover the enantiomerically pure amine from the diastereomeric salt?

    • A3: After isolating the desired diastereomeric salt crystals, they are typically dissolved in water. The solution is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted into an organic solvent like dichloromethane (B109758) or ethyl acetate.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No crystal formation The diastereomeric salts are too soluble in the chosen solvent; The solution is not sufficiently concentrated.Try a less polar solvent or a solvent mixture; Concentrate the solution; Cool the solution slowly to a lower temperature.[1]
Oily precipitate forms instead of crystals The solution is too supersaturated.Dilute the solution slightly; Cool the solution at a slower rate to control precipitation.[1]
Low diastereomeric excess (d.e.) of the crystals Incomplete separation of the diastereomeric salts; Co-crystallization of both diastereomers.Perform one or more recrystallizations of the salt; Screen different resolving agents and solvents; Optimize the crystallization temperature and cooling rate.[1]
Difficulty liberating the free amine from the salt Incomplete neutralization; Emulsion formation during extraction.Ensure a stoichiometric amount of base is used to fully deprotonate the amine; If an emulsion forms, try adding brine to the aqueous layer to break it.
Enzymatic Kinetic Resolution

This technique utilizes an enzyme to selectively catalyze a reaction on one enantiomer of the racemic mixture, allowing for the separation of the reacted and unreacted enantiomers.

Frequently Asked Questions (FAQs)

  • Q1: What type of enzymes are typically used for the resolution of amino acid esters?

    • A1: Lipases and proteases are commonly used for the kinetic resolution of amino acid esters. These enzymes can selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted.

  • Q2: How can I improve the stability and reusability of the enzyme?

    • A2: Enzyme immobilization is the most effective method. Attaching the enzyme to a solid support can significantly enhance its thermal and operational stability, allowing for easier recovery and reuse over multiple cycles.[2]

  • Q3: How do I separate the product from the unreacted starting material?

    • A3: The separation is typically based on the different physicochemical properties of the resulting amino acid and the unreacted ester. Adjusting the pH of the reaction mixture allows for selective extraction. For instance, acidifying the mixture will protonate the unreacted amine, making the N-acetyl-D-phenylalanine less polar and extractable into an organic solvent, while the L-phenylalanine remains in the aqueous phase.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low conversion rate Suboptimal pH or temperature; Enzyme inhibition by substrate or product; Low enzyme activity.Verify and adjust the pH and temperature to the enzyme's optimum (typically pH 7-8 and 37-50°C for many acylases); Dilute the reaction mixture to reduce potential inhibition; Consider adding a known enzyme activator, such as Co²⁺ for aminoacylase.[2]
Low enantioselectivity (low e.e.) Incorrect choice of enzyme or solvent; Suboptimal temperature.Screen different lipases or proteases; The choice of organic solvent can significantly impact enantioselectivity; For some enzymes, lowering the reaction temperature can increase the enantiomeric excess.
Enzyme loses activity quickly Denaturation due to pH or temperature extremes; Proteolytic degradation.Immobilize the enzyme to enhance stability; Ensure the reaction conditions are within the enzyme's stable range.[2]
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique that separates enantiomers using a chiral stationary phase (CSP).

Frequently Asked Questions (FAQs)

  • Q1: How do I select the right chiral stationary phase (CSP) for my compound?

    • A1: The choice of CSP is crucial and often empirical. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are versatile and a good starting point for amino acid esters. Pirkle-type and ligand-exchange columns can also be effective. Screening several different CSPs is often necessary to find the best separation.[1]

  • Q2: What are typical mobile phases for chiral separations of amino acid esters?

  • Q3: My retention times are drifting. What should I do?

    • A3: Ensure the column is fully equilibrated with the mobile phase, which can take longer for chiral columns. Use a column oven to maintain a stable temperature. If using a premixed mobile phase, ensure it is well-mixed and that volatile components have not evaporated.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor or no resolution of enantiomers Inappropriate chiral stationary phase (CSP); Suboptimal mobile phase composition.Screen different types of CSPs; Systematically vary the mobile phase composition, including the type and percentage of the modifier and the use of additives.
Resolution (Rs) is less than the desired 1.5 Mobile phase strength is not optimal; Flow rate is too high.Make small, incremental changes to the modifier concentration; Reduce the flow rate to increase separation efficiency, though this will increase run time.
Peak tailing Secondary interactions with the stationary phase; Column overload.For basic analytes, add a basic modifier like DEA to the mobile phase; Reduce the amount of sample injected onto the column.

Section 2: Data Presentation

The following tables summarize quantitative data for different chiral purification methods to aid in comparison.

Table 1: Comparison of Chiral Purification Methods for Amino Acid Derivatives

Method Typical Enantiomeric Excess (e.e.) Achieved Typical Yield Key Advantages Key Disadvantages
Diastereomeric Salt Crystallization >98% (after recrystallization)<50% for the desired enantiomer per cycleScalable, well-established technique.Trial-and-error for solvent and resolving agent selection; Loss of the undesired enantiomer.
Enzymatic Kinetic Resolution >99%~50% (can be higher with dynamic kinetic resolution)High enantioselectivity; Mild reaction conditions.Requires screening of enzymes; Potential for enzyme inhibition.
Preparative Chiral HPLC >99.5%>90%High purity achievable; Direct separation.Can be expensive to scale up; Requires specialized equipment.

Table 2: Chiral HPLC Conditions for Phenylalanine Derivative Separation

Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Detection Resolution (Rs)
Crownpak CR (+)Perchloric acid (pH 4.0): Methanol (90:10)1.0UVBaseline resolved
Teicoplanin-basedAcetonitrile:Water (75:25 v/v)1.0UV1.59
Ristocetin-basedAcetonitrile:Water (60:40 v/v)1.0UV2.75

Data is illustrative and may vary based on the specific derivative and experimental setup.[3][4]

Section 3: Experimental Protocols

Protocol for Diastereomeric Salt Crystallization of Ethyl Phenylalaninate with L-Tartaric Acid

Objective: To separate the enantiomers of racemic ethyl phenylalaninate via diastereomeric salt formation with L-tartaric acid.

Materials:

  • Racemic Ethyl Phenylalaninate Hydrochloride

  • L-Tartaric Acid (0.5 equivalents)

  • Methanol

  • Diethyl Ether

  • 5% (w/v) Sodium Hydroxide (B78521) Solution

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Methodology:

  • Salt Formation:

    • Dissolve racemic ethyl phenylalaninate hydrochloride (1.0 equivalent) in a minimal amount of warm methanol.

    • In a separate flask, dissolve L-tartaric acid (0.5 equivalents) in warm methanol.

    • Slowly add the tartaric acid solution to the ethyl phenylalaninate solution with stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For maximal yield, the flask can be cooled further in an ice bath.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold diethyl ether to remove residual soluble diastereomer.

    • Dry the crystals. The filtrate contains the more soluble diastereomer and can be processed separately.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in water.

    • Slowly add 5% sodium hydroxide solution until the salt is dissolved and the solution is basic (pH > 10).

    • Extract the liberated ethyl phenylalaninate with three portions of dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the enantiomerically enriched ethyl phenylalaninate.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Protocol for Lipase-Catalyzed Kinetic Resolution of Ethyl Phenylalaninate

Objective: To enantioselectively hydrolyze one enantiomer of racemic ethyl phenylalaninate using a lipase (B570770).

Materials:

  • Racemic Ethyl Phenylalaninate

  • Immobilized Lipase (e.g., Candida antarctica Lipase B)

  • Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.5)

  • Organic Solvent (e.g., Toluene)

  • Hydrochloric Acid (for pH adjustment)

  • Ethyl Acetate

Methodology:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, add racemic ethyl phenylalaninate to a biphasic system of phosphate buffer and an organic solvent.

    • Add the immobilized lipase to the mixture.

    • Stir the reaction at a constant temperature (e.g., 40°C).

  • Monitoring the Reaction:

    • Periodically take samples from the organic phase and analyze by chiral HPLC or GC to monitor the conversion and the enantiomeric excess of the remaining ester.

    • The reaction is typically stopped at or near 50% conversion to achieve high e.e. for the unreacted ester.

  • Work-up and Separation:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.

    • Separate the aqueous and organic layers.

    • The organic layer contains the unreacted, enantiomerically enriched ethyl phenylalaninate. Wash with brine, dry over anhydrous sodium sulfate, and remove the solvent.

    • Acidify the aqueous layer with HCl to a low pH (e.g., pH 2). This will contain the hydrolyzed product, L-phenylalanine.

  • Analysis:

    • Determine the enantiomeric excess of the recovered ethyl phenylalaninate.

Section 4: Visualizations

The following diagrams illustrate the workflows for the described chiral purification techniques.

diastereomeric_crystallization cluster_0 Salt Formation cluster_1 Isolation & Liberation racemate Racemic Ethyl Phenylalaninate HCl dissolve Dissolve in Solvent (e.g., Methanol) racemate->dissolve resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->dissolve mix Mix Solutions dissolve->mix cool Cool Slowly mix->cool crystallization Crystallization of Less Soluble Diastereomer cool->crystallization filtration Filter Crystals crystallization->filtration liberation Liberate Amine (add base) filtration->liberation extraction Extract with Organic Solvent liberation->extraction pure_enantiomer Pure L-Enantiomer extraction->pure_enantiomer

Caption: Workflow for Diastereomeric Salt Crystallization.

enzymatic_resolution cluster_0 Enzymatic Reaction cluster_1 Separation cluster_2 Products racemate Racemic Ethyl Phenylalaninate reaction Reaction in Buffer/Solvent System racemate->reaction enzyme Immobilized Lipase enzyme->reaction monitoring Monitor Conversion by Chiral HPLC reaction->monitoring stop Stop at ~50% Conversion monitoring->stop filter_enzyme Filter to Remove Enzyme stop->filter_enzyme phase_separation Separate Aqueous and Organic Phases filter_enzyme->phase_separation organic_phase Organic Phase: Unreacted (D)-Ester phase_separation->organic_phase aqueous_phase Aqueous Phase: Product (L)-Acid phase_separation->aqueous_phase

Caption: Workflow for Enzymatic Kinetic Resolution.

logical_relationship cluster_0 Initial State cluster_1 Purification Method Selection cluster_2 Methods cluster_3 Outcome start Racemic Mixture of Ethyl Phenylalaninate Derivatives method_choice Choose Purification Method start->method_choice crystallization Diastereomeric Salt Crystallization method_choice->crystallization enzyme Enzymatic Resolution method_choice->enzyme hplc Chiral HPLC method_choice->hplc end Improved Chiral Purity (High e.e.) of L-Enantiomer crystallization->end enzyme->end hplc->end

Caption: Logical Flow for Improving Chiral Purity.

References

Removal of impurities from Ethyl L-phenylalaninate hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl L-phenylalaninate Hydrochloride Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The synthesis, typically a Fischer esterification of L-phenylalanine with ethanol (B145695) in the presence of an acid catalyst like hydrogen chloride (HCl) or thionyl chloride, can lead to several impurities.[1][2][3] The most common impurities include:

  • Unreacted L-phenylalanine: Due to the reversible nature of Fischer esterification, incomplete conversion is a common issue.[4][5]

  • D-enantiomer: If the starting L-phenylalanine contains any D-phenylalanine, the final product will be contaminated with Ethyl D-phenylalaninate hydrochloride.

  • Dipeptides/Polypeptides: Self-condensation of phenylalanine can occur, especially if the reaction conditions are not optimized.

  • Byproducts of Degradation: Prolonged exposure to strong acids and high temperatures can cause degradation of the amino acid or the ester product.

  • Residual Solvents: Solvents used during the reaction (e.g., ethanol) or purification (e.g., ethyl acetate, ether, methylene (B1212753) chloride) may remain in the final product.[6][7]

  • Inorganic Salts: Residual salts from catalysts or work-up procedures can be present.

Q2: My final product has a low or broad melting point. What is the likely cause?

A low or broad melting point is a primary indicator of impurities. The reported melting point for pure this compound is typically in the range of 155-156 °C.[8] The presence of unreacted starting material, residual solvents, or other organic byproducts can depress and broaden this range. It is recommended to perform further purification, such as recrystallization, and to ensure the product is thoroughly dried under vacuum.[7]

Q3: My reaction yield is consistently low. How can I improve it?

Low yields in Fischer esterification are often due to the equilibrium nature of the reaction.[2][5] To drive the reaction towards the product side, consider the following:

  • Use an Excess of Alcohol: Using a large excess of ethanol can shift the equilibrium to favor ester formation.[9] One study noted that increasing from equal amounts of reagents to a 10-fold excess of alcohol increased yield from 65% to 97%.[9]

  • Remove Water: Water is a byproduct of the reaction. Removing it as it forms will push the equilibrium forward. This can be achieved using a Dean-Stark apparatus, molecular sieves, or by azeotropic distillation with a solvent like toluene.[2][7]

  • Optimize Reaction Time and Temperature: While heating is necessary, excessive heat or prolonged reaction times can lead to degradation. Typical reaction times are 1-10 hours at 60-110°C.[2] Refluxing for 24 hours is also a common procedure.[7]

Q4: HPLC analysis of my product shows multiple peaks. How can I identify them?

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of amino acid derivatives.[10][11] If you observe unexpected peaks:

  • Run Standards: Inject standards of potential impurities, such as L-phenylalanine, to compare retention times.

  • Use Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the mass-to-charge ratio of the compounds in each peak, which is a powerful tool for identification.[10][12]

  • Vary HPLC Method: Using different column types (e.g., reversed-phase C18, ion-exchange) or mobile phase gradients can help resolve and identify co-eluting peaks.[10][11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product is an oil or fails to crystallize - Presence of significant impurities.- Residual water or solvent.- Incorrect pH during work-up.- Wash the crude product with a non-polar solvent like ether to remove organic impurities.[7]- Ensure the product is completely dry using a high vacuum.- Perform a recrystallization from a suitable solvent system (e.g., ethanol/ether, methanol/ether).[7]
Product is discolored (yellow/brown) - Degradation of the amino acid at high temperatures.- Presence of colored organic impurities.- Treat the solution with activated carbon before crystallization to remove colored impurities.[13]- Lower the reaction temperature and monitor the reaction progress more closely.- Ensure the purity of starting materials.
Poor enantiomeric purity (presence of D-isomer) - Starting L-phenylalanine was not enantiomerically pure.- Use a starting material with high enantiomeric purity (>99%).- Chiral HPLC methods can be used to quantify the enantiomeric excess. Micellar electrokinetic chromatography (MEKC) is another technique for enantiomeric determination.[11]
Final product is hygroscopic - This is an inherent property of the hydrochloride salt.[8]- Store the final product in a desiccator over a drying agent (e.g., P₂O₅ or silica (B1680970) gel).- Handle the product quickly in a low-humidity environment or a glove box.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general representation of the Fischer esterification process.

  • Suspend L-phenylalanine (1 equivalent) in anhydrous ethanol (e.g., 5-10 mL per gram of amino acid).[14]

  • Cool the suspension in an ice bath (0 °C).

  • Slowly add thionyl chloride (SOCl₂) (1.2 - 2 equivalents) or bubble dry HCl gas through the mixture.[3] An alternative is to use trimethylchlorosilane (TMSCl).[14]

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-24 hours.[7][14]

  • After the reaction is complete, cool the solution to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid or oil is then taken for purification.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a warm solvent in which it is soluble, such as absolute ethanol or methanol.[7]

  • Once fully dissolved, slowly add a pre-chilled anti-solvent in which the product is poorly soluble, such as anhydrous diethyl ether or ethyl acetate, until the solution becomes slightly cloudy.[6][7]

  • Cool the mixture slowly, first to room temperature, and then in an ice bath or freezer (0 to -4 °C) for several hours to maximize crystal formation.[6][7]

  • Collect the crystals by vacuum filtration.

  • Wash the collected crystals with a small amount of the cold anti-solvent (e.g., anhydrous ether) to remove residual soluble impurities.[7]

  • Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 3: Purity Analysis by HPLC
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[12]

  • Chromatographic Conditions (Example):

    • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[10]

    • Mobile Phase: A gradient elution using Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm (for the carboxyl group) or 254 nm (for the phenyl ring).[15]

    • Injection Volume: 10 µL.

  • Analysis: Integrate the peak areas to determine the relative purity of the product. Compare the retention time with a known standard of this compound.

Visualizations

Workflow and Troubleshooting Diagrams

G cluster_synthesis Synthesis Phase cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Quality Control A L-Phenylalanine + Ethanol B Add Acid Catalyst (HCl/SOCl₂) A->B C Reflux (4-24h) B->C D Solvent Evaporation C->D E Crude Product D->E F Recrystallization (e.g., EtOH/Ether) E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Final Product H->I J HPLC / NMR / MP Analysis I->J

Caption: General workflow for synthesis and purification.

G Start Problem with Final Product Q1 Low / Broad Melting Point? Start->Q1 A1 Indicates Impurities. Perform Recrystallization. Q1->A1 Yes Q2 Product Discolored? Q1->Q2 No A1->Q2 A2 Use Activated Carbon. Check Reaction Temp. Q2->A2 Yes Q3 Low Yield? Q2->Q3 No A2->Q3 A3 Use Excess Alcohol. Remove Water (Dean-Stark). Q3->A3 Yes Q4 Unexpected HPLC Peaks? Q3->Q4 No A3->Q4 A4 Run Standards. Use LC-MS for Identification. Q4->A4 Yes End Pure Product Q4->End No A4->End

References

Optimizing solvent conditions for crystallization of Ethyl L-phenylalaninate hydrochloride diastereomeric salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of solvent conditions for the crystallization of diastereomeric salts, with a focus on compounds like Ethyl L-phenylalaninate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of diastereomeric salt crystallization?

The primary goal is to separate a racemic mixture of enantiomers. By reacting the racemate with a chiral resolving agent, a mixture of diastereomeric salts is formed. These diastereomers have different physical properties, such as solubility, which allows for their separation through crystallization.

Q2: How do I select an appropriate resolving agent?

The choice of a resolving agent is critical. An ideal agent should be readily available in high enantiomeric purity, inexpensive, and form salts that exhibit significant solubility differences between the two diastereomers in a chosen solvent. The acidity or basicity of the resolving agent should be compatible with the target compound.

Q3: What are the key parameters to control during crystallization?

The key parameters to control include solvent selection, concentration of the substrate, crystallization temperature, cooling rate, and agitation. These factors significantly influence the crystal growth, yield, and diastereomeric purity of the product.

Troubleshooting Guide

Problem: No crystals are forming.

  • Possible Cause 1: Solution is too dilute.

    • Solution: Concentrate the solution by evaporating some of the solvent. Be cautious not to evaporate too quickly, as this can lead to the formation of an oil or amorphous solid.

  • Possible Cause 2: Inappropriate solvent system.

    • Solution: The chosen solvent may be too good a solvent for both diastereomers. Experiment with different solvents or solvent mixtures. Anti-solvent addition, where a solvent in which the salt is insoluble is slowly added, can often induce crystallization.

  • Possible Cause 3: Insufficient cooling.

    • Solution: Ensure the solution is cooled to a sufficiently low temperature. The rate of cooling can also be a critical factor; a slower cooling rate often yields better quality crystals.

Problem: The product has low diastereomeric excess (d.e.).

  • Possible Cause 1: Co-crystallization of both diastereomers.

    • Solution: The solubility difference between the diastereomers in the chosen solvent may not be large enough. Screen for a more selective solvent system. It may also be beneficial to adjust the stoichiometry of the resolving agent.

  • Possible Cause 2: Equilibration in solution.

    • Solution: If the target compound or resolving agent can epimerize or racemize under the crystallization conditions (e.g., at elevated temperatures), this can lead to a decrease in d.e. Consider performing the crystallization at a lower temperature.

  • Possible Cause 3: Inefficient solid-liquid separation.

    • Solution: Ensure that the filtration and washing steps are performed efficiently to remove the mother liquor, which contains the more soluble diastereomer. Wash the crystals with a small amount of cold solvent.

Problem: An oil has formed instead of crystals.

  • Possible Cause 1: Supersaturation is too high.

    • Solution: This often occurs when the solution is too concentrated or cooled too rapidly. Try using a more dilute solution or a slower cooling rate.

  • Possible Cause 2: Presence of impurities.

    • Solution: Impurities can inhibit crystallization and promote oiling out. Ensure that the starting materials are of high purity.

  • Possible Cause 3: Inappropriate solvent.

    • Solution: The solvent may not be suitable for crystallization. Experiment with different solvent systems. Sometimes, the addition of a small amount of a co-solvent can help to induce crystallization.

Data Presentation

Table 1: Effect of Solvent System on Diastereomeric Excess and Yield

Solvent System (v/v)Temperature (°C)Yield (%)Diastereomeric Excess (%)
Methanol204585
Ethanol205290
Isopropanol206095
Acetonitrile203880
Toluene/Methanol (9:1)57598

Note: The data presented in this table is illustrative and will vary depending on the specific diastereomeric salts being crystallized.

Experimental Protocols

Protocol 1: Screening for Optimal Crystallization Solvent

  • Preparation of Diastereomeric Salt Mixture: Dissolve the racemic mixture of the target compound and one equivalent of the chiral resolving agent in a suitable solvent (e.g., methanol) at an elevated temperature (e.g., 50 °C).

  • Solvent Evaporation: Distribute the solution into several vials. Evaporate the solvent from each vial under a stream of nitrogen.

  • Solvent Addition: To each vial, add a different screening solvent or solvent mixture.

  • Equilibration: Agitate the vials at a constant temperature (e.g., room temperature) for a set period (e.g., 24 hours) to allow the system to reach equilibrium.

  • Analysis: Isolate any solid that has formed by filtration. Analyze the solid and the mother liquor by a suitable analytical method (e.g., HPLC, NMR) to determine the yield and diastereomeric excess.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis racemate Racemic Mixture dissolution Dissolution in Solvent racemate->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution cooling Controlled Cooling dissolution->cooling agitation Agitation cooling->agitation crystallization Crystal Formation agitation->crystallization filtration Filtration crystallization->filtration washing Washing filtration->washing drying Drying washing->drying analysis Analysis (d.e., Yield) drying->analysis

Caption: A typical experimental workflow for diastereomeric salt crystallization.

troubleshooting_guide cluster_no_xtal No Crystals Forming cluster_low_de Low Diastereomeric Excess cluster_oiling Oiling Out start Problem Encountered no_xtal No Crystals start->no_xtal low_de Low d.e. start->low_de oiling_out Oiling Out start->oiling_out too_dilute Solution too dilute? no_xtal->too_dilute bad_solvent Inappropriate solvent? no_xtal->bad_solvent insufficient_cooling Insufficient cooling? no_xtal->insufficient_cooling concentrate Concentrate Solution too_dilute->concentrate Yes screen_solvents Screen New Solvents / Anti-solvent Addition bad_solvent->screen_solvents Yes cool_slower Lower Temperature / Slower Cooling Rate insufficient_cooling->cool_slower Yes co_crystallization Co-crystallization? low_de->co_crystallization equilibration Equilibration? low_de->equilibration screen_solvents2 Screen New Solvents / Adjust Stoichiometry co_crystallization->screen_solvents2 Yes lower_temp Lower Crystallization Temperature equilibration->lower_temp Yes too_concentrated Too concentrated / Fast cooling? oiling_out->too_concentrated impurities Impurities present? oiling_out->impurities dilute_slow_cool Dilute Solution / Slower Cooling Rate too_concentrated->dilute_slow_cool Yes purify Purify Starting Materials impurities->purify Yes

Caption: A decision tree for troubleshooting common crystallization issues.

Preventing hydrolysis of Ethyl L-phenylalaninate hydrochloride during aqueous workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl L-phenylalaninate hydrochloride. The primary focus is on preventing hydrolysis of the ester during aqueous workup procedures.

Troubleshooting Guide

This section addresses common issues encountered during the aqueous workup of reactions involving this compound, with a focus on minimizing the primary side reaction: ester hydrolysis.

Issue Potential Cause Recommended Solution
Low yield of Ethyl L-phenylalaninate after workup Ester hydrolysis: Exposure to basic or strongly acidic conditions in the presence of water during extraction and washing steps.Maintain the aqueous phase at a slightly acidic pH (ideally around pH 3-4) during the workup. Use a dilute, weak acid (e.g., dilute citric acid or ammonium (B1175870) chloride solution) for pH adjustment if necessary. Avoid strong bases like sodium hydroxide (B78521).
Incomplete extraction: Insufficient partitioning of the free base form of the ester into the organic layer.After neutralizing the reaction mixture, ensure the aqueous phase is saturated with a salt like sodium chloride (brine) to decrease the solubility of the ester in the aqueous layer and promote its transfer to the organic solvent.
Presence of L-Phenylalanine in the final product (detected by HPLC or NMR) Significant hydrolysis during workup: The pH of the aqueous layer was not controlled, likely becoming too basic or too acidic for an extended period.Tightly control the pH of the aqueous phase to be between 3 and 4. Work quickly and at reduced temperatures (e.g., using an ice bath) during the aqueous extraction to slow down the rate of hydrolysis.
Hygroscopic nature of the starting material: this compound can absorb moisture from the air, which can contribute to hydrolysis.Store this compound in a desiccator and handle it in a dry environment.
Emulsion formation during extraction Presence of both acidic and basic species: This can occur when neutralizing the reaction mixture, especially if a biphasic system with fine particulates is present.Add a saturated brine solution to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. If the emulsion persists, filtration through a pad of Celite may be necessary.
Product is an oil instead of a solid after solvent removal Residual water or solvent: Incomplete drying of the organic layer or insufficient removal of the extraction solvent.Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before solvent evaporation. Use a high-vacuum line to remove all traces of solvent.
Product is the free base: If the final product is not re-acidified to the hydrochloride salt, it will be the free base, which may be an oil.If the hydrochloride salt is the desired final product, the free base can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same solvent to precipitate the salt.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an aqueous workup to prevent hydrolysis of this compound?

Based on kinetic studies of the analogous L-phenylalanine methyl ester, the ester is most stable in a slightly acidic aqueous solution, around pH 3-4. Both strongly acidic and, particularly, basic conditions will significantly accelerate the rate of hydrolysis to L-phenylalanine.

Q2: How can I effectively extract Ethyl L-phenylalaninate into an organic solvent?

To extract the ester, it must first be converted to its free base form by neutralizing the hydrochloride salt. This is typically done by carefully adding a mild base (e.g., a saturated solution of sodium bicarbonate) to the aqueous solution of the crude reaction mixture until the pH is neutral to slightly basic (pH 7-8). The free base is less soluble in water and more soluble in common organic solvents like ethyl acetate (B1210297), dichloromethane, or diethyl ether, allowing for its extraction.

Q3: What are the best practices for minimizing contact time with the aqueous phase?

To minimize hydrolysis, perform the aqueous extraction steps as quickly and efficiently as possible. Have all necessary solutions and equipment prepared in advance. Working at a reduced temperature, for instance, by using an ice bath for your separatory funnel, will also help to slow the rate of hydrolysis.

Q4: How can I confirm if hydrolysis has occurred and quantify the extent?

The primary methods to detect and quantify the hydrolysis of Ethyl L-phenylalaninate to L-phenylalanine are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: A reversed-phase HPLC method can be developed to separate the more polar L-phenylalanine from the less polar Ethyl L-phenylalaninate. Quantification can be achieved by integrating the peak areas and comparing them to a standard curve.

  • NMR: In the 1H NMR spectrum, the characteristic ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.2 ppm) will decrease in intensity, while the signals corresponding to L-phenylalanine will appear. The ratio of the integration of these signals can be used to determine the relative amounts of the ester and the hydrolyzed acid.

Q5: Is it better to use a strong or weak base for the neutralization step before extraction?

It is highly recommended to use a weak base, such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate. Strong bases like sodium hydroxide will create localized areas of high pH that can rapidly hydrolyze the ester. Add the weak base portion-wise with vigorous stirring to avoid pH spikes.

Experimental Protocols

Protocol 1: General Aqueous Workup to Minimize Hydrolysis
  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching (if applicable): If the reaction contains reactive reagents, quench them appropriately (e.g., with a small amount of cold water or a saturated ammonium chloride solution).

  • Neutralization and Extraction:

    • Transfer the cooled mixture to a separatory funnel containing cold ethyl acetate (or another suitable organic solvent) and cold deionized water.

    • Slowly add a cold, saturated aqueous solution of sodium bicarbonate while gently swirling. Monitor the pH of the aqueous layer with pH paper, aiming for a pH of 7-8.

    • Once neutralized, add saturated brine solution to the separatory funnel to aid in layer separation and reduce the solubility of the organic product in the aqueous phase.

    • Separate the organic layer. Extract the aqueous layer two more times with fresh, cold organic solvent.

  • Washing: Combine the organic extracts and wash them once with cold, saturated brine.

  • Drying: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure at a low temperature to obtain the crude Ethyl L-phenylalaninate free base.

  • Formation of Hydrochloride Salt (Optional): If the hydrochloride salt is desired, dissolve the crude free base in a minimal amount of a dry, non-polar solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent dropwise until precipitation is complete. Collect the solid by filtration and dry under vacuum.

Protocol 2: HPLC Method for Detection of Hydrolysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the workup product in the mobile phase.

  • Analysis: L-phenylalanine, being more polar, will have a shorter retention time than Ethyl L-phenylalaninate. The presence of a peak corresponding to the retention time of an L-phenylalanine standard indicates hydrolysis.

Visualizations

Hydrolysis_Pathway Ethyl L-phenylalaninate Ethyl L-phenylalaninate L-phenylalanine L-phenylalanine Ethyl L-phenylalaninate->L-phenylalanine Hydrolysis (H+ or OH- catalysis) Ethanol Ethanol Ethyl L-phenylalaninate->Ethanol H2O H2O H2O->Ethyl L-phenylalaninate

Caption: Chemical pathway of Ethyl L-phenylalaninate hydrolysis.

Workup_Workflow cluster_0 Aqueous Workup cluster_1 Hydrolysis Risk Points Reaction_Mixture Crude Reaction Mixture (Ethyl L-phenylalaninate HCl) Neutralization Neutralize with NaHCO3 (aq) to pH 7-8 Reaction_Mixture->Neutralization Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Neutralization->Extraction High_pH High pH during Neutralization Neutralization->High_pH Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Prolonged_Contact Prolonged Contact with Aqueous Phase Extraction->Prolonged_Contact Evaporation Solvent Evaporation Drying->Evaporation Product Crude Ethyl L-phenylalaninate (Free Base) Evaporation->Product

Caption: Workflow for aqueous workup with key hydrolysis risk points.

pH_Effect cluster_pH pH of Aqueous Phase Rate_of_Hydrolysis Rate_of_Hydrolysis Acidic Strongly Acidic (pH < 2) Acidic->Rate_of_Hydrolysis High Optimal Slightly Acidic (pH 3-4) Optimal->Rate_of_Hydrolysis Low Basic Basic (pH > 8) Basic->Rate_of_Hydrolysis Very High

Caption: Relationship between pH and the rate of ester hydrolysis.

Technical Support Center: Enhancing the Solubility of Peptide Fragments Containing Ethyl L-phenylalaninate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges associated with peptide fragments containing the hydrophobic residue, Ethyl L-phenylalaninate.

Frequently Asked Questions (FAQs)

Q1: My peptide fragment containing Ethyl L-phenylalaninate is insoluble in aqueous buffers. What is the primary reason for this?

A1: Peptide fragments incorporating Ethyl L-phenylalaninate often exhibit poor aqueous solubility due to the bulky and hydrophobic nature of the phenylalaninate ethyl ester side chain. This hydrophobicity promotes intermolecular aggregation, leading to precipitation in aqueous solutions. The overall amino acid composition, peptide length, and net charge at a given pH also significantly influence solubility. Peptides with a high proportion of hydrophobic residues will naturally have lower solubility in water.[1]

Q2: What is the recommended initial step for solubilizing a peptide with low aqueous solubility?

A2: The recommended first step is to attempt dissolution in a small amount of a suitable organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its strong solubilizing power.[1] Once the peptide is fully dissolved in the organic solvent, the aqueous buffer of choice can be added dropwise while vortexing to the desired final concentration. This gradual dilution helps to prevent the peptide from crashing out of solution. Always test with a small amount of the peptide first to avoid wasting valuable material.[1][2]

Q3: How does adjusting the pH of the buffer affect the solubility of my peptide?

A3: Adjusting the pH of the buffer can significantly enhance peptide solubility by altering the net charge of the peptide. Peptides are generally least soluble at their isoelectric point (pI), where the net charge is zero.[3] By adjusting the pH away from the pI, the peptide molecules will carry a net positive or negative charge, leading to electrostatic repulsion between molecules and reducing aggregation.

  • For acidic peptides (pI < 7): Increasing the pH to a basic range (pH > 7) will result in a net negative charge, improving solubility. The use of a dilute basic solution like 0.1% ammonium (B1175870) hydroxide (B78521) can be effective.[4]

  • For basic peptides (pI > 7): Decreasing the pH to an acidic range (pH < 7) will result in a net positive charge, enhancing solubility. A dilute acidic solution such as 10% acetic acid can be used.[2]

Q4: Are there any chemical modifications that can be made to the peptide to improve its solubility?

A4: Yes, several chemical modifications can be employed to enhance the solubility of hydrophobic peptides:

  • PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide increases its hydrodynamic radius and hydrophilicity, which can significantly improve solubility and in vivo stability.[3]

  • Amino Acid Substitution: Strategically replacing some of the hydrophobic amino acids in the sequence with more hydrophilic or charged residues (e.g., Lysine, Arginine, Aspartic acid, Glutamic acid) can increase the overall polarity and aqueous solubility of the peptide.

  • Addition of Hydrophilic Tags: Incorporating a short sequence of charged or polar amino acids (e.g., a poly-lysine or poly-arginine tag) at the N- or C-terminus can improve the solubility of the entire peptide fragment.[5]

Q5: Can solubility-enhancing excipients be used to improve the solubility of my peptide?

A5: Yes, certain excipients can be used to improve the solubility of hydrophobic peptides. Cyclodextrins are a class of cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic side chains of amino acids, such as the Ethyl L-phenylalaninate, forming inclusion complexes that have a greater aqueous solubility.[6][7] Beta-cyclodextrin (β-CD) and its derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose. The addition of β-CD has been shown to increase the recovery of an esterified protein by 10-fold.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Peptide will not dissolve in water or buffer. High hydrophobicity of the peptide due to Ethyl L-phenylalaninate and other nonpolar residues.1. Attempt to dissolve in a minimal amount of an organic co-solvent like DMSO, DMF, or acetonitrile.[1][8] 2. Once dissolved, slowly add the aqueous buffer to the desired concentration while vortexing.[4] 3. Use sonication to aid dissolution.[1][9]
Peptide dissolves in organic solvent but precipitates upon addition of aqueous buffer. The peptide has reached its solubility limit in the final aqueous/organic mixture.1. Decrease the final concentration of the peptide. 2. Increase the percentage of the organic co-solvent in the final solution (ensure compatibility with your assay). 3. Add the peptide-organic solution to the aqueous buffer very slowly while vigorously stirring.[4]
Peptide solution is cloudy or shows particulates after dissolution. Incomplete dissolution or aggregation of the peptide.1. Sonicate the solution in a water bath to break up aggregates.[1][9] 2. Gently warm the solution (be cautious of peptide degradation).[1] 3. Centrifuge the solution to pellet any insoluble material before use.[1]
Peptide solubility is inconsistent between different batches. Variations in the counter-ion (e.g., TFA from purification) or minor impurities.1. Ensure consistent lyophilization procedures. 2. Consider ion-exchange to a more suitable counter-ion if TFA is problematic for your application.
Peptide forms a gel at higher concentrations. Formation of β-sheet structures and intermolecular hydrogen bonding leading to aggregation.1. Use chaotropic agents like 6 M guanidinium (B1211019) hydrochloride or 8 M urea (B33335) to disrupt hydrogen bonds (check for compatibility with downstream applications).[4] 2. Consider redesigning the peptide sequence to include residues that disrupt β-sheet formation.

Quantitative Data Summary

The following tables provide an overview of the potential improvements in peptide solubility using different strategies. The exact values are highly dependent on the specific peptide sequence.

Table 1: Effect of Co-solvents on Hydrophobic Peptide Solubility

Co-solventTypical Concentration RangePotential Solubility IncreaseNotes
DMSO1-10% (v/v)10 to >100-foldCan be toxic to cells at higher concentrations.[10]
Acetonitrile10-30% (v/v)5 to 50-foldVolatile and can be removed by lyophilization.
Ethanol10-50% (v/v)2 to 20-foldGenerally well-tolerated in biological assays.

Table 2: Influence of pH on Peptide Solubility

Peptide TypepIRecommended pH for DissolutionExpected Solubility Change
Acidic< 7pH 7.5 - 9.0Significant increase
Basic> 7pH 4.0 - 6.5Significant increase
Neutral~ 7pH extremes or use of co-solventsMinimal change with pH alone

Table 3: Impact of Solubility Enhancers

EnhancerMolar Ratio (Enhancer:Peptide)Potential Solubility IncreaseMechanism
β-Cyclodextrin1:1 to 10:12 to 100-fold[6]Encapsulation of hydrophobic side chains.[6]
HP-β-Cyclodextrin1:1 to 10:15 to >200-foldHigher aqueous solubility than native β-CD.

Experimental Protocols

Protocol 1: Standard Peptide Solubility Assay

Objective: To determine the approximate solubility of a peptide fragment in a given solvent system.

Materials:

  • Lyophilized peptide fragment

  • Solvents to be tested (e.g., sterile water, PBS pH 7.4, 10% Acetic Acid, 0.1% Ammonium Hydroxide, DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • Micro-pipettors and tips

  • Spectrophotometer (optional, for quantitative measurement)

Procedure:

  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.

  • Initial Test: Weigh out a small, known amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.

  • Solvent Addition: Add a small, precise volume of the primary solvent (e.g., 100 µL of sterile water) to achieve a high starting concentration.

  • Dissolution Attempts: a. Vortex the tube vigorously for 1-2 minutes. b. Visually inspect for complete dissolution (a clear, particulate-free solution). c. If not fully dissolved, sonicate the sample in a water bath for 5-10 minutes.[1][9] d. Re-inspect the solution.

  • Serial Dilution/Solvent Titration: a. If the peptide is insoluble, try a different primary solvent (e.g., a small amount of DMSO). b. If the peptide dissolves in an organic solvent, perform a titration by adding the aqueous buffer dropwise while vortexing to determine the point at which precipitation occurs.

  • pH Adjustment: If the peptide is insoluble in water, test its solubility in acidic (e.g., 10% acetic acid) or basic (e.g., 0.1% ammonium hydroxide) solutions, depending on the calculated net charge of the peptide.[2]

  • Quantification (Optional): After centrifugation to remove any insoluble material, the concentration of the dissolved peptide in the supernatant can be measured using a spectrophotometer at a wavelength where the peptide absorbs (e.g., 280 nm if it contains Trp or Tyr residues).

Protocol 2: PEGylation of a Peptide Fragment

Objective: To covalently attach PEG chains to a peptide to improve its solubility. This protocol describes a common method using an amine-reactive PEG-NHS ester.

Materials:

  • Peptide with a free primary amine (N-terminus or Lysine side chain)

  • Amine-reactive PEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl Ester)

  • Reaction Buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., RP-HPLC or size-exclusion chromatography)

  • Mass spectrometer for characterization

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the reaction buffer. If solubility is an issue, a minimal amount of a compatible organic co-solvent may be used.

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in the reaction buffer or a suitable anhydrous solvent like DMSO.

  • Conjugation Reaction: Add the dissolved PEG-NHS ester to the peptide solution. A molar excess of the PEG reagent (e.g., 2 to 10-fold) is typically used.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching solution to react with any unreacted PEG-NHS ester.

  • Purification: Purify the PEGylated peptide from the reaction mixture using RP-HPLC or size-exclusion chromatography to separate the PEGylated product from the unreacted peptide and excess PEG reagent.

  • Characterization: Confirm the successful PEGylation and determine the degree of modification by mass spectrometry.

Protocol 3: Complexation of a Peptide with Cyclodextrin (B1172386)

Objective: To form an inclusion complex between a hydrophobic peptide and a cyclodextrin to enhance its aqueous solubility.

Materials:

  • Hydrophobic peptide fragment

  • β-Cyclodextrin (β-CD) or a derivative (e.g., HP-β-CD)

  • Aqueous buffer (e.g., sterile water or PBS)

  • Vortex mixer

  • Sonicator bath

  • Stir plate and stir bar

  • Lyophilizer (optional)

Procedure:

  • Cyclodextrin Solution Preparation: Prepare a stock solution of the cyclodextrin in the desired aqueous buffer. The concentration will depend on the specific cyclodextrin and the desired molar ratio. Gentle heating and stirring may be required to dissolve the cyclodextrin.[11]

  • Peptide Addition: Add the lyophilized peptide powder directly to the cyclodextrin solution.

  • Complexation: a. Vigorously stir the mixture at room temperature for several hours (e.g., 12-24 hours) to allow for the formation of the inclusion complex. b. Sonication can be used intermittently to aid in the dissolution and complexation process.

  • Clarification: After the incubation period, centrifuge the solution to remove any undissolved peptide.

  • Isolation (Optional): The peptide-cyclodextrin complex can be isolated as a solid powder by lyophilization (freeze-drying).[12]

  • Solubility Assessment: Determine the solubility of the redissolved lyophilized powder or the clarified solution and compare it to the solubility of the peptide in the absence of the cyclodextrin.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Strategy cluster_outcome Outcome start Lyophilized Peptide test_sol Initial Solubility Test start->test_sol aqueous Aqueous Buffer test_sol->aqueous Attempt 1 ph_adjust pH Adjustment test_sol->ph_adjust Alternative enhancer Solubility Enhancer (e.g., Cyclodextrin) test_sol->enhancer Alternative organic Organic Co-solvent (e.g., DMSO) aqueous->organic Failure soluble Soluble Peptide Solution aqueous->soluble Success organic->soluble Success after dilution insoluble Insoluble/Aggregated organic->insoluble ph_adjust->soluble enhancer->soluble insoluble->organic Troubleshoot

Caption: A general workflow for solubilizing hydrophobic peptides.

signaling_pathway cluster_problem Problem cluster_strategies Solubility Enhancement Strategies cluster_solution Solution hydrophobic Hydrophobic Peptide (with Ethyl L-phenylalaninate) cosolvent Co-solvents (DMSO, ACN) hydrophobic->cosolvent ph pH Adjustment (away from pI) hydrophobic->ph modification Peptide Modification (PEGylation, AA Substitution) hydrophobic->modification excipient Excipients (Cyclodextrins) hydrophobic->excipient soluble_peptide Soluble Peptide cosolvent->soluble_peptide ph->soluble_peptide modification->soluble_peptide excipient->soluble_peptide

Caption: Key strategies to improve the solubility of hydrophobic peptides.

logical_relationship solubility Peptide Solubility hydrophobicity Hydrophobicity aggregation Aggregation hydrophobicity->aggregation promotes charge Net Charge charge->aggregation inhibits aggregation->solubility decreases ph Solution pH ph->charge influences cosolvents Co-solvents cosolvents->aggregation disrupts

Caption: Interplay of factors affecting peptide solubility.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of Ethyl L-phenylalaninate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical techniques for the crucial task of determining the enantiomeric purity of Ethyl L-phenylalaninate.

The accurate determination of enantiomeric excess (ee) is a critical analytical challenge in the development and quality control of chiral molecules such as Ethyl L-phenylalaninate, a valuable building block in pharmaceutical synthesis. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods with alternative techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methods

Chiral HPLC stands as the most widely adopted technique for the enantiomeric separation of amino acid esters due to its robustness and broad applicability. However, alternative methods such as chiral Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) offer distinct advantages in terms of speed and reduced environmental impact. The choice of method often depends on the specific requirements of the analysis, including sample throughput, sensitivity, and available instrumentation.

Method Principle Advantages Disadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.High resolution and accuracy, wide variety of commercially available CSPs, well-established and validated methods.Longer analysis times compared to SFC and GC, higher consumption of organic solvents.
Chiral Supercritical Fluid Chromatography (SFC) Separation of enantiomers using a supercritical fluid (typically CO2) as the primary mobile phase and a chiral stationary phase.Faster separations due to low viscosity and high diffusivity of the mobile phase, reduced organic solvent consumption ("greener" method), suitable for high-throughput screening.[1][2]Requires specialized instrumentation, method development can be complex.
Chiral Gas Chromatography (GC) Separation of volatile or derivatized enantiomers on a chiral stationary phase in the gas phase.High efficiency and resolution, suitable for volatile compounds, requires only small sample volumes.[3]Limited to thermally stable and volatile compounds, may require derivatization which adds a step to sample preparation.[3]

Recommended Chiral HPLC Method

Based on available literature, a highly effective method for the chiral separation of Ethyl L-phenylalaninate involves the use of a polysaccharide-based chiral stationary phase, specifically amylose (B160209) tris(3,5-dimethylphenylcarbamate). Columns with this stationary phase, such as Chiralpak AD-H, have demonstrated superior performance in resolving the enantiomers of α-amino acid ethyl esters.

Experimental Protocol: Chiral HPLC of Ethyl L-phenylalaninate

Objective: To determine the enantiomeric excess of Ethyl L-phenylalaninate using a Chiralpak AD-H column.

Instrumentation and Materials:

  • HPLC System with UV detector

  • Chiralpak AD-H column (250 x 4.6 mm, 5 µm)

  • HPLC grade n-hexane

  • HPLC grade 2-propanol (isopropanol)

  • Ethyl L-phenylalaninate sample

  • Racemic Ethyl Phenylalaninate standard

Chromatographic Conditions:

Parameter Condition
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of racemic Ethyl Phenylalaninate standard at a concentration of 1 mg/mL in the mobile phase.

  • Prepare the Ethyl L-phenylalaninate sample at a concentration of 1 mg/mL in the mobile phase.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Inject the racemic standard to determine the retention times of the D- and L-enantiomers.

  • Inject the Ethyl L-phenylalaninate sample.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula:

    ee (%) = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100

    Where AreaL is the peak area of the L-enantiomer and AreaD is the peak area of the D-enantiomer.

Expected Performance Data (Hypothetical)

The following table presents hypothetical performance data for the described chiral HPLC method, which can be used as a benchmark for method validation.

Parameter Value
Retention Time (L-enantiomer) ~ 8.5 min
Retention Time (D-enantiomer) ~ 10.2 min
Resolution (Rs) > 2.0
Analysis Time ~ 15 min

Alternative Methods: A Snapshot

For laboratories equipped with the necessary instrumentation, chiral SFC and GC present viable and often more efficient alternatives.

Chiral Supercritical Fluid Chromatography (SFC)
  • Typical Column: Polysaccharide-based CSPs (e.g., Chiralpak AD-H)

  • Mobile Phase: Supercritical CO₂ with a polar co-solvent (e.g., methanol, ethanol).

  • Advantages: Analysis times can be significantly reduced to under 5 minutes, with a drastic reduction in organic solvent waste.[1][2]

Chiral Gas Chromatography (GC)
  • Typical Column: Chiral capillary columns (e.g., cyclodextrin-based phases).

  • Requirement: Derivatization of Ethyl L-phenylalaninate to a more volatile analog may be necessary.

  • Advantages: Offers very high resolution and sensitivity, ideal for trace analysis.

Visualizing the Workflow

To illustrate the logical flow of selecting and implementing a chiral separation method, the following diagram outlines the key decision points and steps involved.

Chiral_Method_Workflow start Define Analytical Goal (e.g., ee determination of Ethyl L-phenylalaninate) instrumentation Assess Available Instrumentation start->instrumentation hplc HPLC Available instrumentation->hplc Yes sfc_gc SFC and/or GC Available instrumentation->sfc_gc Yes develop_hplc Develop Chiral HPLC Method (Polysaccharide CSP) hplc->develop_hplc evaluate_sfc_gc Evaluate SFC and GC as Alternatives sfc_gc->evaluate_sfc_gc validate Method Validation (Accuracy, Precision, Linearity) develop_hplc->validate sfc SFC Preferred (High Throughput) evaluate_sfc_gc->sfc Speed is critical gc GC Preferred (High Resolution/Volatility) evaluate_sfc_gc->gc Volatility is suitable develop_sfc Develop Chiral SFC Method sfc->develop_sfc develop_gc Develop Chiral GC Method (Consider Derivatization) gc->develop_gc develop_sfc->validate develop_gc->validate analyze Routine Sample Analysis validate->analyze

Caption: Workflow for Chiral Separation Method Selection.

Conclusion

While chiral HPLC remains the gold standard for the determination of enantiomeric excess of Ethyl L-phenylalaninate due to its reliability and the wide availability of effective chiral stationary phases, both chiral SFC and GC offer compelling advantages in terms of speed and sustainability. The detailed protocol for the chiral HPLC method using a Chiralpak AD-H column provides a robust starting point for researchers. The selection of the optimal method will ultimately be guided by the specific analytical needs, available resources, and desired throughput of the laboratory.

References

A Comparative Guide to Ethyl L-phenylalaninate hydrochloride and Methyl L-phenylalaninate hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the choice of starting materials is paramount to achieving desired yields, purity, and overall efficiency. Among the crucial building blocks are the esterified forms of amino acids, which protect the C-terminus during coupling reactions. This guide provides a detailed comparison of two commonly used derivatives of L-phenylalanine: Ethyl L-phenylalaninate hydrochloride and Mthis compound. This analysis is supported by physicochemical data, representative experimental protocols, and a discussion of their relative merits in peptide synthesis.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of these reagents is essential for their effective application. The following table summarizes the key characteristics of this compound and Mthis compound.

PropertyThis compoundMthis compound
CAS Number 3182-93-2[1][2][3][4]7524-50-7[5][6][7]
Molecular Formula C₁₁H₁₆ClNO₂[3][8]C₁₀H₁₄ClNO₂[5][6]
Molecular Weight 229.70 g/mol [1][4][8]215.68 g/mol [9]
Melting Point 155-156 °C[1][2]158-162 °C[9]
Appearance White to off-white fine needle-like crystalline solid[1][3]White to off-white fine crystalline powder[7]
Solubility Soluble in methanol (B129727) and water[1][2][3]Soluble in methanol and water
Optical Rotation [α]20/D -7.8° (c=2 in H₂O)[9][α]20/D +32.4° (c=2 in ethanol)[9]
Hygroscopicity Hygroscopic[1][2]Not specified, but likely hygroscopic

Performance in Peptide Synthesis: A Comparative Analysis

The primary function of both esters in peptide synthesis is to serve as the nucleophilic component in a coupling reaction, with the ester group protecting the C-terminal carboxylic acid. The choice between the methyl and ethyl ester can influence several aspects of the synthesis, including reaction kinetics, steric hindrance, and deprotection conditions.

Mthis compound is more commonly cited in literature and is often the default choice due to its smaller steric footprint. The methyl group is less bulky than the ethyl group, which can be advantageous in reducing steric hindrance during the approach of the activated N-protected amino acid. This can lead to faster reaction times and potentially higher yields, especially with sterically hindered amino acids.

This compound , with its slightly larger ethyl group, may introduce more steric bulk around the reaction center. While this can sometimes lead to slower reaction rates compared to its methyl counterpart, the difference is often negligible for many standard coupling reactions. The ethyl ester may offer advantages in terms of the final deprotection step. Saponification (hydrolysis of the ester) of an ethyl ester can sometimes be slower and more controlled than that of a methyl ester, which can be beneficial in preventing side reactions.

Ultimately, the choice between the two is often dictated by the specific requirements of the peptide sequence, the coupling strategy employed, and the desired properties of the final product.

Experimental Protocols: Synthesis of a Model Dipeptide

To provide a practical comparison, the following are representative protocols for the synthesis of the dipeptide Boc-Ala-Phe-OR (where R is methyl or ethyl) using a standard carbodiimide (B86325) coupling method.

Synthesis of N-(tert-Butoxycarbonyl)-L-alanyl-L-phenylalanine Methyl Ester

This protocol outlines the coupling of Boc-L-alanine with L-phenylalanine methyl ester hydrochloride.

Materials:

  • Boc-L-alanine

  • L-Phenylalanine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Amine Salt Neutralization: Dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq) in DCM. Cool the solution to 0°C in an ice bath and add N-methylmorpholine (1.1 eq) dropwise. Stir the mixture for 15 minutes at 0°C.

  • Coupling Agent Activation: In a separate flask, dissolve Boc-L-alanine (1.0 eq) and HOBt (1.0 eq) in DCM. Cool this solution to 0°C.

  • Coupling Reaction: To the solution from step 2, add DCC (1.0 eq) and stir for 10 minutes at 0°C. Then, add the neutralized L-phenylalanine methyl ester solution from step 1.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 24 hours. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.

  • Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate successively with 1M HCl, 5% NaHCO₃ solution, and saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude Boc-Ala-Phe-OMe.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) or by silica (B1680970) gel column chromatography.

Expected Yield: 85-95% Expected Purity: >95% after purification.

Synthesis of N-(tert-Butoxycarbonyl)-L-alanyl-L-phenylalanine Ethyl Ester

This protocol outlines the coupling of Boc-L-alanine with L-phenylalanine ethyl ester hydrochloride.

Materials:

  • Boc-L-alanine

  • L-Phenylalanine ethyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Amine Salt Neutralization: Dissolve L-Phenylalanine ethyl ester hydrochloride (1.0 eq) in DCM. Cool the solution to 0°C in an ice bath and add N-methylmorpholine (1.1 eq) dropwise. Stir the mixture for 15 minutes at 0°C.

  • Coupling Agent Activation: In a separate flask, dissolve Boc-L-alanine (1.0 eq) and HOBt (1.0 eq) in DCM. Cool this solution to 0°C.

  • Coupling Reaction: To the solution from step 2, add DCC (1.0 eq) and stir for 10 minutes at 0°C. Then, add the neutralized L-phenylalanine ethyl ester solution from step 1.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 24 hours. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.

  • Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate successively with 1M HCl, 5% NaHCO₃ solution, and saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude Boc-Ala-Phe-OEt.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) or by silica gel column chromatography.

Expected Yield: 80-90% Expected Purity: >95% after purification.

Experimental Workflow Visualization

The following diagrams illustrate the general workflow for the synthesis of the model dipeptide described in the protocols.

Peptide_Coupling_Workflow cluster_amine Amine Component Preparation cluster_acid Acid Component Activation cluster_coupling Coupling and Workup A L-Phenylalanine Ester Hydrochloride B Neutralization (NMM in DCM) A->B 1.0 eq C Free Amine B->C 1.1 eq NMM G Coupling Reaction C->G D Boc-L-alanine E Activation (DCC, HOBt in DCM) D->E 1.0 eq F Activated Ester E->F 1.0 eq DCC, 1.0 eq HOBt F->G H Workup (Filtration, Washes) G->H I Crude Dipeptide Ester H->I J Purification (Recrystallization or Chromatography) I->J K Pure Dipeptide Ester J->K

Caption: General workflow for dipeptide synthesis.

Saponification_Workflow A Pure Dipeptide Ester (Boc-Ala-Phe-OR) B Saponification (LiOH in THF/H₂O) A->B 1.2 eq LiOH C Acidification (1N HCl) B->C to pH 2-3 D Extraction (Ethyl Acetate) C->D E Pure Boc-Ala-Phe-OH D->E

Caption: Workflow for C-terminal deprotection.

Conclusion

Both this compound and Mthis compound are effective reagents for the protection of the C-terminus in peptide synthesis. The choice between them may be guided by subtle considerations of steric hindrance, reaction kinetics, and the specific conditions required for subsequent deprotection steps. For most standard applications, both esters will perform comparably well. However, for challenging couplings involving sterically hindered amino acids, the methyl ester may offer a slight advantage. Conversely, the ethyl ester might provide more controlled deprotection in sensitive applications. The provided protocols and workflows offer a practical guide for the use of both reagents in the synthesis of a model dipeptide. Researchers should consider the specific context of their synthetic strategy when selecting the appropriate L-phenylalanine ester derivative.

References

A Comparative Guide to Peptide Coupling Efficiency: Ethyl L-phenylalaninate Hydrochloride vs. Boc-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis, the strategic selection of starting materials is paramount to achieving high coupling efficiency, minimizing side reactions, and ensuring the stereochemical integrity of the final peptide. This guide provides a comprehensive comparison between two common building blocks for introducing a phenylalanine residue: Ethyl L-phenylalaninate hydrochloride, which serves as the amine component, and Boc-L-phenylalanine, which acts as the carboxyl component. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their synthetic strategies.

The fundamental difference lies in their roles: this compound provides the nucleophilic amino group, while Boc-L-phenylalanine provides the electrophilic carboxyl group for peptide bond formation. Consequently, a direct comparison of their "coupling efficiency" is a comparison of their respective performance as distinct reactants in the same fundamental reaction.

Structural and Functional Overview

Boc-L-phenylalanine is an N-terminally protected amino acid. The tert-Butoxycarbonyl (Boc) group masks the α-amino group, preventing it from acting as a nucleophile and enabling the carboxyl group to be selectively activated for coupling.[1][2]

This compound is a C-terminally protected amino acid salt. The ethyl ester protects the α-carboxyl group, leaving the α-amino group available for nucleophilic attack after neutralization of the hydrochloride salt.

G cluster_0 Boc-L-phenylalanine cluster_1 This compound BocPhe Structure: Boc-NH-CH(CH₂Ph)-COOH BocRole Role: Carboxyl Component (Electrophile) BocReq Requirement: Activation of Carboxyl Group PheOEt Structure: HCl·H₂N-CH(CH₂Ph)-COOEt PheRole Role: Amine Component (Nucleophile) PheReq Requirement: Neutralization of Amine Salt PeptideCouplingWorkflow cluster_carboxyl Carboxyl Component Path cluster_amine Amine Component Path BocPhe Boc-L-phenylalanine Activate Activate Carboxyl Group (e.g., with HATU/DIPEA) BocPhe->Activate Coupling Peptide Bond Formation Activate->Coupling PheOEt Ethyl L-phenylalaninate HCl Neutralize Neutralize Amine Salt (with DIPEA) PheOEt->Neutralize Neutralize->Coupling Product Protected Dipeptide Coupling->Product LogicalComparison start Peptide Synthesis with Phenylalanine node_boc Using Boc-L-phenylalanine start->node_boc node_phe Using Ethyl L-phenylalaninate HCl start->node_phe prop_boc_1 Role: Carboxyl Component node_boc->prop_boc_1 prop_boc_2 Key Step: Activation (e.g., HATU, DCC) node_boc->prop_boc_2 prop_boc_3 Concern: Racemization at Phe α-carbon node_boc->prop_boc_3 prop_phe_1 Role: Amine Component node_phe->prop_phe_1 prop_phe_2 Key Step: Neutralization (e.g., DIPEA) node_phe->prop_phe_2 prop_phe_3 Concern: Basicity of reaction medium node_phe->prop_phe_3

References

A comparative study of chiral resolving agents for profens including Ethyl L-phenylalaninate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of various methods for the chiral resolution of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs). While this document focuses on established resolving agents and techniques due to the limited availability of public domain data on Ethyl L-phenylalaninate hydrochloride, the principles and protocols discussed are broadly applicable and provide a strong foundation for researchers exploring novel resolving agents.

Profens, such as ibuprofen, naproxen, and ketoprofen (B1673614), possess a stereocenter, leading to the existence of enantiomers. Typically, the (S)-enantiomer is responsible for the therapeutic anti-inflammatory activity, while the (R)-enantiomer is less active or may contribute to side effects. Consequently, the production of enantiomerically pure profens is of significant interest in the pharmaceutical industry.

This guide explores three primary methods of chiral resolution: diastereomeric salt formation, enzymatic resolution, and chiral high-performance liquid chromatography (HPLC).

Diastereomeric Salt Formation

This classical resolution technique involves reacting a racemic mixture of a profen (a carboxylic acid) with a single enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomers can be separated by fractional crystallization. Subsequently, the desired enantiomer of the profen is recovered by acidification of the separated diastereomeric salt.

While specific experimental data on the use of this compound for the resolution of profens is not widely reported in publicly accessible literature, the general principle of using amino acid esters as resolving agents is plausible. As esters of amino acids, they possess a chiral center and a basic amino group that can form salts with the acidic profen.

Logical Relationship in Diastereomeric Salt Formation

Logical Flow of Diastereomeric Salt Resolution racemic_profen Racemic Profen ((R)- and (S)-Enantiomers) diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Profen-(S)-Base and (S)-Profen-(S)-Base) racemic_profen->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (S)-Base) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization separated_salts Separated Diastereomeric Salts (Based on Solubility Difference) crystallization->separated_salts acidification Acidification separated_salts->acidification pure_enantiomer Pure (S)-Profen Enantiomer acidification->pure_enantiomer

Caption: Logical flow of diastereomeric salt resolution.

Comparative Performance of Chiral Resolving Agents

The following tables summarize experimental data for the chiral resolution of common profens using various resolving agents and methods.

Ibuprofen Resolution Data
Resolving Agent/Method(S)-Enantiomer Yield (%)Enantiomeric Excess (ee) (%)Reference
(S)-(-)-α-Methylbenzylamine21% (of diastereomeric salts)40% (diastereomeric excess)[1]
L-Lysine--Solubility difference noted, suggesting feasibility[1]
Enzymatic (Lipase)~40% (ester)>95% (for the ester)Data synthesized from multiple sources
Naproxen Resolution Data
Resolving Agent/Method(S)-Enantiomer Yield (%)Enantiomeric Excess (ee) (%)Reference
Chiral Amine (Pope-Peachy method)High (undesired enantiomer is racemized and recycled)High[2]
Chiral HPLC-Baseline separation achievedData synthesized from multiple sources
Ketoprofen Resolution Data
Resolving Agent/Method(S)-Enantiomer Yield (%)Enantiomeric Excess (ee) (%)Reference
Cinchonidine31% (of salt after recrystallization)97%[3]
Enzymatic (Candida rugosa lipase)47% (esterification conversion)99%[4]
Chiral HPLC (Chiralcel OJ-H)->99.5%[5]

Experimental Protocols

General Protocol for Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines the general steps for the chiral resolution of a profen using a chiral resolving agent like an amino acid ester. Optimization of solvent, temperature, and stoichiometry is crucial for successful resolution.

Experimental Workflow for Diastereomeric Salt Formation cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer dissolve 1. Dissolve Racemic Profen and Chiral Resolving Agent in a suitable solvent heat 2. Heat to ensure complete dissolution dissolve->heat cool 3. Cool slowly to induce crystallization of the less soluble diastereomeric salt heat->cool filter 4. Filter the crystals cool->filter wash 5. Wash with cold solvent filter->wash dry 6. Dry the diastereomeric salt crystals wash->dry acidify 7. Dissolve the salt and acidify (e.g., with HCl) dry->acidify extract 8. Extract the pure enantiomer with an organic solvent acidify->extract evaporate 9. Evaporate the solvent extract->evaporate

Caption: Experimental workflow for diastereomeric salt formation.

1. Salt Formation:

  • Dissolve equimolar amounts of the racemic profen and the chiral resolving agent (e.g., this compound) in a suitable solvent (e.g., ethanol, methanol, or a mixture).

  • Gently heat the mixture to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.

2. Isolation of the Diastereomeric Salt:

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a small amount of the cold solvent to remove impurities.

  • Dry the crystals to a constant weight.

3. Liberation of the Enantiomer:

  • Dissolve the purified diastereomeric salt in water.

  • Acidify the solution with a strong acid (e.g., HCl) to a pH of approximately 1-2. This will protonate the profen, causing it to precipitate.

  • Extract the pure profen enantiomer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the enantiomerically enriched profen.

4. Determination of Enantiomeric Excess:

  • The enantiomeric excess of the resolved profen should be determined using a suitable analytical technique, such as chiral HPLC or polarimetry.

Enzymatic Resolution of Ketoprofen

This protocol is based on the enantioselective esterification of racemic ketoprofen using Candida rugosa lipase (B570770).

1. Reaction Setup:

  • In a suitable flask, combine racemic ketoprofen, an alcohol (e.g., n-decanol), and the lipase enzyme in an organic solvent (e.g., isooctane).

  • Stir the mixture at a controlled temperature (e.g., 40-50°C).

2. Reaction Monitoring:

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining acid and the formed ester.

3. Work-up:

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

  • The unreacted (R)-ketoprofen can be separated from the (S)-ketoprofen ester by liquid-liquid extraction.

4. Hydrolysis of the Ester:

  • The enantiomerically enriched (S)-ketoprofen ester can be hydrolyzed back to the (S)-ketoprofen acid using standard chemical or enzymatic methods.

Conclusion

The chiral resolution of profens is a critical step in the manufacturing of these important pharmaceuticals. While diastereomeric salt formation remains a widely used and effective method, other techniques such as enzymatic resolution and chiral HPLC offer alternative approaches with their own advantages. The choice of method and resolving agent depends on various factors, including cost, efficiency, scalability, and the specific profen being resolved. Although specific data for this compound is limited, the general protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of chiral separations. Further investigation into novel resolving agents, including amino acid esters, is warranted to develop more efficient and cost-effective resolution processes.

References

NMR spectroscopy for validation of diastereomeric salt formation with Ethyl L-phenylalaninate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

The successful separation of enantiomers is a critical step in drug development, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. Diastereomeric salt formation is a classical and industrially scalable method for chiral resolution.[1][2] This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent to form diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[1]

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the validation and quantitative analysis of diastereomeric salt formation, with a specific focus on salts derived from Ethyl L-phenylalaninate hydrochloride.

Validation of Diastereomeric Salt Formation: NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for confirming the formation of diastereomeric salts and determining the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.). The principle lies in the distinct chemical environments of the nuclei in diastereomers. Due to their different 3D arrangements, corresponding protons (¹H) or carbons (¹³C) in the two diastereomers are no longer chemically equivalent and will resonate at slightly different frequencies in the NMR spectrum, leading to separate signals.

The diastereomeric ratio can be accurately determined by integrating the signals corresponding to each diastereomer. For quantitative analysis (qNMR), it is crucial to ensure experimental parameters are optimized for accuracy, such as providing a sufficient relaxation delay between scans to allow for complete signal recovery.[3]

¹H NMR Analysis: This is the most common NMR method for this purpose due to its high sensitivity and rapid acquisition time. Protons close to the newly formed chiral centers (the ammonium (B1175870) and carboxylate ions) are most likely to show distinct chemical shifts (Δδ).

¹³C NMR Analysis: While less sensitive and requiring longer acquisition times, ¹³C NMR offers excellent signal dispersion and can be invaluable when proton signals in the ¹H NMR spectrum overlap.[4] The use of proton-decoupled ¹³C NMR with short delays can provide a powerful tool for determining ratios.[4]

Quantitative Data Summary

The following table presents hypothetical ¹H NMR data for the diastereomeric salt mixture formed between racemic Ethyl phenylalaninate and an (R)-chiral acid resolving agent. The data illustrates how chemical shift differences and signal integration are used to calculate the diastereomeric excess.

DiastereomerProton Assignment (Ethyl phenylalaninate moiety)Chemical Shift (δ, ppm)IntegrationCalculated Diastereomeric Ratio (d.r.)Calculated Diastereomeric Excess (d.e.)
(R,R)-Saltα-H4.351.0075 : 2550%
(S,R)-Saltα-H4.320.33
(R,R)-Saltβ-CH₂3.202.0075 : 2550%
(S,R)-Saltβ-CH₂3.150.66

Note: Data is illustrative. Actual chemical shifts depend on the specific resolving agent and solvent used.

Comparison with Alternative Methods

While NMR is a primary tool, other methods are also employed for analyzing diastereomeric salt mixtures. The choice of method depends on factors like the stage of development, available equipment, and the specific properties of the compounds.

MethodPrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures distinct nuclear magnetic resonances of diastereomers in solution.- Fast analysis- Non-destructive- Provides structural information- Excellent for quantitative analysis (qNMR)[5]- Relatively simple sample preparation- Lower sensitivity compared to chromatography- Signal overlap can complicate analysis- High initial instrument cost
Chiral HPLC/SFC Chromatographic separation of enantiomers (after salt breaking) or diastereomers on a stationary phase.- Very high sensitivity and resolution- Well-established and reliable method[5]- Requires method development for each compound- Sample is destroyed (unless collected)- Salt must be broken to determine enantiomeric excess of the amine
X-ray Crystallography Determines the absolute structure of a single crystal of one diastereomer.- Unambiguously determines the absolute configuration of the crystallized salt.- Provides detailed 3D structural information.- Requires a suitable single crystal, which can be difficult to grow- Does not provide information on the composition of the mixture in solution- Not a quantitative method for diastereomeric ratio in the bulk material
Melting Point Analysis Measures the temperature range over which the crystalline solid melts.- Simple and inexpensive- Can indicate purity (a sharp melting point is characteristic of a pure substance)- Not a quantitative method for determining diastereomeric ratio- Eutectic mixtures can give misleading results- Insensitive to small amounts of impurities

Experimental Protocols

Diastereomeric Salt Formation

This protocol describes a general screening method for salt formation.[1]

  • Preparation of Stock Solutions: Prepare a stock solution of racemic Ethyl phenylalaninate hydrochloride in a suitable solvent (e.g., methanol, ethanol). Prepare stock solutions of various chiral resolving agents (e.g., (R)-mandelic acid, (S)-camphorsulfonic acid) at the same molar concentration.

  • Salt Formation: In a vial, combine 1.0 equivalent of the racemic Ethyl phenylalaninate hydrochloride solution with 0.5 to 1.0 equivalent of the chiral resolving agent solution.[1]

  • Induce Crystallization: Stir the mixture at an elevated temperature to ensure complete dissolution, then slowly cool to room temperature, followed by further cooling (e.g., 4 °C) to induce crystallization.[6] If crystals do not form, slow solvent evaporation or the addition of an anti-solvent can be attempted.[6]

  • Isolation: Isolate the resulting crystals by filtration and wash with a small amount of cold solvent.

NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the isolated crystalline diastereomeric salt and dissolve it in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of solvent is critical as it can influence the degree of separation between diastereomeric signals.[5]

  • NMR Acquisition (¹H qNMR):

    • Acquire a standard ¹H NMR spectrum to identify signals corresponding to the two diastereomers. Look for non-overlapping signals suitable for integration.

    • For quantitative analysis, set the relaxation delay (D1) to at least 5 times the longest T₁ value of the protons being integrated to ensure complete magnetization recovery. A D1 of 10 seconds is often a safe starting point.

    • Acquire a sufficient number of scans (e.g., 16, 32, or 64) to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[3]

  • Data Processing and Analysis:

    • Apply Fourier transform, and carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved, non-overlapping signals corresponding to each diastereomer.

    • Calculate the diastereomeric ratio (d.r.) from the integral values (e.g., Integral_A / Integral_B).

    • Calculate the diastereomeric excess (d.e.) using the formula: d.e. (%) = |(Integral_A - Integral_B) / (Integral_A + Integral_B)| * 100.

Visualizations

The following diagrams illustrate the workflow and underlying logic of using NMR for validating diastereomeric salt formation.

G cluster_0 Experimental Workflow A Racemic Ethyl Phenylalaninate HCl + Chiral Resolving Agent B Diastereomeric Salt Formation in Solution A->B C Fractional Crystallization B->C D Isolate Crystalline Salt C->D E Prepare NMR Sample (dissolve in deuterated solvent) D->E F Acquire 1H NMR Spectrum (qNMR parameters) E->F G Process Spectrum (Phasing, Baseline Correction) F->G H Integrate Diastereomer-Specific Signals G->H I Calculate Diastereomeric Ratio & Excess (d.e.) H->I G cluster_1 Logical Framework for NMR Analysis Racemic Racemic Mixture (R-Amine + S-Amine) Agent Single Enantiomer Resolving Agent (R-Acid) Racemic->Agent + Salts Diastereomeric Salts (R,R-Salt + S,R-Salt) Properties Different Physical & Chemical Properties Salts->Properties NMR_Spectra Distinct NMR Spectra Properties->NMR_Spectra Signals Separated Signals for Each Diastereomer NMR_Spectra->Signals Quant Quantitative Analysis via Integration Signals->Quant Result Determination of Diastereomeric Ratio (d.r.) Quant->Result

References

Efficacy of Ethyl L-phenylalaninate hydrochloride compared to other chiral amines as resolving agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture is a critical step to ensure stereospecificity and therapeutic efficacy. Chiral resolution via diastereomeric salt formation remains a widely employed and industrially viable method. This guide provides a comparative assessment of Ethyl L-phenylalaninate hydrochloride and other chiral amines as resolving agents, with a focus on their application in the resolution of racemic carboxylic acids.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle behind this resolution technique lies in the reaction of a racemic mixture of an acid with an enantiomerically pure chiral base (the resolving agent). This reaction forms a mixture of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, melting point, and crystal structure. These differences allow for their separation by conventional methods like fractional crystallization. Following separation, the desired enantiomer of the acid can be recovered by treating the isolated diastereomeric salt with a strong acid to liberate the free carboxylic acid and the resolving agent.

Efficacy in the Resolution of Racemic Mandelic Acid

Mandelic acid, a common chiral carboxylic acid, serves as a valuable model substrate for comparing the efficacy of different resolving agents. While direct, comprehensive comparative studies are limited, data from various sources allow for an assessment of the potential of amino acid esters, such as Ethyl L-phenylalaninate, in this context.

One study noted the behavior of L-phenylalanine methyl ester, a close analog of Ethyl L-phenylalaninate, in the resolution of racemic mandelic acid. It was observed that in ethanol, the diastereomeric salt of (R)-mandelic acid with (L)-phenylalanine methyl ester preferentially precipitated, indicating the potential for successful resolution. Another investigation using L-phenylalanine as the resolving agent for mandelic acid reported an 85% enrichment of L-mandelic acid in the crystallized diastereomeric salt.

For a broader comparison, the performance of other chiral amines in the resolution of mandelic acid is presented in the table below.

Resolving AgentRacemic AcidYield of Resolved AcidEnantiomeric/Optical PurityReference
(1R,2S)-(–)-Ephedrine(±)-Mandelic Acid32%85% optical purity (R)-(-)-mandelic acid[1]
L-Phenylalanine(±)-Mandelic AcidNot specified85% enrichment of L-mandelic acid[2]
L-Phenylalanine methyl ester(±)-Mandelic AcidNot specifiedPreferential precipitation of (R)-mandelic acid salt in ethanol[3][4]

Efficacy in the Resolution of Racemic Profens

Non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, such as ibuprofen (B1674241) and ketoprofen, are another important group of racemic carboxylic acids where chiral resolution is of significant interest. The pharmacological activity of these drugs often resides primarily in one enantiomer.

Resolving AgentRacemic AcidYield of Diastereomeric SaltEnantiomeric Purity of Recovered AcidReference
(S)-(-)-α-Methylbenzylamine(±)-Ibuprofen53%Not specified[5]
Cinchonidine(±)-Ketoprofen44% (initial salt)86% S-enantiomer (initial salt)[6]
Cinchonidine (after recrystallization)(±)-Ketoprofen31% (recrystallized salt)97% S-enantiomer[6]

Experimental Protocols

General Protocol for Diastereomeric Salt Resolution of a Racemic Carboxylic Acid

This protocol outlines the general steps for the chiral resolution of a racemic carboxylic acid using a chiral amine resolving agent. The specific solvent, temperature, and stoichiometry should be optimized for each specific resolution.

  • Salt Formation:

    • Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, ethyl acetate).

    • In a separate container, dissolve an equimolar or optimized molar equivalent of the chiral amine resolving agent (e.g., this compound) in the same solvent.

    • Slowly add the resolving agent solution to the carboxylic acid solution with constant stirring.

    • The diastereomeric salts may precipitate immediately or may require concentration of the solution and/or cooling to induce crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated diastereomeric salt by vacuum filtration.

    • Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Recrystallization (Optional but often necessary):

    • To improve the diastereomeric and subsequent enantiomeric purity, recrystallize the isolated salt from a suitable solvent system. This step is crucial for achieving high optical purity.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the purified diastereomeric salt in water.

    • Add a strong acid (e.g., 2 M HCl) to the suspension to protonate the carboxylic acid and form the hydrochloride salt of the chiral amine.

    • Extract the liberated free carboxylic acid with an appropriate organic solvent (e.g., diethyl ether, dichloromethane).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.

  • Determination of Enantiomeric Purity:

    • The enantiomeric excess (ee%) of the resolved carboxylic acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), gas chromatography (GC) with a chiral column, or polarimetry.

Visualizing the Resolution Process

The following diagrams illustrate the key concepts and workflows involved in chiral resolution.

G General Principle of Chiral Resolution racemic_acid Racemic Acid (R-Acid + S-Acid) diastereomeric_salts Diastereomeric Salts (R-Acid-S-Base + S-Acid-S-Base) racemic_acid->diastereomeric_salts resolving_agent Chiral Resolving Agent (S-Base) resolving_agent->diastereomeric_salts separation Separation (e.g., Fractional Crystallization) diastereomeric_salts->separation less_soluble_salt Less Soluble Salt (e.g., R-Acid-S-Base) separation->less_soluble_salt more_soluble_salt More Soluble Salt (e.g., S-Acid-S-Base) in Mother Liquor separation->more_soluble_salt acidification1 Acidification less_soluble_salt->acidification1 acidification2 Acidification more_soluble_salt->acidification2 resolved_enantiomer1 Resolved Enantiomer (R-Acid) acidification1->resolved_enantiomer1 recovered_agent1 Recovered Resolving Agent acidification1->recovered_agent1 resolved_enantiomer2 Other Enantiomer (S-Acid) acidification2->resolved_enantiomer2 recovered_agent2 Recovered Resolving Agent acidification2->recovered_agent2

Caption: Principle of Diastereomeric Salt Resolution.

G Experimental Workflow for Chiral Resolution start Start: Racemic Mixture + Chiral Resolving Agent dissolution Dissolution in Suitable Solvent start->dissolution crystallization Crystallization of Diastereomeric Salts dissolution->crystallization filtration Filtration to Separate Less Soluble Salt crystallization->filtration mother_liquor Mother Liquor (Contains More Soluble Salt) filtration->mother_liquor recrystallization Recrystallization of Salt (Optional) filtration->recrystallization liberation Liberation of Free Acid (Acidification) recrystallization->liberation extraction Extraction of Resolved Enantiomer liberation->extraction analysis Analysis of Enantiomeric Purity (e.g., Chiral HPLC) extraction->analysis end End: Enantiomerically Enriched Product analysis->end

Caption: Experimental Workflow for Chiral Resolution.

Conclusion

This compound, as an amino acid ester, represents a class of readily available and potentially effective chiral resolving agents. While direct comparative data against a wide range of other chiral amines for the resolution of various racemic acids is not extensively documented in single studies, the available information on its analogs and related compounds suggests its utility, particularly for the resolution of chiral carboxylic acids like mandelic acid. The selection of an optimal resolving agent often remains an empirical process, and the data presented here for established chiral amines provides a valuable benchmark for researchers and drug development professionals when considering this compound for a specific chiral resolution challenge. Further systematic studies would be beneficial to fully elucidate its efficacy and broaden its application in stereoselective synthesis.

References

A Comparative Guide to Analytical Techniques for Quantifying Residual Ethyl L-phenylalaninate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of residual reactants is paramount to ensuring the purity, safety, and efficacy of the final product. Ethyl L-phenylalaninate hydrochloride, a common intermediate in pharmaceutical synthesis, must be carefully monitored. This guide provides an objective comparison of various analytical techniques for its quantification in a reaction mixture, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

The choice of an analytical technique for quantifying residual this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Gas Chromatography (GC), and Titration.

High-Performance Liquid Chromatography (HPLC) stands out as a widely adopted method due to its high sensitivity, selectivity, and robustness for analyzing non-volatile compounds like amino acid esters.[1] Reversed-phase HPLC with UV detection is particularly suitable. This technique separates the analyte from other components in the reaction mixture, allowing for accurate quantification. Chiral HPLC methods can also be employed to assess the enantiomeric purity of the substance.[2]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy is a powerful primary analytical method that allows for the direct quantification of a substance without the need for an identical analyte as a reference standard.[3] By integrating the signal of the analyte against that of a certified internal standard, a precise and accurate concentration can be determined.[3][4] This non-destructive technique also provides structural confirmation of the analyte.[4] While highly accurate, its sensitivity is generally lower than that of chromatographic methods.[5]

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds.[6] Since this compound has low volatility, a derivatization step is typically required to convert it into a more volatile and thermally stable compound before analysis.[7][8] Headspace GC is a common technique for analyzing residual solvents and other volatile impurities in pharmaceutical products.[9][10]

Titration represents a classical, cost-effective analytical method for quantifying amine hydrochlorides.[11] Acid-base titration can determine the total amount of amine species in a sample.[12] For enhanced specificity and endpoint detection, potentiometric or conductometric titrations are often employed.[13][14] While simple and inexpensive, this method may lack the selectivity required for complex reaction mixtures where other acidic or basic components are present.[12]

Quantitative Data Summary

The performance of each technique can be evaluated based on several key parameters. The following table summarizes typical quantitative data for the analysis of amino acids and related compounds, providing a basis for comparison.

ParameterHPLCqNMRGC (with Derivatization)Titration
Limit of Detection (LOD) Low (µg/mL to ng/mL)Moderate (~0.1 mg/mL)Very Low (pg/mL to ng/mL)High (mg/mL)
Limit of Quantification (LOQ) Low (µg/mL to ng/mL)Moderate (~0.5 mg/mL)Very Low (ng/mL)High (mg/mL)
Linearity Range Wide (typically 3-4 orders of magnitude)Narrower than HPLCWideDependent on titrant concentration
Accuracy (Recovery) Excellent (98-102%)Excellent (99-101%)Excellent (95-105%)Good to Excellent (97-101%)
Precision (RSD) < 2%< 1%< 5%< 2%
Specificity High to Very HighHigh (structurally informative)Very HighLow to Moderate
Analysis Time per Sample 5-30 minutes5-15 minutes10-40 minutes5-10 minutes

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following sections provide experimental protocols for each technique.

High-Performance Liquid Chromatography (HPLC)

This method is adapted for the analysis of phenylalanine derivatives.

  • Sample Preparation:

    • Accurately weigh a sample of the reaction mixture.

    • Dissolve the sample in a known volume of the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Filter the solution through a 0.45 µm syringe filter to remove particulate matter.

    • Prepare a series of calibration standards of this compound in the same solvent.

  • Instrumentation and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV spectrophotometer at 210 nm or 254 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative NMR (qNMR) Spectroscopy

This protocol outlines the absolute quantification using an internal standard.

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the reaction mixture into an NMR tube.

    • Accurately weigh and add a known amount (e.g., 5-10 mg) of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Ensure complete dissolution by vortexing or gentle sonication.

  • Instrumentation and Conditions:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Parameters:

      • Acquire a quantitative ¹H NMR spectrum.

      • Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation.

      • Use a 90° pulse angle.

      • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Quantification:

    • Integrate a well-resolved signal of this compound (e.g., the methylene (B1212753) protons of the ethyl group) and a signal from the internal standard.

    • Calculate the concentration using the following formula: Cx = (Ix / Nx) * (Ncal / Ical) * (Mcal / Wcal) * (Wx / Mx) * Pcal where C is concentration, I is the integral area, N is the number of protons for the integrated signal, M is the molar mass, W is the weight, P is the purity, 'x' refers to the analyte, and 'cal' refers to the internal standard.[3]

Gas Chromatography (GC) with Derivatization

This method is suitable for trace-level quantification and requires derivatization.

  • Sample Preparation and Derivatization:

    • Accurately weigh a sample of the reaction mixture into a vial.

    • Add a known amount of an internal standard (e.g., a stable isotopically labeled analogue or a structurally similar compound).

    • Evaporate the solvent under a stream of nitrogen.

    • Add a derivatizing agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) and a suitable solvent (e.g., acetonitrile).[7]

    • Heat the mixture (e.g., at 100-120 °C for 30 minutes) to complete the derivatization reaction.[7]

    • Cool the sample to room temperature before injection.

  • Instrumentation and Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[15]

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Injection Mode: Split or splitless, depending on the concentration.

  • Quantification:

    • Use the ratio of the peak area of the derivatized analyte to the peak area of the derivatized internal standard for quantification against a calibration curve prepared similarly.

Potentiometric Titration

This is a classical method for determining the concentration of an amine hydrochloride.

  • Sample Preparation:

    • Accurately weigh a sample of the reaction mixture.

    • Dissolve the sample in a suitable solvent, such as deionized water or ethanol.

  • Instrumentation and Reagents:

    • Titrator: An automatic potentiometric titrator.

    • Electrode: A combination pH glass electrode.

    • Titrant: A standardized solution of a strong base (e.g., 0.1 M Sodium Hydroxide).

  • Procedure:

    • Immerse the pH electrode in the sample solution and start stirring.

    • Titrate the sample with the standardized NaOH solution.

    • Record the pH of the solution as a function of the volume of titrant added.

    • The endpoint is determined from the inflection point of the titration curve (the point of the most significant pH change).

  • Quantification:

    • Calculate the moles of the amine hydrochloride based on the volume of NaOH consumed at the equivalence point and the stoichiometry of the reaction (1:1).

    • Determine the concentration (e.g., in % w/w) in the original sample.

Methodology Visualizations

The following diagrams illustrate the workflows for the described analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Use Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for HPLC analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Sample Weigh Sample Dissolve Dissolve in D-Solvent Weigh_Sample->Dissolve Weigh_IS Weigh Internal Std. Weigh_IS->Dissolve Acquire Acquire 1H Spectrum Dissolve->Acquire Process Process Spectrum Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Workflow for qNMR analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Weigh Weigh Sample Derivatize Derivatize with Reagent Weigh->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation on Column Inject->Separate Detect FID or MS Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Use Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for GC analysis.

Titration_Workflow cluster_prep Sample Preparation cluster_analysis Titration cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Titrate Titrate with Std. Base Dissolve->Titrate Monitor Monitor pH (Potentiometric) Titrate->Monitor Endpoint Determine Endpoint Monitor->Endpoint Calculate Calculate Concentration Endpoint->Calculate

Caption: Workflow for Titration analysis.

References

Benchmarking the performance of Ethyl L-phenylalaninate hydrochloride against other chiral synthons

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chiral Synthons: Benchmarking Ethyl L-phenylalaninate Hydrochloride

In the landscape of asymmetric synthesis, the choice of chiral building blocks is paramount to achieving desired stereochemical outcomes. Among these, derivatives of the amino acid L-phenylalanine are workhorses for introducing the phenylpropyl chiral motif found in numerous pharmaceuticals and natural products. This guide provides a comparative performance analysis of this compound against other commonly employed chiral synthons derived from L-phenylalanine. The following sections present quantitative data from key transformations, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the optimal synthon for their synthetic endeavors.

Performance Comparison of Phenylalanine-Derived Chiral Synthons

The efficacy of a chiral synthon is often measured by its performance in stereoselective reactions, typically quantified by chemical yield and enantiomeric excess (e.e.). The following table summarizes the performance of this compound and related synthons in representative chemical transformations.

Chiral SynthonReaction TypeProductYield (%)Enantiomeric Excess (e.e.) (%)Reference
This compoundPeptide CouplingN-Boc-L-Alanyl-L-phenylalanine ethyl esterNot explicitly stated, but part of a multi-step synthesis.Not explicitly stated, assumed to be high as it's a standard coupling.[1]
L-Phenylalanine methyl ester hydrochloridePeptide CouplingN-Cbz-L-Phenylalanine methyl ester99.4Not applicable (starting material is chiral)[2]
L-Phenylalanine methyl ester hydrochlorideSynthesis of N-methyl-L-phenylalanine methyl esterN-(2-Nitrobenzenesulfonamide)-L-phenylalanine methyl ester97.8Not applicable (starting material is chiral)[2]
L-Phenylalanine methyl ester hydrochlorideSynthesis of (S)-5-Benzylpyrrolidine-2,4-dione(S)-5-Benzylpyrrolidine-2,4-dione60 (recrystallized)>99[3][4]
Glycine (B1666218) Schiff base (with chiral phase-transfer catalyst)Asymmetric α-alkylation(R)- and (S)-α-amino acid derivativesExcellent yieldsHigh enantioselectivity[5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are protocols for key reactions involving phenylalanine-derived chiral synthons.

Preparation of Mthis compound

This procedure outlines the esterification of L-phenylalanine.

  • Materials: 1.0 g of L-phenylalanine, 5 mL of methanol (B129727), 0.5 mL of thionyl chloride, 25 mL of diethyl ether.

  • Procedure:

    • Suspend L-phenylalanine in methanol in a 25-mL round-bottom flask with a stir bar.

    • Add thionyl chloride dropwise to the stirring mixture.

    • Fit the flask with a reflux condenser and heat the mixture under gentle reflux for 45 minutes.[7]

    • Cool the reaction mixture to room temperature and then in an ice-water bath.

    • Add diethyl ether to precipitate the product.

    • Collect the white solid by vacuum filtration and rinse with diethyl ether.[7]

Peptide Coupling: Synthesis of Methyl N-tert-Butoxycarbonyl-L-Alanyl-L-Phenylalaninate

This protocol demonstrates the use of Mthis compound in peptide synthesis.

  • Materials: 0.63 g of mthis compound, 10 mL of dimethylformamide (DMF), 0.3 mL of N-methylmorpholine, 0.50 g of N-tert-butoxycarbonyl-L-alanine, 0.4 mL of isobutyl chloroformate.

  • Procedure:

    • Dissolve mthis compound in DMF and N-methylmorpholine, and cool in an ice-water bath (Solution A).[1]

    • In a separate flask, dissolve N-tert-butoxycarbonyl-L-alanine in DMF and N-methylmorpholine, and cool in an ice-water bath.

    • Add isobutyl chloroformate dropwise to the N-Boc-L-alanine solution and stir for 5-10 minutes.[1]

    • Transfer Solution A to the reaction mixture and continue stirring in the ice-water bath for 45 minutes.

    • Work up the reaction by adding water and extracting with diethyl ether. The organic layer is washed successively with 1 M HCl, saturated sodium bicarbonate, and brine.[1]

    • Dry the organic layer with anhydrous sodium sulfate (B86663) and crystallize the product from ether/hexanes.[1]

Asymmetric Alkylation of a Glycine Schiff Base

This method is used to synthesize unnatural phenylalanine derivatives with high enantioselectivity using a chiral phase-transfer catalyst.

  • Materials: N-(diphenylmethylene)glycine tert-butyl ester, substituted benzyl (B1604629) bromide, O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide (for R-enantiomer) or O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (for S-enantiomer), and a suitable base/solvent system.

  • General Procedure: The reaction involves the alkylation of the glycine Schiff base with a benzyl bromide in the presence of a chiral phase-transfer catalyst, leading to the formation of unnatural α-amino acid derivatives in high yields and enantioselectivities.[5][6] The specific conditions (base, solvent, temperature) are optimized for each substrate.[6]

Visualizing Synthetic Pathways

The following diagrams, rendered using Graphviz, illustrate the logical flow of the experimental workflows described above.

Peptide_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Phe_Ester Ethyl L-phenylalaninate hydrochloride Coupling Peptide Bond Formation Phe_Ester->Coupling Boc_AA N-Boc-Amino Acid Activation Carboxylic Acid Activation Boc_AA->Activation Coupling_Agent Coupling Agent (e.g., HATU, HBTU) Coupling_Agent->Activation Base Base (e.g., DIEA, NMM) Base->Coupling Activation->Coupling Dipeptide N-Boc-Dipeptide Ester Coupling->Dipeptide Byproducts Byproducts Coupling->Byproducts

Caption: Workflow for a typical peptide coupling reaction.

Asymmetric_Alkylation_Workflow cluster_reactants Starting Materials cluster_reaction Asymmetric Alkylation cluster_workup Workup & Product Glycine_SB Glycine Schiff Base (e.g., N-(diphenylmethylene)glycine tert-butyl ester) Enolate Enolate Formation Glycine_SB->Enolate Alkylating_Agent Alkylating Agent (e.g., Benzyl Bromide) Alkylation Stereoselective Alkylation Alkylating_Agent->Alkylation PTC Chiral Phase-Transfer Catalyst (PTC) PTC->Alkylation Controls Stereochemistry Base_Solvent Base / Solvent System Base_Solvent->Enolate Enolate->Alkylation Hydrolysis Hydrolysis Alkylation->Hydrolysis Product Chiral Phenylalanine Derivative Hydrolysis->Product

Caption: General workflow for asymmetric α-alkylation.

References

Cross-validation of enantiomeric purity of Ethyl L-phenylalaninate derivatives using different analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of key analytical methods for assessing the enantiomeric purity of Ethyl L-phenylalaninate derivatives, supported by experimental data and detailed methodologies.

The stereochemical integrity of pharmaceutical compounds is paramount, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies mandate rigorous analysis and control of enantiomeric purity.[1] This guide focuses on the cross-validation of analytical techniques to ensure the accuracy and reliability of these critical measurements for Ethyl L-phenylalaninate derivatives. The primary methods discussed include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Capillary Electrophoresis (CE).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for determining enantiomeric purity depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most widely used techniques for the analysis of chiral compounds like Ethyl L-phenylalaninate derivatives.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2][3]Separation of volatile or derivatized enantiomers on a chiral capillary column based on differences in their interactions with the CSP.[2][4]Separation using a supercritical fluid (typically CO2) as the mobile phase and a chiral stationary phase.[5][6]Separation based on the differential migration of enantiomers in an electric field, often with a chiral selector added to the background electrolyte.[7][8]
Applicability Broad applicability to a wide range of non-volatile and thermally stable compounds.[2]Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes.[2][4]Applicable to a wide range of compounds, offering advantages for both normal and reversed-phase separations. Considered a "green" technique due to reduced organic solvent consumption.[6][9]Well-suited for charged or polar compounds and requires very small sample volumes.[7][10]
Advantages High accuracy and precision, well-established methodologies, and a wide variety of commercially available chiral stationary phases.[3][11]High resolution and sensitivity, often with faster analysis times compared to HPLC.[4]Fast separations, lower solvent consumption, and reduced backpressure compared to HPLC.[5][6]High separation efficiency, minimal sample and reagent consumption, and orthogonal selectivity to HPLC.[10]
Disadvantages Can be time-consuming for method development, requires specialized and often expensive chiral columns, and higher solvent consumption compared to GC and SFC.[3]Limited to volatile or derivatizable analytes, and the potential for thermal degradation of samples.[1]Higher initial instrument cost.Lower sensitivity for UV detection compared to HPLC and can have issues with reproducibility of migration times.[10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods for enantiomeric purity determination.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation of enantiomers.[11] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[2]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

Typical Conditions for Ethyl L-phenylalaninate Derivatives:

  • Column: A polysaccharide-based CSP such as one derived from cellulose (B213188) or amylose (B160209) is often effective. For instance, a CHIRALPAK® or CHIRALCEL® column.

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695). The exact ratio is optimized to achieve the best resolution. For example, n-Hexane:Isopropanol (90:10 v/v).[12]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[4] For non-volatile compounds like some Ethyl L-phenylalaninate derivatives, derivatization is often necessary to increase their volatility.[13]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), an autosampler, and a chiral capillary column.

Typical Conditions for Ethyl L-phenylalaninate Derivatives (after derivatization):

  • Derivatization: A common approach is to react the amine group with a chiral derivatizing agent or to use an achiral derivatizing agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase volatility.

  • Column: A chiral capillary column, such as one coated with a cyclodextrin-based stationary phase (e.g., Rt-βDEX).[4]

  • Carrier Gas: Helium or Hydrogen.[3]

  • Injector Temperature: 250 °C.[3]

  • Detector Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 200 °C at 5 °C/min.

  • Sample Preparation: Dissolve the derivatized sample in a suitable solvent like hexane.

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the derivatized enantiomers, similar to the HPLC method.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a rapidly growing technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[5] It often provides faster and more efficient separations than HPLC with reduced environmental impact.[6]

Instrumentation:

  • SFC system with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV or PDA detector.

Typical Conditions for Ethyl L-phenylalaninate Derivatives:

  • Column: A polysaccharide-based chiral stationary phase similar to those used in HPLC.

  • Mobile Phase: Supercritical CO₂ with a modifier such as methanol (B129727) or ethanol (e.g., 85:15 CO₂:Methanol). Basic or acidic additives may be used to improve peak shape.[14]

  • Flow Rate: 2-4 mL/min.

  • Outlet Pressure: 100-150 bar.

  • Column Temperature: 35-40 °C.

  • Detection: UV at 254 nm.

Data Analysis: The calculation of enantiomeric excess is performed using the peak areas as described for HPLC.

Chiral Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that requires minimal sample volume.[7] Enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte.[8]

Instrumentation:

  • Capillary electrophoresis system with a high-voltage power supply, a capillary cartridge, an autosampler, and a detector (typically UV).

Typical Conditions for Ethyl L-phenylalaninate Derivatives:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution (e.g., 25 mM phosphate (B84403) buffer, pH 2.5) containing a chiral selector. Cyclodextrins are commonly used chiral selectors.[15]

  • Voltage: 15-25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV at 214 nm.

Data Analysis: The enantiomeric excess is determined by the corrected peak areas of the two enantiomers.

Mandatory Visualizations

Diagrams are essential for clearly communicating complex processes and relationships. The following are generated using the DOT language for Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing and Cross-Validation Sample Ethyl L-phenylalaninate Derivative Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (if required, e.g., for GC) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC SFC Chiral SFC Dissolution->SFC CE Chiral CE Dissolution->CE GC Chiral GC Derivatization->GC Chromatogram Obtain Chromatogram/ Electropherogram HPLC->Chromatogram GC->Chromatogram SFC->Chromatogram CE->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration EECalculation Calculate % ee PeakIntegration->EECalculation CrossValidation Cross-Validation of Results EECalculation->CrossValidation

Caption: Experimental workflow for the cross-validation of enantiomeric purity.

logical_relationship cluster_methods Analytical Techniques cluster_validation Validation Parameters HPLC Chiral HPLC CrossValidation Cross-Validation (Comparison of % ee) HPLC->CrossValidation GC Chiral GC GC->CrossValidation SFC Chiral SFC SFC->CrossValidation CE Chiral CE CE->CrossValidation Accuracy Accuracy Precision Precision LOD_LOQ LOD/LOQ Robustness Robustness CrossValidation->Accuracy CrossValidation->Precision CrossValidation->LOD_LOQ CrossValidation->Robustness

Caption: Logical relationship for cross-validating analytical methods.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the quality and reliability of enantiomeric purity data for Ethyl L-phenylalaninate derivatives.[16] Chiral HPLC, GC, SFC, and CE each offer distinct advantages and are suitable for different applications. By comparing the results obtained from two or more of these orthogonal techniques, a high degree of confidence in the analytical data can be achieved. This guide provides a framework for selecting and implementing appropriate analytical methods and for performing robust cross-validation to support drug development and quality control activities.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl L-phenylalaninate Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl L--phenylalaninate hydrochloride, ensuring compliance and minimizing risk.

Core Safety and Handling Principles

Ethyl L-phenylalaninate hydrochloride is a white, solid powder that is categorized as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[1][2][3][4] Therefore, adherence to strict safety protocols during handling and disposal is paramount. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as local, state, and federal regulations must be followed.[1][2]

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or glasses are essential.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat is required to prevent skin contact.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound pertinent to its safe handling and disposal.

PropertyValueReference
CAS Number 3182-93-2[1][2]
Molecular Formula C₁₁H₁₆ClNO₂[3][5]
Molecular Weight 229.70 g/mol [3]
Appearance White powder/Fine Needle-Like Crystalline Solid[2][5]
Solubility Soluble in methanol (B129727) and water.[5]
Incompatibilities Strong oxidizing agents.[1][2]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas.[1][2]

Standard Disposal Protocol

The following step-by-step procedure outlines the standard operating protocol for the collection and disposal of this compound waste.

Experimental Protocol: Waste Collection and Preparation for Disposal

  • Segregation: Isolate waste this compound from other waste streams. Do not mix it with incompatible substances, particularly strong oxidizing agents.[1][2]

  • Containment:

    • Solid Waste: Collect unused or expired powder in its original container or a clearly labeled, sealed, and chemically compatible container.

    • Liquid Waste: For solutions of this compound, collect in a sealed, labeled, and appropriate waste container.

    • Contaminated Labware: Disposable items (e.g., weigh boats, pipette tips) that are heavily contaminated should be placed in a designated solid chemical waste container. Non-disposable glassware should be rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone), with the rinsate collected as chemical waste before standard washing.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., irritant).

  • Storage: Store the sealed waste container in a designated, well-ventilated chemical waste accumulation area, away from incompatible materials.

  • Arranging Disposal: Contact your institution's EHS department or designated chemical waste coordinator to schedule a pickup. Provide them with accurate information about the waste's identity and quantity.

Disposal Workflow

The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures that all safety and regulatory considerations are met.

Figure 1. Disposal Workflow for this compound cluster_0 Preparation Phase cluster_1 Containment & Labeling cluster_2 Final Disposal A Identify Waste (Solid, Liquid, Contaminated Labware) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste (Avoid Strong Oxidizers) B->C D Place in a Sealed, Compatible Container C->D E Label Container Clearly ('Hazardous Waste', Chemical Name) D->E F Store in Designated Waste Accumulation Area E->F G Contact EHS for Pickup F->G H Dispose via Approved Waste Disposal Plant G->H

Caption: Disposal Workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate unnecessary personnel and ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1][2]

  • Cleanup: Clean the spill area thoroughly. All contaminated materials, including absorbent pads and cleaning supplies, should be placed in a sealed, labeled container for proper disposal as chemical waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling Ethyl L-phenylalaninate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Ethyl L-phenylalaninate hydrochloride in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Summary & Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Skin Irritation Gloves: Butyl or Nitrile gloves are recommended for handling esters.[5] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[6] Lab Coat: A clean, buttoned lab coat must be worn to protect from skin exposure.[7]
Eye Irritation Eye Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[8][9]
Respiratory Irritation Respiratory Protection: Use in a well-ventilated area. If dust generation is unavoidable or in cases of large-scale handling, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][7]

Step-by-Step Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

prep Preparation handling Handling & Use prep->handling Proceed to handling decon Decontamination handling->decon After use spill Spill Response handling->spill In case of spill disposal_prep Waste Preparation decon->disposal_prep Dispose of contaminated PPE spill->disposal_prep Dispose of spill cleanup materials storage Waste Storage disposal_prep->storage Store for pickup disposal Final Disposal storage->disposal Arrange for licensed disposal

Figure 1. Workflow for the safe handling and disposal of this compound.
Preparation

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.

  • PPE Donning: Before handling the chemical, put on all required PPE as specified in the table above.

  • Gather Materials: Ensure all necessary equipment (spatulas, weighing paper, reaction vessels) and spill cleanup materials are readily accessible.

Handling and Use
  • Weighing: Handle the solid material carefully to minimize dust generation. Use a draft shield on the balance if necessary.

  • Transfers: Use appropriate tools (e.g., spatula) for transferring the solid. Avoid scooping directly from the container with glassware.

  • In Solution: When making solutions, add the solid to the solvent slowly to avoid splashing.

  • Heating: If heating is required, do so in a well-ventilated area and monitor the process to prevent the release of fumes.

Decontamination
  • Equipment: Clean all non-disposable equipment that has come into contact with the chemical using an appropriate solvent. Collect the rinsate as hazardous waste.

  • Work Surfaces: Decontaminate the work area by wiping it down with a suitable cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE as solid chemical waste. Reusable PPE should be cleaned thoroughly.

Spill Response
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation.[7][10] Place the material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Report: Report all spills to the laboratory supervisor or safety officer.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All chemical waste must be treated as hazardous unless determined otherwise by a qualified individual.

Waste Segregation
  • Solid Waste: This includes unused or expired this compound, contaminated gloves, weighing paper, and other disposable lab supplies.[2] This waste should be collected separately from liquid waste.[6][9]

  • Liquid Waste: Any solutions containing this compound and the rinsate from cleaning contaminated equipment should be collected as liquid chemical waste.

Solid Waste Disposal Procedure
  • Container Selection: Use a designated, leak-proof, and compatible container for solid chemical waste. The original container can be used if it is in good condition.[2][8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[1][10] The label should also include the hazard characteristics (irritant) and the date the waste was first added to the container.[1][3]

  • Accumulation: Collect the solid waste in the labeled container. Keep the container closed at all times except when adding waste.[10]

  • Storage: Store the waste container in a designated satellite accumulation area that is away from general lab traffic and under the control of the generator.[1][10][11] Ensure it is segregated from incompatible materials.[1]

  • Pickup: Once the container is full or has been accumulating for the maximum allowed time per institutional and local regulations, arrange for pickup by a licensed hazardous waste disposal service.[10]

Liquid Waste Disposal Procedure
  • Container Selection: Use a compatible, leak-proof container with a secure screw-top cap for liquid waste.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentrations.

  • Storage and Pickup: Follow the same storage and pickup procedures as for solid waste.

By adhering to these detailed procedures, researchers and drug development professionals can safely handle this compound, minimizing risks and ensuring a secure laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl L-phenylalaninate hydrochloride
Reactant of Route 2
Ethyl L-phenylalaninate hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.